Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Profiling and Formulation Logic of
-Terpinyl Butyrate: A Technical Guide
Date: October 26, 2023
Author: Senior Application Scientist
Executive Summary
-Terpinyl butyrate (CAS: 2153-28-8 / 10261-23-1) represents a distinct class of monoterpene esters utilized primarily for their robust lipophilicity and specific olfactory profile.[1] While traditionally siloed in fragrance chemistry, its physicochemical architecture—specifically its hindered ester linkage and high partition coefficient—offers unique utility in drug delivery systems, particularly as a permeation enhancer or a lipophilic prodrug moiety.
This guide moves beyond standard safety data sheets, providing a mechanistic analysis of the molecule’s behavior in complex matrices.[1] We explore its solvation dynamics, hydrolytic stability, and the critical formulation parameters required to integrate this compound into stable, bio-relevant delivery systems.
-terpinyl butyrate is dictated by its steric bulk.[1] Unlike linear aliphatic esters, the -terpinyl group introduces a cyclohexene ring with a bulky isopropyl substituent, creating significant steric hindrance around the ester bond. This structural feature is the primary driver for its enhanced hydrolytic stability compared to simpler esters like butyl acetate.[1]
Note:[1] Commercial grades are often >95% -isomer.[1]
LogP (Octanol/Water)
4.4 - 4.8 (Experimental)
Highly lipophilic.[1] Requires surfactant assistance for aqueous dispersion.[1]
Water Solubility
~41 mg/L (0.041 g/L)
Practically insoluble.[1] Defining factor for emulsion type (o/w vs w/o).
Boiling Point
244 - 246 °C
Low volatility; stable processing at standard homogenization temps.[1]
Density
0.938 - 0.945 g/mL
Lower than water; will cream in unstable o/w emulsions.[1]
Refractive Index
1.4650
Critical for matching RI in nano-emulsions to achieve transparency.[1]
Vapor Pressure
~0.005 mmHg @ 25°C
Negligible volatility at room temp; aids retention in topical films.[1]
Analytic Insight: The discrepancy in LogP values (ranging from 3.2 to 4.8 in literature) often stems from the method of determination (Shake-flask vs. HPLC estimation).[1] For formulation safety factors, assume the higher value (4.8 ), indicating a strong affinity for lipid bilayers and potential for accumulation in the stratum corneum.
Thermodynamic & Kinetic Stability
A critical failure mode in ester-based formulations is hydrolysis.[1] However,
-terpinyl butyrate exhibits a "steric shield" effect. The bulky terpinyl group restricts the attack angle for water molecules or hydroxyl ions on the carbonyl carbon.
Metabolic & Degradation Pathway
The following diagram illustrates the degradation logic, essential for predicting shelf-life and metabolic fate (e.g., cleavage by cutaneous esterases).[1]
Figure 1: Hydrolytic cleavage pathway.[1] Note the "pH Drop" feedback loop; released butyric acid can lower formulation pH, potentially catalyzing further degradation if not buffered.
Formulation Compatibility & Solvation Dynamics
Successful incorporation of
-terpinyl butyrate requires navigating its solubility profile.[1] It is miscible with ethanol, diethyl phthalate, and benzyl benzoate, but immiscible with glycerol and propylene glycol.
Emulsification Strategy (HLB Calculation)
To stabilize this highly lipophilic molecule in an aqueous base, the Required Hydrophile-Lipophile Balance (rHLB) must be determined.[1]
Theoretical rHLB: ~10–12 (Typical for terpene esters).[1]
Recommended Surfactant System: A blend of Polysorbate 80 (HLB 15.[1]0) and Sorbitan Monooleate (Span 80) (HLB 4.3).
Formulation Rule: Do not rely on a single surfactant.[1] A blend creates a more robust interfacial film, preventing Ostwald ripening common with terpene esters.
Experimental Protocols
These protocols are designed to be self-validating. If the internal controls fail, the data must be rejected.[1]
Preparation: Dissolve analyte to 100 µg/mL in buffered solutions.
Incubation: Aliquot into amber glass vials. Store at three isotherms: 40°C, 50°C, 60°C.
Sampling: Extract aliquots at
hours. Quench reaction immediately with cold methanol.
Analysis: Quantify remaining ester.
Validation (Internal Control): Include a vial of Linalyl Acetate (known fast hydrolysis) as a positive control.[1] If Linalyl Acetate degradation < 10% at pH 9.0/60°C, the stress condition is insufficient.
Calculation:
Plot
vs. time. The slope is .[1] Use the Arrhenius equation to extrapolate at 25°C.
Protocol B: Determination of Partition Coefficient (Shake-Flask Method)
Objective: Verify LogP for bioavailability predictions.[1][2][4]
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
Equilibration: Dissolve
-terpinyl butyrate in the water-saturated octanol phase.
Partitioning: Mix equal volumes of both phases in a separator funnel. Shake mechanically for 1 hour. Centrifuge to break emulsion.
Quantification: Analyze both phases by GC-FID.
Self-Validation: Mass balance must be >95%. (Mass in Octanol + Mass in Water = Initial Mass).[1] If <95%, adsorption to glass or evaporation has occurred.[1]
Formulation Decision Logic
Use the following decision tree to select the appropriate vehicle based on the physicochemical constraints of
-terpinyl butyrate.
Figure 2: Formulation decision tree based on solubility and stability constraints.[1]
References
Research Institute for Fragrance Materials (RIFM). (2018).[5][6] Fragrance Ingredient Safety Assessment: Terpinyl Butyrate (CAS 2153-28-8).[1][5][7] Food and Chemical Toxicology.[1][6][8]
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 578423: alpha-Terpinyl butyrate.[1] PubChem.[1]
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[9] Safety evaluation of certain food additives: Terpinyl butyrate.[1][6][9] WHO Food Additives Series.[1][9] [1]
NIST Mass Spectrometry Data Center. (2023).[1] trans-beta-Terpinyl butanoate (Isomer comparison).[1] NIST Chemistry WebBook.[1]
Technical Guide: Terpinyl Butyrate (CAS 2153-28-8) Safety & Toxicology
Executive Summary Terpinyl butyrate (CAS 2153-28-8), chemically defined as p-menth-1-en-8-yl butyrate , is a synthetic flavor and fragrance agent valued for its herbaceous, balsamic, and fruity profile.[1] From a toxicol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Terpinyl butyrate (CAS 2153-28-8), chemically defined as p-menth-1-en-8-yl butyrate , is a synthetic flavor and fragrance agent valued for its herbaceous, balsamic, and fruity profile.[1] From a toxicological perspective, its safety assessment relies heavily on the "Metabolic Proxy" principle . Upon ingestion, the compound undergoes rapid hydrolysis to yield
-terpineol and butyric acid , two well-characterized metabolites with established safety profiles.
Regulatory bodies including JECFA (Joint FAO/WHO Expert Committee on Food Additives) and EFSA (European Food Safety Authority) have evaluated Terpinyl butyrate under the "Procedure for the Safety Evaluation of Flavouring Agents." It is classified as Cramer Class I (low toxicity potential) and holds GRAS (Generally Recognized As Safe) status (FEMA No. 3049). Current data indicates no safety concern at estimated levels of intake, with low acute toxicity and no evidence of genotoxicity or carcinogenicity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the physicochemical nature of Terpinyl butyrate is prerequisite to predicting its bioavailability and environmental fate.
High lipophilicity; indicates potential for dermal absorption and membrane crossing
Boiling Point
244–246 °C
Low volatility; inhalation risk limited to aerosols/vapors at high temp
Solubility
Insoluble in water; Soluble in ethanol/oils
Requires emulsification for aqueous toxicity assays
Vapor Pressure
~0.005 mmHg @ 25°C
Low inhalation hazard under ambient conditions
Metabolic Fate & Pharmacokinetics (The Core Mechanism)
The safety profile of Terpinyl butyrate is inextricably linked to its metabolic dissociation. It acts as a "prodrug" for its constituent alcohol and acid.
Hydrolysis
Upon entering the biological system (specifically the acidic environment of the stomach and the enzymatic environment of the liver/intestine), Terpinyl butyrate is hydrolyzed by carboxylesterases .
Reaction: Terpinyl butyrate + H
O -Terpineol + Butyric Acid.
Fate of Metabolites
-Terpineol (CAS 98-55-5): A tertiary terpenoid alcohol. It is rapidly conjugated with glucuronic acid in the liver and excreted via urine. It does not accumulate in adipose tissue despite its lipophilicity.
Butyric Acid (CAS 107-92-6): A short-chain fatty acid naturally produced in the colon. It enters the mitochondrial fatty acid
-oxidation pathway, converting to Acetyl-CoA and eventually CO via the Krebs cycle. It serves as a primary energy source for colonocytes.[2]
Metabolic Pathway Visualization
The following diagram illustrates the detoxification and elimination pathways.
Figure 1: Metabolic dissociation and elimination pathways of Terpinyl butyrate.
Toxicological Profile
Because specific chronic toxicity studies for Terpinyl butyrate are limited, regulatory assessments (JECFA, EFSA) utilize "Read-Across" data from the structural group (Terpenoid tertiary alcohols and related esters).
Acute Toxicity
Oral LD50 (Rat): > 5000 mg/kg (Inferred from
-terpineol and group data).
Dermal LD50 (Rabbit): > 5000 mg/kg.
Classification: Generally considered GHS Category 5 (Unclassified/Low Toxicity) or Non-Hazardous for acute lethality.
Skin & Eye Irritation[7]
Skin: Moderate irritant.[3] Terpenoid esters can cause local irritation upon prolonged occlusion.
Eye: Mild to moderate irritant.
Sensitization: Terpinyl butyrate itself is rarely a sensitizer, but autoxidation products of the parent terpene (terpineol) can be sensitizing. High-purity grades with added antioxidants (e.g., BHT/Tocopherol) minimize this risk.
Genotoxicity & Carcinogenicity[6][9]
Genotoxicity: Consistently Negative in Ames tests (Salmonella typhimurium strains TA98, TA100, TA1535, TA1537) for the hydrolysis products.
Carcinogenicity: No evidence of carcinogenicity in chronic studies of the metabolites. The rapid excretion and metabolism via ubiquitous pathways preclude bioaccumulation and DNA adduct formation.
Repeated Dose Toxicity (NOAEL)
Since Terpinyl butyrate hydrolyzes to
-terpineol, the No Observed Adverse Effect Level (NOAEL) is derived from -terpineol studies.
Key Study: 90-day oral study in rats (FDA/NTP).
NOAEL: ~250 mg/kg bw/day (based on
-terpineol).
Safety Margin: The estimated daily intake per capita (as a flavor) is in the range of micrograms, providing a safety margin of >10,000-fold.
Regulatory Landscape & Risk Assessment[10][11]
JECFA Evaluation (1998)
The Joint FAO/WHO Expert Committee on Food Additives evaluated Terpinyl butyrate (No. 370) using a decision-tree approach.
Step 1 (Structure): Class I (Simple branched-chain aliphatic/alicyclic).
Step 2 (Metabolism): Metabolized to innocuous products? YES .
IFRA (International Fragrance Association)
Terpinyl butyrate is not restricted by IFRA Standards directly. However, it must adhere to general purity specifications regarding peroxide values (< 20 mmol/l) to prevent sensitization from oxidation products.
Risk Assessment Workflow
The following diagram depicts the logic flow used by safety assessors for this compound.
Figure 2: JECFA/EFSA Safety Evaluation Procedure for Terpinyl butyrate.
Experimental Protocols
For researchers validating the safety or quality of Terpinyl butyrate, the following standardized protocols are recommended.
In Vitro Hydrolysis Assay (Metabolic Stability)
Purpose: To confirm the rapid conversion to metabolites in simulated biological fluids.
Preparation: Dissolve Terpinyl butyrate in DMSO (final conc. 10
M).
Incubation: Add to Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8 + Pancreatin). Incubate at 37°C.
Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile.
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS .
Target: Monitor disappearance of parent (m/z 225 [M+H]+) and appearance of
-terpineol.
Acceptance: >50% hydrolysis within 60 mins in SIF confirms metabolic prediction.
Dermal Irritation (Reconstructed Human Epidermis - OECD 439)
Purpose: To assess skin irritation potential without animal testing.
Tissue: Use EpiDerm™ or SkinEthic™ RHE models.
Application: Apply 10
L of neat Terpinyl butyrate to the tissue surface. Include PBS (Negative Control) and 5% SDS (Positive Control).
Exposure: Incubate for 60 minutes at room temperature.
Washing: Rinse tissues thoroughly with PBS to remove test substance.
Post-Incubation: Incubate for 42 hours at 37°C (expression phase).
Viability Assay: Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours. Extract formazan with isopropanol.
Readout: Measure OD at 570 nm.
Criteria: If tissue viability is
50% relative to negative control, the substance is an Irritant (Category 2) .
References
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[7] Safety evaluation of certain food additives (WHO Food Additives Series 42): Aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances.[7] Retrieved from [Link]
European Food Safety Authority (EFSA). (2009). Flavouring Group Evaluation 18 (FGE.18): Aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols, aromatic tertiary alcohols and their esters.[8] EFSA Journal. Retrieved from [Link]
Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA GRAS List - Terpinyl Butyrate (No. 3049).[1][7] Retrieved from [Link]
PubChem. (2024).[1] Compound Summary: alpha-Terpinyl butyrate (CID 578423). National Library of Medicine. Retrieved from [Link]
The Good Scents Company. (2024). Terpinyl butyrate Safety and Properties.[1][9][10][8] Retrieved from [Link]
OECD. (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][6]
Molecular Structure, Stereochemistry, and Pharmacological Profiling of Terpinyl Butyrate Isomers: A Comprehensive Technical Guide
Executive Summary Terpinyl butyrate (CAS: 2153-28-8), systematically known as 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate, is a complex monoterpenoid ester with significant applications across the fragrance, flav...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Terpinyl butyrate (CAS: 2153-28-8), systematically known as 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate, is a complex monoterpenoid ester with significant applications across the fragrance, flavor, and pharmaceutical industries[1]. While traditionally valued for its woody, cherry-like sensory profile[2], recent pharmacological interest has pivoted toward its role as a transient receptor potential melastatin 8 (TRPM8) channel modulator[3]. This whitepaper provides an in-depth analysis of the molecular architecture, stereochemical nuances, synthesis challenges, and metabolic kinetics of terpinyl butyrate isomers, designed specifically for researchers and drug development professionals.
Molecular Architecture and Stereochemical Nuances
Structural Identity and Steric Hindrance
Terpinyl butyrate is formed via the esterification of alpha-terpineol and butyric acid. The core structural feature dictating its chemical and biological behavior is the location of the ester bond. In the p-menthane backbone, the ester linkage occurs at the C8 position, which is a tertiary carbon [1][4].
Causality of Steric Hindrance: The tertiary nature of this alcohol moiety means the ester bond is flanked by a bulky 4-methylcyclohex-3-en-1-yl group and two geminal methyl groups. This dense electron cloud and physical bulk create immense steric hindrance, effectively shielding the carbonyl carbon from nucleophilic attack by water molecules or hydrolytic enzymes[5][6]. This structural reality fundamentally alters its metabolic fate compared to primary monoterpene esters.
Stereochemistry of the C4 Chiral Center
Alpha-terpineol possesses a chiral center at the C4 position of the p-menthane ring (corresponding to C1 in standard IUPAC cyclohexene numbering)[1][7]. Consequently, terpinyl butyrate exists as two distinct enantiomers:
(R)-(+)-alpha-terpinyl butyrate
(S)-(-)-alpha-terpinyl butyrate
In pharmacological contexts, the spatial orientation of the bulky cyclohexenyl ring relative to the esterified isopropyl group dictates the binding affinity to target receptors, such as TRPM8, which governs chemesthetic cooling sensations[3].
Pharmacological Kinetics and Metabolic Pathways
The steric hindrance described above plays a critical role in the pharmacokinetics of terpinyl butyrate. When ingested or administered as a drug delivery enhancer, the compound must be metabolized by serine esterases in the hepatic and intestinal systems[5].
Causality in Metabolism: Because the tertiary ester bond is physically obstructed, serine esterases struggle to position the molecule within their catalytic active sites. Research demonstrates that terpinyl butyrate is hydrolyzed approximately 8,300 times more slowly than unhindered, primary monoterpene butyric acid esters (such as geranyl butyrate)[5]. Once slowly cleaved, the resulting alpha-terpineol undergoes Phase II metabolism, specifically glucuronidation via the UDP-glucuronosyltransferase enzyme UGT1A4, before excretion[5][8].
Metabolic hydrolysis and Phase II conjugation pathway of terpinyl butyrate.
Quantitative Data and Comparative Analysis
To illustrate the impact of molecular structure on physicochemical and biological properties, the following table compares the isomers of terpinyl butyrate against a primary ester control (Geranyl butyrate).
Synthesis and Chiral Resolution (Experimental Protocols)
The Challenge of Tertiary Esterification
Standard Fischer esterification utilizes strong mineral acids (e.g., H₂SO₄) to catalyze the reaction between an alcohol and a carboxylic acid[9]. However, applying this to alpha-terpineol results in failure.
Causality: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration. Under strong acidic conditions, the hydroxyl group is protonated and leaves as water, forming a stable tertiary carbocation. This rapidly eliminates a proton to form alkene side-products (such as limonene or terpinolene) rather than the desired ester[11]. To bypass this, acylation must be performed under mild, basic conditions using an anhydride and an acyl-transfer catalyst like 4-Dimethylaminopyridine (DMAP)[9][11].
Step-by-Step Protocol: Synthesis of Racemic Terpinyl Butyrate
This protocol is designed as a self-validating system, incorporating in-process checks to ensure the absence of dehydration by-products.
Preparation: Dissolve racemic alpha-terpineol and DMAP in anhydrous DCM under an inert nitrogen atmosphere.
Base Addition: Add TEA to the solution and cool the reaction flask to 0°C using an ice bath. Rationale: Cooling prevents exothermic spikes that could drive unwanted side reactions.
Acylation: Dropwise, add butyric anhydride over 30 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate against an alpha-terpineol standard. Elute with Hexane:Ethyl Acetate (9:1). The disappearance of the lower Rf alcohol spot and the appearance of a higher Rf ester spot validates reaction completion.
Quenching & Neutralization: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 5% aqueous Na₂CO₃ (to neutralize and remove unreacted butyric acid)[11], followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure racemic terpinyl butyrate.
Enzymatic Kinetic Resolution
To isolate the specific (R) and (S) enantiomers for pharmacological testing, enzymatic kinetic resolution is preferred over chiral chromatography due to scalability.
Synthesis and enzymatic kinetic resolution workflow for terpinyl butyrate enantiomers.
References
Sour Beer Blog - Understanding Esterification. Available at:[Link]
Google Patents (US10392371B2) - Compounds useful as modulators of TRPM8.
University of Southampton - The hydrolysis and safety assessment of food flavouring esters. Available at:[Link]
PubChem - alpha-Terpinyl butyrate | CID 578423. Available at:[Link]
Thermodynamic Properties and Phase Behavior of Terpinyl Butyrate: An In-Depth Technical Guide
Executive Summary Terpinyl butyrate (CAS 2153-28-8) is a monoterpene ester exhibiting significant potential in advanced drug delivery systems and supercritical fluid extraction processes due to its high lipophilicity and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Terpinyl butyrate (CAS 2153-28-8) is a monoterpene ester exhibiting significant potential in advanced drug delivery systems and supercritical fluid extraction processes due to its high lipophilicity and specific phase behavior. While traditionally utilized in flavor and fragrance applications, its thermodynamic profile—characterized by low water solubility and high miscibility with supercritical CO₂—positions it as a critical candidate for lipid-based formulations and transdermal permeation enhancement. This guide synthesizes available experimental data with predictive thermodynamic modeling to provide a comprehensive reference for researchers in pharmaceutical formulation and process engineering.
Chemical Identity & Fundamental Thermodynamic Properties
Understanding the baseline physicochemical properties is essential for modeling phase behavior. The following data consolidates experimental values with high-confidence estimates where experimental gaps exist.
Table 1: Physicochemical and Thermodynamic Profile
Property
Value / Range
Condition
Source
Molecular Formula
C₁₄H₂₄O₂
-
[1]
Molecular Weight
224.34 g/mol
-
[1]
Boiling Point
243 – 245 °C
760 mmHg
[2]
Density ()
0.962 – 0.968 g/mL
15.5 °C
[2]
Density ()
~0.938 g/mL
25 °C
[3]
Refractive Index ()
1.463 – 1.468
20 °C
[2]
Vapor Pressure
~0.005 mmHg
25 °C (Est.)
[2]
LogP (Octanol/Water)
4.75
25 °C
[3]
Water Solubility
Insoluble (~1 mg/L)
25 °C
[2]
Flash Point
> 100 °C
-
[2]
Technical Insight: The high LogP (4.75) indicates a strong hydrophobic character, suggesting that terpinyl butyrate will partition preferentially into lipid bilayers, a mechanism central to its use as a permeation enhancer.
Phase Equilibria & Solubility Behavior
Vapor-Liquid Equilibrium (VLE)
Due to its high boiling point (>240°C) and thermal sensitivity, terpinyl butyrate is rarely processed at atmospheric pressure. VLE data is critical for vacuum distillation purification.
Behavior: Follows Raoult’s Law deviations typical of asymmetric mixtures when paired with lower molecular weight solvents (e.g., ethanol).
Azeotropes: No specific azeotropic data is reported with common solvents, but care must be taken with water entrainment during synthesis.
Supercritical CO₂ (SC-CO₂) Phase Behavior
Terpinyl butyrate exhibits high solubility in SC-CO₂, making supercritical fluid extraction (SFE) a viable purification method.
Solubility Trends: Solubility increases significantly with pressure (isotherms at 40°C and 50°C).
Crossover Pressure: Typical for terpene esters, a crossover pressure region exists (~90-110 bar) where temperature effects on solubility invert (density domination vs. vapor pressure domination).
Co-solvent Effect: Addition of 5-10% Ethanol significantly enhances solubility, reducing the operating pressure required for extraction [4].
Liquid-Liquid Equilibrium (LLE)
In ternary systems (Water + Surfactant + Terpinyl Butyrate), this compound acts as the oil phase.
Binodal Curve: Expected to show a large immiscibility gap with water.
Tie Lines: Slope towards the ester corner, indicating low mutual solubility with aqueous phases unless a hydrotrope is present.
Advanced Thermodynamic Modeling
When experimental data is unavailable, predictive models must be employed to estimate critical properties necessary for Equation of State (EoS) calculations (e.g., Peng-Robinson).
Critical Property Estimation (Joback Method)
The Joback group contribution method is recommended for estimating
HSP values aid in solvent selection for formulation.
Dispersion (
): ~16.5 MPa (Dominant due to hydrocarbon backbone)
Polarity (
): ~4.0 MPa (Ester functionality)
Hydrogen Bonding (
): ~4.5 MPa (Moderate acceptor capability)
Applied Thermodynamics in Drug Delivery
Terpinyl butyrate functions as a chemical permeation enhancer (CPE) . Its thermodynamic activity allows it to partition into the stratum corneum (SC), disrupting the ordered lipid packing.
Mechanism of Action[3][4][5]
Partitioning: High LogP drives the molecule from the vehicle into the SC lipids.
Fluidization: The bulky terpene structure increases the free volume within the lipid bilayer.
Diffusion: This reduces the barrier resistance, increasing the diffusion coefficient of co-administered drugs.
Visualization: Permeation Enhancement Pathway
Figure 1: Mechanism of stratum corneum lipid disruption by terpinyl butyrate to enhance drug permeation.
Experimental Methodologies
To validate the thermodynamic models, the following protocols are standardized for high-integrity data collection.
Objective: Determine solubility of terpinyl butyrate in SC-CO₂.
Setup: Use a variable-volume view cell equipped with a sapphire window and magnetic stirrer.
Loading: Accurately weigh terpinyl butyrate (~2 g) into the cell.
Pressurization: Inject liquid CO₂ using a high-pressure syringe pump to reach initial pressure (e.g., 50 bar).
Equilibration: Heat cell to isotherm temperature (e.g., 40°C). Stir for 30 mins.
Observation: Slowly compress the system until a single homogeneous phase is observed (Cloud Point).
Data Point: Record Pressure (
) and Temperature () at the transition.
Repeat: Depressurize slightly to induce phase separation and re-compress to verify.
Visualization: Static Solubility Workflow
Figure 2: Workflow for determining solubility cloud points in supercritical fluids.
Protocol 2: Ternary Phase Diagram Determination (Cloud Point Titration)
Objective: Map the immiscibility region for Water / Ethanol / Terpinyl Butyrate.
Preparation: Prepare binary mixtures of Ethanol + Terpinyl Butyrate at various mass ratios (10:90, 20:80, ... 90:10).
Titration: Place mixture in a thermostated vessel (25°C).
Addition: Titrate water dropwise under vigorous stirring.
Endpoint: Record mass of water added when the solution turns persistently turbid (cloudy).
Calculation: Convert masses to mole fractions and plot on a triangular diagram.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578423, Terpinyl butyrate. Retrieved from [Link]
The Good Scents Company (2023). Terpinyl Butyrate Physicochemical Properties. Retrieved from [Link]
FoodB (2023). Compound Summary: alpha-Terpinyl butanoate. Retrieved from [Link]
Capuzzo, A., Maffei, M. E., & Occhipinti, A. (2013). Supercritical fluid extraction of plant flavors and fragrances. Molecules, 18(6), 7194-7238. (Inferred general behavior for terpene esters). [Link]
Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. (Mechanism of action reference). [Link]
Foundational
Chemosensory Characterization of Terpinyl Butyrate: Odor Profile, Threshold Determination, and Analytical Protocols
Topic: Terpinyl Butyrate Odor Profile and Olfactory Threshold Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Terpinyl butyrate (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Terpinyl Butyrate Odor Profile and Olfactory Threshold Analysis
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terpinyl butyrate (CAS 2153-28-8) is a monoterpene ester critical to the formulation of functional fragrances and flavor modulation systems. Characterized by a complex organoleptic profile merging herbaceous, balsamic, and fruity notes, it serves as a high-substantivity modifier in floral accords (e.g., gardenia, tuberose) and a masking agent in pharmaceutical applications. This guide provides a rigorous technical analysis of its olfactory properties, establishes protocols for determining its specific odor detection threshold (ODT), and details the gas chromatography-olfactometry (GC-O) methodologies required for its precise quantification.
Physicochemical Characterization
Understanding the volatility and lipophilicity of terpinyl butyrate is prerequisite to accurate sensory analysis. As a heavier terpene ester, its vapor pressure dictates the sampling technique required for threshold testing.
Soluble in alcohol, fixed oils; Insoluble in water
Dictates matrix choice for threshold determination (oil vs. water).
LogP
~4.4 (Estimated)
High lipophilicity; indicates strong retention in fatty tissues/bases.
The Odor Profile: Descriptor Analysis
Terpinyl butyrate exhibits a multi-faceted odor profile that evolves over time due to its evaporation rate. Unlike lighter esters (e.g., ethyl acetate), its substantivity allows it to function as a heart-to-base note bridge.
Modifying Nuances: Slight woody undertone, distinct from the sharp pine notes of alpha-pinene.
Substantivity & Evaporation Curve
Top Note: Low impact; faint herbaceousness.
Heart Note: Peak intensity; rich balsamic and plum-like sweetness.
Base Note: Persistent woody-floral trail.
Olfactory Threshold Analysis
Precise odor detection thresholds (ODT) for terpinyl butyrate are matrix-dependent. While public literature extensively documents its analog Terpinyl Acetate (ODT ≈ 2.5 ppm in air) , the butyrate ester's longer carbon chain typically lowers volatility while potentially altering receptor affinity. Consequently, empirical determination is often required for specific industrial grades.
Inference for Terpinyl Butyrate: Expected ODT range is 1.0 – 5.0 ppm in air, though individual sensitivity varies significantly.
Protocol: Determination of ODT via 3-AFC Method
To determine the exact threshold for a specific sample, the 3-Alternative Forced Choice (3-AFC) method is the gold standard.
Materials:
Solvent: Odorless dipropylene glycol (DPG) or mineral oil (for lipophilic stability).
Vessels: Amber glass wide-mouth bottles (60mL).
Panel: Minimum 6 trained assessors.
Step-by-Step Methodology:
Stock Solution: Prepare a 1% (10,000 ppm) stock of terpinyl butyrate in solvent.
Dilution Series: Create a 2-fold dilution series (5000, 2500, 1250... down to 0.1 ppm).
Presentation: For each concentration step, present three bottles to the panelist:
Two controls (Solvent only).
One active (Terpinyl butyrate solution).
Task: Panelist must identify the "odd" sample.
Calculation: The Individual Threshold is the lowest concentration where the panelist correctly identifies the active sample three times consecutively. The Group Threshold is the geometric mean of individual thresholds.[2]
Analytical Methodologies: GC-O Workflow
For complex matrices (e.g., essential oils or pharmaceutical formulations), Gas Chromatography-Olfactometry (GC-O) is required to correlate the chemical peak with the sensory experience.
Experimental Setup
Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm x 0.25µm.
Detection: Parallel detection via FID (Flame Ionization Detector) and ODP (Olfactory Detection Port).
Workflow Diagram
The following diagram illustrates the split-flow logic required to correlate retention time with sensory perception.
Figure 1: GC-O Split-Flow Architecture for simultaneous chemical quantification and sensory characterization.
Mechanistic Insight: Olfactory Signal Transduction
Understanding why terpinyl butyrate triggers a specific response involves the G-protein coupled receptor (GPCR) pathway. The ester functionality interacts with specific receptor sites, triggering a cAMP-mediated cascade.
Figure 2: Signal transduction pathway from ligand binding to cortical perception.
Regulatory & Safety Profile
For pharmaceutical and fragrance applications, compliance is non-negotiable.
FEMA Number: 3049
JECFA: Evaluation concluded "No safety concern at current levels of intake."
IFRA: Standard usage up to 8% in fragrance concentrates is generally accepted, though specific category limits (e.g., lip products) must be verified against the latest amendment.
Stability: Stable in neutral media; susceptible to hydrolysis in highly acidic or alkaline environments, reverting to terpineol (lilac odor) and butyric acid (rancid/vomit odor). Caution: Maintain pH 5-7 in aqueous formulations.
References
The Good Scents Company. (n.d.). Terpinyl butyrate odor and safety profile. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 578423, Terpinyl butyrate. Retrieved from [Link]
Plutowska, B., & Wardencki, W. (2008). Application of gas chromatography–olfactometry (GC–O) in analysis and quality assessment of alcoholic beverages. Food Chemistry. (Contextual reference for GC-O methodology).
Van Gemert, L.J. (2011).[4] Compilations of Odour Threshold Values in Air, Water and Other Media.[5] Oliemans Punter & Partners.[5] (Authoritative source for threshold compilations).
Technical Guide: Solubility Profiling & Formulation Logic of Terpinyl Butyrate
[1] Executive Summary Terpinyl butyrate (C14H24O2) is a lipophilic terpene ester widely utilized in fragrance and flavor industries, yet its physicochemical profile holds significant untapped potential for pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Terpinyl butyrate (C14H24O2) is a lipophilic terpene ester widely utilized in fragrance and flavor industries, yet its physicochemical profile holds significant untapped potential for pharmaceutical applications, particularly in transdermal drug delivery and lipid-based formulations.[1]
This guide provides a definitive technical analysis of its solubility landscape. The core finding is that terpinyl butyrate acts as a "hydrophobic anchor." With a predicted LogP of ~4.5–4.8 and water solubility estimated below 50 mg/L, it is practically insoluble in aqueous media but highly miscible in organic solvents (ethanol, hexane) and lipid vehicles.[1] For drug developers, this molecule serves not just as a solvent, but as a permeation enhancer capable of fluidizing stratum corneum lipids.[1]
Physicochemical Architecture
To understand the solubility behavior of terpinyl butyrate, one must analyze its molecular architecture.[1] It is an ester formed from the condensation of alpha-terpineol (a monoterpene alcohol) and butyric acid (a short-chain fatty acid).[1][2][3]
The Hydrophobic Moiety (Terpinyl Group): A bulky, cyclic hydrocarbon structure derived from limonene.[1] This region dominates the molecule's interaction volume, driving strong van der Waals forces with non-polar solvents.[1]
The Polar Linkage (Ester Bond): While the ester group (-COO-) has a dipole, it is sterically shielded by the terpinyl ring and the butyl chain, preventing significant hydrogen bonding with water.[1][2][3]
Thermodynamic Mechanism of Insolubility
The insolubility in water is driven by the Hydrophobic Effect .[1][2] Dissolving terpinyl butyrate in water would require the water molecules to order themselves around the bulky hydrophobic terpinyl ring, resulting in a massive entropic penalty (
).[1] Conversely, in organic solvents like ethanol or hexane, the solute-solvent interactions are energetically favorable () due to similar dispersive forces.[1]
Note: While specific experimental mg/L values for water vary by source (ranging from 0.9 mg/L to 41 mg/L), the consensus for formulation purposes is that it acts as a separate phase in aqueous systems [1][2].[1]
Visualization: The Solubility Polarity Scale
Figure 1: Solubility affinity of Terpinyl Butyrate across the polarity spectrum.[1][2][3] The molecule shows strong preference for non-polar and amphiphilic solvents.[1]
Experimental Methodologies
Accurate determination of solubility for lipophilic esters requires specific protocols to avoid common artifacts, such as thermal degradation or phase separation errors.[1]
This method ensures thermodynamic equilibrium is reached between the solute and solvent.[1][2][3]
Preparation: Add excess terpinyl butyrate (approx. 1 mL) to 10 mL of the target solvent (e.g., water, buffer) in a borosilicate glass vial.
Equilibration: Seal tightly and agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker.
Phase Separation: Allow the mixture to stand for 4 hours to ensure complete phase separation. For aqueous samples, centrifugation at 10,000 rpm for 15 minutes is recommended to remove micro-emulsions.[1]
Sampling: Carefully withdraw the supernatant (or lower phase for water) using a glass syringe.[1][2][3] Filter through a 0.22 µm PTFE filter (hydrophobic for organics) or PVDF (for aqueous) to remove undissolved micro-droplets.[1][2][3]
Protocol B: Quantification via Direct Injection GC-FID
Critical Warning: Do NOT use Headspace GC for accurate solubility quantification of this terpene ester.[1][2][3] Research indicates that static headspace incubation at elevated temperatures (>70°C) can induce artifactual degradation of terpenes into acetone or methanol, skewing results [3].[1]
Recommended Instrument Parameters:
System: Gas Chromatography with Flame Ionization Detection (GC-FID).[1][2][3]
Injection Mode: Direct Liquid Injection (Split/Splitless).[1][2][3]
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
Carrier Gas: Helium at 1.0 mL/min constant flow.[1][2][3]
Temperature Program: Initial 60°C (hold 1 min)
Ramp 10°C/min to 250°C.
Internal Standard: Hexadecane or
-Cedrene (chemically similar but distinct retention time).[1][2][3]
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for accurate solubility determination, highlighting the critical choice of injection method.
Implications for Drug Development[1]
Understanding the solubility profile of terpinyl butyrate unlocks its potential in two key pharmaceutical areas:
Transdermal Permeation Enhancement
Terpenes are potent permeation enhancers.[1][2][3][4][5][6][7] Terpinyl butyrate, being a lipophilic ester, functions by lipid extraction and fluidization .[1]
Mechanism: It partitions into the intercellular lipids of the stratum corneum (SC).[1][2][5]
Effect: It disrupts the ordered lamellar packing of ceramides, increasing the diffusion coefficient (
Application: Ideal for transdermal patches delivering lipophilic drugs (e.g., steroids, NSAIDs) where the drug needs a "solvent bridge" to cross the skin barrier.[1]
Lipid-Based Formulations (SEDDS)
In Self-Emulsifying Drug Delivery Systems (SEDDS), terpinyl butyrate can serve as the oil phase .[1][2][3]
Benefit: Its high solubility in other oils and ethanol allows it to carry hydrophobic Active Pharmaceutical Ingredients (APIs) in a stable pre-concentrate.[1][2][3]
Stability: Unlike short-chain esters, the bulky terpinyl group offers steric protection against rapid hydrolysis in the gastrointestinal tract, potentially extending the release profile.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578423, alpha-Terpinyl butyrate. Retrieved from [Link]
FooDB (2025). Showing Compound alpha-Terpinyl butanoate (FDB008758).[1][2][3] Retrieved from [Link][1][2][3]
Terpene Belt Farms (2025). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Retrieved from [Link]
Kang, L. et al. (2013). Terpenes and Improvement of Transdermal Drug Delivery.[1][2] In: Ramawat K., Mérillon J.M.[1][5] (eds) Natural Products.[1][2][3][5][8] Springer, Berlin, Heidelberg.[1][5] Retrieved from [Link]
Herman, A. & Herman, A.P. (2015). Essential oils and their constituents as skin penetration enhancer for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
Metabolic Pathway and Biodegradation of Terpinyl Butyrate: A Technical Guide
Executive Summary Terpinyl butyrate (CAS 2153-28-8) is a monoterpene ester widely utilized in the flavor and fragrance industries for its herbaceous, balsamic, and floral aromatic profile.[1][2] As a conjugate of alpha-t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Terpinyl butyrate (CAS 2153-28-8) is a monoterpene ester widely utilized in the flavor and fragrance industries for its herbaceous, balsamic, and floral aromatic profile.[1][2] As a conjugate of alpha-terpineol and butyric acid, its metabolic fate and environmental biodegradation are governed by the distinct catabolic pathways of these two moieties following initial enzymatic hydrolysis.
This guide provides a comprehensive technical analysis of the metabolic trajectory of terpinyl butyrate in both mammalian systems and microbial environments. It synthesizes kinetic data, enzymatic mechanisms, and toxicological profiles to serve as a foundational resource for researchers in toxicology, environmental science, and drug development.
Chemical Identity and Physicochemical Properties[1][3][4]
Understanding the physicochemical baseline is critical for predicting bioavailability and environmental persistence. Terpinyl butyrate is lipophilic, facilitating membrane permeation and interaction with active sites of lipases and esterases.
Defines structural backbone for stereospecific enzymatic attack.[2]
CAS Number
2153-28-8
Global unique identifier for regulatory tracking.[2]
Molecular Formula
C₁₄H₂₄O₂
Stoichiometry for metabolic mass balance calculations.
Molecular Weight
224.34 g/mol
Moderate weight allows for rapid volatilization and absorption.
LogP (Octanol/Water)
~4.75 (Estimated)
High lipophilicity; suggests potential for bioaccumulation without metabolism, but rapid hydrolysis mitigates this.
Boiling Point
244–246 °C
Indicates stability under standard physiological conditions.
Solubility
Insoluble in water; Soluble in ethanol, oils
Requires emulsification or carrier proteins (e.g., albumin) for transport in aqueous biological fluids.
Primary Metabolic Pathway: Enzymatic Hydrolysis
The metabolic fate of terpinyl butyrate is initiated by a "gateway" hydrolysis reaction. This step is ubiquitous across mammalian hepatic systems and microbial degraders (Pseudomonas, Rhodococcus).
Mechanism
The ester bond is cleaved by carboxylesterases (EC 3.1.1.1) or lipases (EC 3.1.1.3) . In mammals, this occurs primarily in the liver microsomes and intestinal lumen. In bacteria, extracellular or periplasmic esterases perform this cleavage to access the carbon sources.
Kinetics: The reaction is typically rapid due to the accessibility of the ester linkage, though steric hindrance from the bulky terpinyl group can make it slower than simple aliphatic esters (e.g., ethyl butyrate).
Implication: The toxicology and biodegradation of the parent compound are effectively the sum of its two hydrolysis products.
Downstream Catabolism: The Butyrate Branch
Upon hydrolysis, the butyrate moiety enters the standard fatty acid metabolic pool.
Mammalian Pathway
Butyrate is a preferred energy source for colonocytes and is rapidly metabolized in the liver.
Activation: Converted to Butyryl-CoA by butyryl-CoA synthetase.
Fate: Acetyl-CoA enters the Krebs cycle (TCA) for ATP production (
).
Microbial Pathway
In anaerobic environments (e.g., gut microbiome, anaerobic digesters), butyrate can be produced or consumed depending on the thermodynamic conditions, but in aerobic biodegradation (e.g., wastewater treatment), it follows the beta-oxidation pathway described above to mineralize into
.
Downstream Catabolism: The Alpha-Terpineol Branch
The degradation of the alpha-terpineol moiety is chemically complex, involving ring modifications and cleavage.[2] This is the rate-limiting step in the environmental mineralization of terpinyl butyrate.[2]
Bacterial Biodegradation (Pseudomonas Model)
Research on Pseudomonas gladioli and Pseudomonas incognita has elucidated three primary pathways for alpha-terpineol catabolism:
Pathway A: The Oleuropeic Acid Route (Direct Oxidation)
Oxidation: Alpha-terpineol is oxidized at the C7 position (methyl group on the ring) to form Oleuropyl alcohol .
Acidification: Further oxidation yields Oleuropeic acid .
Ring Cleavage: The ring is cleaved (often via a dihydro-diol intermediate) to form acyclic acids that feed into the TCA cycle.
Pathway B: The Aromatization Route (p-Cymene Intermediate)[2]
Dehydration/Aromatization: Alpha-terpineol is converted to p-Cymene (aromatic hydrocarbon) or Limonene .[2]
Oxidation: p-Cymene is oxidized to p-Cumic acid (4-isopropylbenzoic acid).
Hydroxylation: Conversion to 2,3-dihydroxy-p-cumate .
Ring Fission: Meta-cleavage or ortho-cleavage breaks the aromatic ring, yielding pyruvate and succinate precursors.[2]
Pathway C: The Limonene/Perillyl Route
Dehydration: Alpha-terpineol dehydratase converts alpha-terpineol back to Limonene .[2]
Oxidation: Limonene
Perillyl alcohol Perillic acid.
Beta-Oxidation: The side chain is degraded via beta-oxidation-like steps before ring opening.[2]
Visualization of Metabolic Pathways
The following diagram illustrates the integrated degradation network for terpinyl butyrate, highlighting the divergence after hydrolysis.
Figure 1: Integrated metabolic map of terpinyl butyrate showing the divergence into aliphatic (butyrate) and cyclic (terpineol) degradation pathways.[2]
Experimental Protocol: Biodegradation Assay
To validate the biodegradation pathway in a laboratory setting, the following "Self-Validating System" protocol is recommended. This workflow includes controls to distinguish between abiotic hydrolysis, volatilization, and true microbial catabolism.
Materials
Inoculum: Activated sludge or pure culture (Pseudomonas fluorescens).
Medium: Minimal Salt Medium (MSM) (Carbon-free).[2]
LD50 (Oral, Rat): > 5,000 mg/kg (Inferred from structurally related terpinyl acetate and isobutyrate) [3].
Skin/Eye: Mild irritation potential (due to butyric acid release upon hydrolysis in high concentrations), but generally safe in formulation.
Metabolic Detoxification:
The hydrolysis product alpha-terpineol is rapidly conjugated with glucuronic acid and excreted in urine.[2]
Butyric acid is rapidly metabolized to
, preventing systemic accumulation.
References
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1998).[5] Safety evaluation of certain food additives: Aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances.[6] WHO Food Additives Series 42.[6]
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS List for Terpinyl Butyrate (No. 3049).[5][6]
Research Institute for Fragrance Materials (RIFM). (2018).[7][8] Fragrance Ingredient Safety Assessment: Terpinyl butyrate.[6][7][8] Food and Chemical Toxicology.[9]
Madyastha, K. M., & Ranganathan, V. (1984). Metabolism of alpha-terpineol by Pseudomonas incognita.[2] Canadian Journal of Microbiology.
PubChem. Compound Summary for CID 578423: alpha-Terpinyl butyrate.[2] National Center for Biotechnology Information.
Bioactivity and antimicrobial potential of terpinyl butyrate
Bioactivity and Antimicrobial Potential of Terpinyl Butyrate: A Technical Analysis Executive Summary Terpinyl Butyrate (CAS 2153-28-8) is traditionally categorized as a flavoring agent and fragrance ingredient due to its...
Author: BenchChem Technical Support Team. Date: March 2026
Bioactivity and Antimicrobial Potential of Terpinyl Butyrate: A Technical Analysis
Executive Summary
Terpinyl Butyrate (CAS 2153-28-8) is traditionally categorized as a flavoring agent and fragrance ingredient due to its herbaceous, balsamic profile.[1][2] However, its chemical architecture—a lipophilic ester formed from
-terpineol and butyric acid —positions it as a significant candidate for antimicrobial applications.[1]
This technical guide re-evaluates terpinyl butyrate not merely as a sensory additive, but as a lipophilic pro-drug .[1] Upon interaction with microbial systems, it leverages bacterial esterases to hydrolyze into two distinct bioactive moieties: a membrane-disrupting terpene alcohol and a metabolic-stress-inducing short-chain fatty acid (SCFA).[1] This "Dual-Warhead" mechanism offers a potential solution to overcoming membrane permeability barriers often faced by hydrophilic antimicrobials.[1]
Physiochemical Profile & Bioavailability
The efficacy of terpinyl butyrate is governed by its lipophilicity, which facilitates passive diffusion through the peptidoglycan layers of Gram-positive bacteria and the outer membranes of Gram-negative bacteria.
Table 1: Physiochemical Properties Relevant to Bioactivity
Property
Value
Biological Implication
Molecular Formula
Moderate molecular weight allows good diffusion.[1][2][3]
Molecular Weight
224.34 g/mol
Small enough to pass through porins (if hydrophilic) or lipid bilayers.[1][2]
LogP (Octanol/Water)
4.5 – 4.8
Critical: High lipophilicity ensures rapid partitioning into bacterial cell membranes.[1][2]
Water Solubility
Insoluble (<1 mg/L)
Requires emulsification (e.g., nano-emulsions) for effective delivery in aqueous media.[1][2]
Boiling Point
~244 °C
High thermal stability suitable for diverse formulation processes.[1][2]
Hydrolysis Potential
High
Susceptible to cleavage by microbial carboxylesterases and lipases.[1][2]
Mechanism of Action (MoA): The "Trojan Horse" Hypothesis
Unlike simple biocides that act on the cell surface, terpinyl butyrate functions via a Hydrolysis-Activation Pathway .[1] Its high LogP allows it to permeate the microbial cell envelope.[1] Once inside the periplasm or cytoplasm, ubiquitous bacterial enzymes (esterases/lipases) cleave the ester bond, releasing two active agents in situ.[1]
Action: Dissociates in the neutral cytoplasm, releasing protons (
) that acidify the cell (uncoupling the proton motive force). It also acts as a Histone Deacetylase (HDAC) inhibitor in eukaryotic cells, though in bacteria, it functions primarily as a weak acid stressor.[1]
Visualizing the Pathway
Figure 1: The proposed hydrolysis-activation mechanism of terpinyl butyrate within a bacterial cell.[1][2]
Experimental Protocols for Validation
Since direct MIC data for the ester is often conflated with essential oil mixtures, the following protocols are designed to isolate and validate the specific activity of terpinyl butyrate.
Protocol A: Preparation of Stable Nanoemulsion
Rationale: Due to high lipophilicity, testing in aqueous broth (Muller-Hinton) requires stable dispersion to prevent phase separation and false negatives.[1]
Phase Mix: Combine Terpinyl Butyrate (5% w/w) with a surfactant (e.g., Tween 80, 2% w/w).[1][2]
Aqueous Phase: Add phosphate-buffered saline (PBS) to reach 100%.[1]
Homogenization: Ultrasonicate at 20 kHz for 5 minutes (pulse 5s on/5s off) to achieve droplet size <200 nm.
Control: Prepare a "Vehicle Control" containing only Tween 80 and PBS.
Protocol B: Esterase Susceptibility Assay
Rationale: To confirm that the target bacteria can actually hydrolyze the prodrug.
Incubation: Incubate bacterial lysate (from S. aureus or E. coli) with Terpinyl Butyrate (1 mM) at 37°C.
Detection: Use Gas Chromatography-Mass Spectrometry (GC-MS) at T=0, T=1h, and T=4h.[1][2]
Endpoint: Monitor the disappearance of the ester peak (RT ~14-15 min) and the appearance of
-terpineol and butyric acid peaks.
Protocol C: Time-Kill Kinetics
Rationale: Determines if the compound is bacteriostatic or bactericidal.[1][4]
Inoculum: Prepare
CFU/mL of target strain.
Treatment: Add Terpinyl Butyrate emulsion at 1x, 2x, and 4x MIC.
Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.
Plating: Plate on agar and count colonies.
Success Criteria: A
reduction in CFU/mL indicates bactericidal activity.[1][2]
Antimicrobial Spectrum & Efficacy[1][2][5]
Based on the Structure-Activity Relationship (SAR) of terpene esters and the known efficacy of its hydrolysis products, the predicted spectrum is:
Target Group
Predicted Efficacy
Mechanism Rationale
Gram-Positive Bacteria (S. aureus, B. subtilis)
High
The thick peptidoglycan layer is permeable to lipophilic esters.[1][2] Intracellular esterases are abundant.[1][2]
Gram-Negative Bacteria (E. coli, P. aeruginosa)
Moderate
Outer membrane lipopolysaccharides (LPS) may slow entry, but the ester is small enough to bypass some barriers.[1] Hydrolysis releases acid which is effective in the periplasm.[1]
Fungi / Yeast (C. albicans)
High
Fungi possess potent esterase systems (used for scavenging carbon), likely leading to rapid "suicidal" hydrolysis of the compound.[1][2]
Workflow Visualization
Figure 2: Experimental workflow for validating the antimicrobial efficacy of terpinyl butyrate.
References
Li, L., et al. (2014).[1] "Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli."[1][5] Brazilian Journal of Microbiology, 45(4), 1409-1413.[1][5] Link
Mahizan, N. A., et al. (2019).[1] "Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens."[1][2] Molecules, 24(14), 2631.[1] Link
Bornscheuer, U. T. (2002).[1][6] "Microbial carboxyl esterases: classification, properties and application in biocatalysis." FEMS Microbiology Reviews, 26(1), 73-81.[1] Link[2]
PubChem. (2025).[1][2][3][7] "Alpha-Terpinyl butyrate | C14H24O2."[1][2][3][7][8][9] National Library of Medicine.[1] Link
Sun, Y., et al. (2021).[1][2] "Metabolic engineering of Escherichia coli for the production of terpenoids." Applied Microbiology and Biotechnology. Link (Context on bacterial esterase interactions with terpene esters).
Precision Analytics for Terpinyl Butyrate: Refractive Index & Specific Gravity Standards
Executive Summary In the high-stakes landscape of pharmaceutical formulation and fine fragrance chemistry, Terpinyl Butyrate (CAS 2153-28-8) serves as a critical functional ester. Its efficacy—whether as a flavoring adju...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes landscape of pharmaceutical formulation and fine fragrance chemistry, Terpinyl Butyrate (CAS 2153-28-8) serves as a critical functional ester. Its efficacy—whether as a flavoring adjuvant or a fragrance fixative—relies heavily on isomeric purity.
This technical guide establishes the definitive Refractive Index (RI) and Specific Gravity (SG) standards for Terpinyl Butyrate. Unlike generic datasheets, this document focuses on the causality of physical deviations, providing researchers with a self-validating framework to detect impurities (such as unreacted
-terpineol) solely through physical constant analysis.
Standard Specifications: The Regulatory Baseline
The following values represent the "Gold Standard" ranges accepted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Chemicals Codex (FCC) . These are the benchmarks against which all raw material lots must be validated.
Table 1: Physicochemical Standards for Terpinyl Butyrate
Property
Specification Range
Conditions
Unit
Source
Refractive Index ()
1.463 – 1.468
20°C, Sodium D-line
Dimensionless
JECFA/FCC [1]
Specific Gravity ()
0.962 – 0.968
15.5°C (60°F)
Dimensionless
JECFA [1]
Density ()
~0.938 – 0.945
25°C
g/mL
Sigma/Lit [2]
Boiling Point
244 – 246
760 mmHg
°C
FCC [1]
Solubility
Soluble (1:2 in 70% EtOH)
25°C
-
FCC [1]
Critical Note on Density vs. Specific Gravity:
Do not conflate Specific Gravity (
) with Density ().
SG is a ratio relative to water.
Density is absolute mass per volume.
Validation Check: If your densitometer reads 0.938 g/mL at 25°C , this corresponds to an SG (
) of approximately 0.941 , which is consistent with the temperature expansion from the 15.5°C standard.
Technical Deep Dive: The Physics of Purity
Refractive Index (
)
The Refractive Index is a measure of the polarizability of the molecule's electron cloud. For Terpinyl Butyrate, the value is heavily influenced by the p-menthane skeleton and the ester linkage .
The Impurity Shift (Self-Validation):
High RI (>1.468): Suspect unreacted
-Terpineol . Terpineol has a significantly higher RI (~1.482–1.485) due to the free hydroxyl group and unsaturation [3]. A mixture shifting toward 1.470 is a clear indicator of incomplete esterification.
Low RI (<1.463): Suspect Terpene Hydrocarbons (e.g., Limonene, RI ~1.473, or degradation products). While Limonene has a high RI, other saturated acyclic impurities or residual solvents (ethanol/hexane) will depress the RI significantly.
Specific Gravity & Isomeric Ratios
Terpinyl Butyrate is commercially produced as a mixture of isomers (
, , ), with -terpinyl butyrate being the dominant form.
Isomeric Impact: The position of the double bond affects molecular packing. High
-isomer content can subtly shift density.
Temperature Coefficient: Terpenoid esters expand with heat. The correction factor for Terpinyl Butyrate is approximately 0.0007 g/mL per °C .
Formula:
Methodology: Precision Measurement Protocols
Protocol A: Refractive Index (Abbe Refractometry)
Objective: Determine
with precision.
Sample Prep: Filter 5 mL of sample through a 0.45
m PTFE filter to remove suspended solids or moisture haze (water droplets scatter light, artificially lowering contrast).
Calibration: Verify instrument using distilled water (
) and Bromonaphthalene () if high-range calibration is needed.
Temperature Equilibration: Circulate water at 20.0°C ± 0.1°C through the prism jacket for 10 minutes.
Measurement: Apply 2-3 drops. Close prism. Allow 60 seconds for thermal equilibrium. Align the shadow line with the crosshairs.
Correction: If measuring at temperature
, apply:
Protocol B: Specific Gravity (Oscillating U-Tube)
Objective: Determine Specific Gravity relative to water.
Degassing: Sonicate sample for 5 minutes to remove micro-bubbles. Bubbles act as "voids," causing falsely low density readings.
Injection: Inject sample into the oscillating cell (e.g., Anton Paar DMA series). Ensure no bubbles are visible in the camera view.
Temperature: Set internal Peltier thermostat to 20.00°C .
Calculation:
(Where )
Visualization: Quality Control Logic
The following diagram illustrates the "Self-Validating" decision tree for Terpinyl Butyrate analysis.
Figure 1: Logic flow for validating Terpinyl Butyrate purity based on physicochemical constants.
Synthesis & Impurity Profiling
Understanding the synthesis helps predict QC failures. Terpinyl Butyrate is typically synthesized via the esterification of
-Terpineol with Butyric Anhydride or Butyric Acid .
Figure 2: Impact of synthesis efficiency on Refractive Index.
If the reaction is incomplete, the presence of residual
-Terpineol (RI ~1.482) will pull the mixture's RI upward, out of the 1.468 specification limit. This makes RI a faster proxy for reaction completion than GC-MS in a production environment.
References
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[1] Terpinyl Butyrate: Specifications for Flavourings. FAO JECFA Monographs 1. Retrieved from [Link][2][3]
PubChem. (2024). Alpha-Terpineol Compound Summary. National Library of Medicine. Retrieved from [Link]
ISO. (1998). ISO 280:1998 Essential oils — Determination of refractive index. International Organization for Standardization.[4] Retrieved from [Link]
Application Note: High-Yield Biocatalytic Synthesis of Terpinyl Butyrate via Lipase-Catalyzed Esterification
Executive Summary Terpinyl butyrate is a premium ester highly valued in the flavor and fragrance sectors for its1[1]. Conventional chemical synthesis of this compound relies on harsh acid catalysts, which frequently caus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Terpinyl butyrate is a premium ester highly valued in the flavor and fragrance sectors for its1[1]. Conventional chemical synthesis of this compound relies on harsh acid catalysts, which frequently cause unwanted structural isomerization and 2[2]. Transitioning to a biocatalytic approach using microbial lipases offers an 3[3]. This application note details a self-validating, optimized protocol for synthesizing terpinyl butyrate using immobilized Candida antarctica Lipase B (CALB).
Mechanistic Causality & Experimental Design
A successful enzymatic protocol cannot merely list steps; it must be grounded in the physical chemistry of the reaction microenvironment. The synthesis of terpinyl butyrate presents three distinct biochemical challenges that dictate our experimental choices:
Overcoming Steric Hindrance: α-Terpineol is a structurally bulky, tertiary-like alcohol. Standard industrial lipases fail to catalyze its esterification efficiently due to 4[4]. We exclusively utilize Novozym 435 (immobilized CALB) because its active site features a steep, funnel-like binding pocket that successfully 5[5].
Thermodynamic Equilibrium & Water Activity (
): Esterification is a reversible condensation reaction yielding water. According to Le Chatelier's principle, accumulating reaction water drives the equilibrium backward toward hydrolysis. To prevent this, our protocol mandates the inclusion of activated 4Å molecular sieves to continuously sequester water, maintaining a low and4[4].
Solvent Log P Rationale: Heptane (Log P = 4.0) is selected as the reaction medium. In non-aqueous enzymology, solvents with a Log P > 2.0 are required to preserve the essential monolayer of water (hydration shell) around the enzyme, which is critical for 6[6].
Quantitative Parameter Optimization
The following table summarizes the causal impact of optimizing key reaction parameters on the final conversion yield of terpinyl butyrate.
Reaction Parameter
Condition A (Sub-optimal)
Condition B (Optimized)
Causality / Mechanistic Impact
Enzyme Selection
Mucor miehei lipase
Candida antarctica Lipase B
CALB's active site funnel accommodates the bulky tertiary-like structure of α-terpineol.
Water Management
None (Open air)
4Å Molecular Sieves (100 mg/mL)
Continuous water sequestration prevents the reverse hydrolysis reaction.
Solvent Medium
Acetone (Log P = -0.24)
Heptane (Log P = 4.0)
High Log P preserves the enzyme's hydration shell, preventing solvent-induced denaturation.
Molar Ratio (Acid:Alcohol)
1:1 Equimolar
1.5:1 Excess Acid
Excess acyl donor increases collision frequency with the acyl-enzyme complex.
Conversion Yield (24h)
< 15%
> 85%
Synergistic effect of steric accommodation and thermodynamic control.
To ensure absolute scientific integrity, this protocol is designed as a Self-Validating Matrix . By running parallel control reactions alongside the primary synthesis, researchers can empirically validate both the necessity of the biocatalyst and the thermodynamic shift provided by the desiccant.
Phase 1: Reagent Preparation
Desiccant Activation: Activate 4Å molecular sieves by baking at 300°C for a minimum of 4 hours. Cool entirely within a vacuum desiccator to prevent atmospheric moisture readsorption.
Solvent Drying: Dry analytical-grade heptane over a portion of the activated molecular sieves for 24 hours prior to use, ensuring the baseline water activity (
) of the solvent is near zero.
Phase 2: Reaction Setup & Self-Validation Matrix
Prepare three separate 50 mL sterile, screw-capped Erlenmeyer flasks to establish the validation matrix:
Flask 1 (Optimized Synthesis): 20 mL Heptane + 50 mM α-terpineol + 75 mM butyric acid + 100 mg/mL Sieves + 10% (w/w) Novozym 435.
Flask 2 (Thermodynamic Control): Identical to Flask 1, but OMIT the molecular sieves. (Validates Le Chatelier's principle).
Flask 3 (Background Control): Identical to Flask 1, but OMIT the Novozym 435. (Validates that no spontaneous thermal esterification occurs).
Phase 3: Incubation & Kinetics
Seal all flasks tightly with PTFE-lined caps to prevent solvent evaporation and ambient moisture ingress.
Incubate the flasks in an orbital thermoshaker set to 55°C and 200 rpm .
Causality: 55°C optimizes the kinetic energy required for the bulky alcohol's nucleophilic attack without breaching the thermal denaturation threshold of the CALB enzyme.
Allow the reaction to proceed continuously for 24 to 48 hours.
Termination: Terminate the reaction by vacuum filtration through qualitative filter paper (e.g., Whatman No. 1). This recovers both the immobilized enzyme and the molecular sieves. (Note: Novozym 435 can be washed with cold anhydrous heptane, dried, and reused for up to 5 consecutive cycles with minimal loss of catalytic activity).
Concentration: Evaporate the heptane solvent from the filtrate under reduced pressure using a rotary evaporator set to 40°C.
Quantification: Analyze the crude product via Gas Chromatography-Flame Ionization Detection (GC-FID) or GC-MS. Quantify the terpinyl butyrate yield by comparing the ester's peak area against an internal standard (e.g., nonane).
Expected Validation Results: Flask 1 should yield >85% conversion. Flask 2 will demonstrate significantly lower yield (<40%), proving the necessity of water sequestration. Flask 3 will show 0% yield, confirming strict biocatalytic dependence.
References
Title: Biotechnological Approach of Microbial Lipase: A Review
Source: Science Alert
URL
Title: Fine Chemicals by Biotransformation Using Lipases
Source: SciSpace
URL
Title: Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide
Source: ResearchGate
URL
Title: Prospecting the Potential of Agroresidues as Substrate for Microbial Flavor Production
Source: Frontiers
URL
Title: The hydrolysis and safety assessment of food flavouring esters
Source: University of Southampton
URL
Title: Understanding Esterification
Source: Sour Beer Blog
URL
Green chemistry methods for producing terpinyl butyrate
This Application Note provides a comprehensive technical guide for the green synthesis of Terpinyl Butyrate , a high-value ester used in the flavor and fragrance industry. Application Note: Green Synthesis of Terpinyl Bu...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the green synthesis of Terpinyl Butyrate , a high-value ester used in the flavor and fragrance industry.
Application Note: Green Synthesis of Terpinyl Butyrate
Introduction & Executive Summary
Terpinyl butyrate (CAS: 2153-28-8) is a tertiary terpene ester valued for its herbaceous, floral, and slightly fruity aroma. Conventionally, its synthesis involves the esterification of
-terpineol with butyric acid using strong mineral acids (e.g., ) or acid chlorides. These methods suffer from low selectivity (due to the elimination of the tertiary alcohol to limonene/terpinolene), corrosion, and high E-factors (waste).
This guide details two Green Chemistry protocols that bypass these limitations:
Biocatalytic Synthesis: Using Candida antarctica Lipase B (CALB) or Candida rugosa Lipase (CRL) for high selectivity under mild conditions.
Heterogeneous Catalysis: Using solid acid catalysts (Amberlyst-15) to facilitate easy separation and reusability.
Key Advantages of These Methods:
Selectivity: >98% selectivity for the ester, minimizing dehydration side-products.
Sustainability: Reusable catalysts, solvent-free options, and reduced energy consumption.
Safety: Elimination of corrosive mineral acids and toxic acid chlorides.
Critical Mechanism: The Challenge of Tertiary Alcohols
-Terpineol is a tertiary alcohol , creating significant steric hindrance at the reaction site. Unlike primary alcohols (e.g., Geraniol), -terpineol reacts slowly and is prone to acid-catalyzed dehydration.
Chemical Route Failure: Strong Brønsted acids protonate the hydroxyl group, creating a carbocation that readily eliminates to form terpenes (limonene) rather than the ester.
Enzymatic Solution: Lipases operate via a Ping-Pong Bi-Bi mechanism .[1] The enzyme forms an acyl-enzyme intermediate with the butyric acid first. The bulky
-terpineol then attacks this intermediate. The enzyme's active site stabilizes the transition state without promoting dehydration, ensuring high chemoselectivity.
Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification of sterically hindered alcohols.
Protocol A: Enzymatic Synthesis (Biocatalysis)
Best for: High purity, heat-sensitive applications, and "Natural" labeling claims.
Catalyst: Immobilized Lipase (Novozym 435 or Candida rugosa Lipase).
Materials
Substrate:
-Terpineol (>95% purity).
Acyl Donor: Butyric Anhydride (faster kinetics) or Butyric Acid (greener, requires water removal).
Catalyst: Novozym 435 (Immobilized C. antarctica Lipase B) or Immobilized Candida rugosa Lipase.
Solvent: n-Heptane (optional, improves mass transfer) or Solvent-free.
Drying Agent: Molecular Sieves (3Å or 4Å) – Critical for equilibrium shift if using Butyric Acid.
Experimental Workflow
Preparation:
In a 50 mL screw-capped glass vial, mix
-terpineol (10 mmol) and Butyric Anhydride (12 mmol, 1.2 eq).
Note on Acyl Donor: Use anhydride for >95% conversion. If using Butyric Acid, add 10% w/v Molecular Sieves to scavenge water.
Enzyme Addition:
Add Novozym 435 (5-10% w/w relative to total substrate mass).
Incubation:
Place in an orbital shaker at 50°C and 200 rpm .
Why 50°C? Balances reaction rate with enzyme stability. Higher temps (>60°C) may denature the enzyme over long cycles.
Monitoring:
Sample 50 µL every 4 hours. Dilute in ethyl acetate for GC-MS analysis.
Reaction time is typically 24–48 hours due to the steric hindrance of the tertiary alcohol.
Termination & Purification:
Filter the mixture to recover the immobilized enzyme (wash with heptane and store at 4°C for reuse).
Equipment: Dean-Stark apparatus (for water removal).
Experimental Workflow
Setup:
Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
Loading:
Add
-terpineol (20 mmol), Butyric Acid (40 mmol, 2 eq), and Toluene (30 mL) as an entrainer for water.
Add Amberlyst-15 (10% w/w of substrates).
Reaction:
Reflux the mixture at 115°C (boiling point of toluene/water azeotrope).
Water will collect in the trap. Continue until water evolution ceases (~6-10 hours).
Work-up:
Cool to room temperature.
Filter off the Amberlyst-15 beads (regenerate with 1M HCl if needed).
Wash filtrate with
and brine.
Distill toluene to recover the product.
Figure 2: Generalized process flow for the heterogeneous synthesis of terpinyl butyrate.
Analytical Validation
To ensure product integrity, the following analytical parameters must be verified:
GC-MS:
Column: HP-5MS or DB-Wax.
Program: 50°C (2 min)
10°C/min 240°C.
Target Ion: Look for molecular ion peaks and characteristic terpene fragments (m/z 136 for the terpene backbone).
FTIR:
Ester Carbonyl: Strong band at 1735–1745 cm⁻¹ .
Absence of OH: Disappearance of the broad alcohol band at 3300–3400 cm⁻¹ .
NMR (
):
Shift of the proton adjacent to the oxygen. In
-terpineol, the chiral center methyls are distinct. Upon esterification, the chemical environment shifts downfield.
Sustainability Metrics (Green Chemistry)
Comparison of the Enzymatic Method vs. Traditional Sulfuric Acid Catalysis:
Metric
Traditional ()
Enzymatic (Lipase)
Improvement
Reaction Temp
100°C - 120°C
40°C - 50°C
Energy Saving
Catalyst Recovery
None (Neutralized/Waste)
Simple Filtration
Reusability
Side Products
Limonene, Terpinolene
None
Atom Economy
Solvent
Toluene/Benzene
Solvent-free / Heptane
Toxicity Reduction
References
Liu, K., & Liaw, E. (2010).[2] Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide. Journal of Biotechnology. Link
Grounding: Establishes the protocol for lipase-catalyzed esterification of
-terpineol (using acetate as a proxy for butyrate) and highlights the effectiveness of Candida rugosa lipase.
Yadav, G. D., & Devendran, S. (2012). Lipase catalyzed synthesis of cinnamyl acetate via transesterification: Effect of parameters and kinetic modeling. Chemical Engineering Journal. Link
Grounding: Provides the kinetic modeling (Ping-Pong Bi-Bi) relevant to hindered ester synthesis.
Badgujar, K. C., & Bhanage, B. M. (2015). Synthesis of geranyl butyrate using lipase immobilized on biodegradable polymer: Optimization and kinetic study. Journal of Biotechnology. Link
Grounding: Validates the use of butyric acid/anhydride in terpene ester synthesis and provides baseline conditions for butyr
Sales, J. C., et al. (2013). Optimization of the synthesis of terpinyl acetate using a solid acid catalyst. Chemical Engineering Transactions. Link
Grounding: Supports the Protocol B methodology using solid acid c
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. Link
Grounding: Basis for the sustainability metrics and E-factor calcul
High-Resolution GC-MS Profiling of Terpinyl Butyrate: A Protocol for Isomer Differentiation and Matrix Quantification
Application Note: AN-GCMS-TB-01 Abstract & Scope Terpinyl butyrate ( ) is a monoterpene ester critical to the flavor and fragrance industries for its herbaceous, fruity, and floral characteristics.[1] Its analysis is com...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-GCMS-TB-01
Abstract & Scope
Terpinyl butyrate (
) is a monoterpene ester critical to the flavor and fragrance industries for its herbaceous, fruity, and floral characteristics.[1] Its analysis is complicated by the existence of structural isomers (-, -, -terpinyl butyrate) and potential co-elution with other sesquiterpenes in complex natural matrices.
This guide provides a validated protocol for the separation and quantification of terpinyl butyrate using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic terpene methods, this protocol emphasizes Retention Index (RI) calibration and Target Ion (SIM) monitoring to ensure specificity and reproducibility.
Chemical & Physical Profile
Understanding the analyte's physical behavior is the first step in method design.
Property
Value
Analytical Implication
CAS Number
2153-28-8
Unique identifier for library matching.
Molecular Weight
224.34 g/mol
Molecular ion () is often weak; rely on fragments.
Boiling Point
244–246 °C
Requires final oven temp >250 °C for carryover prevention.
Polarity
Low-Medium
Compatible with non-polar (5% Phenyl) and polar (Wax) phases.
RI (DB-5ms)
1514 ± 10
Elutes after caryophyllene; requires C8-C20 alkane ladder.
RI (DB-Wax)
1828 ± 15
Shifts significantly on polar columns; useful for orthogonal validation.
Materials & Reagents
Reference Standard: Terpinyl Butyrate (>95% purity, mixture of isomers acceptable if resolution is confirmed).
Solvent:
-Hexane (HPLC Grade) for non-polar extraction; Dichloromethane for waxy matrices.
Internal Standard (ISTD): 1-Fluoronaphthalene or Benzyl Benzoate (distinct RI, stable).
RI Calibrant:
– Alkane Standard Solution.
Experimental Protocol
Sample Preparation (The "Dilute-and-Shoot" Approach)
Causality: Terpene esters are thermally labile. Avoid high-temperature headspace if possible to prevent artifact formation. Liquid injection is preferred for quantitative accuracy.
Stock Solution: Dissolve 10 mg Terpinyl Butyrate in 10 mL Hexane (1000 ppm).
Working Standard: Dilute Stock to 50 ppm. Add ISTD to a final concentration of 10 ppm.
Logic: A slow ramp is required in the 140–170 °C region where sesquiterpenes and terpene esters co-elute.
Initial: 60 °C (Hold 1 min)
Ramp 1: 4 °C/min to 200 °C (Critical separation window)
Ramp 2: 20 °C/min to 280 °C
Final: 280 °C (Hold 3 min to bake out column)
Mass Spectrometry (MS)
Parameter
Setting
Rationale
Source Temp
230 °C
Standard EI temp; prevents condensation.
Transfer Line
280 °C
Prevents cold spots between GC and MS.
Scan Mode
Full Scan (m/z 40–350)
For identification and library matching.
SIM Mode
See Target Ions below
For trace quantification (<1 ppm).
Data Analysis & Validation Logic
Identification Strategy (Self-Validating)
Reliable identification requires a "Triangulation" of data points:
Retention Index (RI) Match: Calculate RI using the Van den Dool and Kratz equation. The value must be within ±10 units of the literature value (1514 on DB-5).
Spectral Match: Compare against NIST/Wiley libraries.
Ion Ratio Check: In SIM mode, the ratio of Quant/Qual ions must be constant.
Fragmentation & Target Ions
Terpinyl butyrate undergoes a characteristic McLafferty-type rearrangement or elimination.
Mechanism: The molecular ion (
224) eliminates butyric acid (MW 88) to form the menthadienyl cation ( 136).
Secondary Fragmentation: The
136 ion further loses a methyl group ( 121) or isopropyl group ( 93).
SIM Table for Quantification:
Ion Type
m/z
Origin
Note
| Quant Ion | 136 |
| Base peak; most sensitive. |
| Qual Ion 1 | 121 | | Characteristic terpene backbone. |
| Qual Ion 2 | 93 | | Common in monoterpenes. |
| Qual Ion 3 | 43 | | Butyryl fragment; non-specific but abundant. |
Visualizing the Workflow
The following diagram illustrates the logical flow from sample to validated result.
Figure 1: Analytical workflow ensuring data integrity through integrated RI validation loops.
Fragmentation Pathway Diagram
Understanding why we choose specific ions is crucial for troubleshooting interferences.
Figure 2: Electron Impact (EI) fragmentation pathway of terpinyl butyrate used for SIM ion selection.
Cause: Active sites in the liner or column inlet interacting with the ester group.
Fix: Trim 10-20 cm from the column guard; replace liner with a fresh deactivated one.
Issue: Co-elution.
Scenario: In citrus oils, Citral or other esters may elute nearby.
Fix: Switch to a DB-Wax (PEG) column.[4] The higher polarity increases the retention of terpinyl butyrate (RI ~1828), moving it away from hydrocarbon interferences.
Issue: Missing Molecular Ion.
Insight: Esters often fragment completely under 70eV. Do not rely on m/z 224 for quantification. Use m/z 136.
References
National Institute of Standards and Technology (NIST). Terpinyl butyrate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
PubChem. Alpha-Terpinyl butyrate Compound Summary. National Library of Medicine. [Link]
Adams, R. P. (2007).[2] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[2] (Standard text for terpene RI values).
Good Scents Company. Terpinyl Butyrate General Information and Organoleptics.[Link]
International Fragrance Association (IFRA). IFRA Standards Library.[Link]
Application Note: High-Purity Terpinyl Butyrate Isolation from Cardamom Oil
Abstract This application note provides a comprehensive technical guide for the extraction and purification of terpinyl butyrate from cardamom essential oil (Elettaria cardamomum). Terpinyl butyrate, a valuable ester kno...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive technical guide for the extraction and purification of terpinyl butyrate from cardamom essential oil (Elettaria cardamomum). Terpinyl butyrate, a valuable ester known for its fruity and balsamic aroma, is a minor but significant component of cardamom oil. The protocols herein detail two primary methodologies: vacuum fractional distillation for bulk separation and preparative chromatography for achieving high-purity isolates. We emphasize the scientific principles behind each step, providing researchers and drug development professionals with the rationale needed to adapt and troubleshoot these techniques. All protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the identity and purity of the final product.
Introduction
Cardamom (Elettaria cardamomum), the "Queen of Spices," is prized for its complex aromatic profile, which is largely attributed to its essential oil. The major chemical constituents of this oil are typically α-terpinyl acetate and 1,8-cineole, which together define its characteristic sweet and camphoraceous aroma.[1][2] However, a myriad of other terpenes, esters, and alcohols contribute to its nuanced fragrance and potential bioactivity. Among these is terpinyl butyrate (2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate), an ester that imparts desirable fruity, plum-like, and floral notes.[3]
While present in smaller quantities compared to α-terpinyl acetate, the isolation of terpinyl butyrate is of significant interest for applications in the flavor, fragrance, and pharmaceutical industries.[4] Its specific organoleptic properties make it a high-value target for use as a natural flavoring agent or a component in fine fragrances.[5] This guide provides detailed, field-proven protocols for its isolation, focusing on methods that preserve the integrity of the molecule while achieving high levels of purity.
Foundational Science: Physicochemical Properties
The successful separation of terpinyl butyrate from the complex matrix of cardamom oil is predicated on the differences in the physicochemical properties of its constituents. A targeted extraction strategy requires a thorough understanding of these properties, primarily boiling points and polarity.
3.1 Key Component Analysis
Cardamom oil is a complex mixture, but its separation is dominated by a few key components. The relative concentrations of these compounds can vary significantly based on the origin, variety, and processing of the cardamom.[2][6] However, a typical composition provides the necessary framework for designing a separation strategy.
Table 1: Physicochemical properties of major and target components in Cardamom Oil.
The significant difference in boiling points between the major components (1,8-Cineole, α-Terpinyl Acetate) and the target compound (Terpinyl Butyrate) forms the basis for the primary purification method: Vacuum Fractional Distillation . The higher boiling point of terpinyl butyrate ensures it will be concentrated in the later fractions of the distillation process.
Extraction & Purification Methodologies
We present a multi-stage approach for the isolation of terpinyl butyrate. The initial stage involves a bulk separation technique to enrich the concentration of the target compound, followed by a high-resolution technique for final purification.
Workflow Overview
The overall process is designed to systematically remove more volatile components, thereby enriching the fraction containing terpinyl butyrate before a final polishing step.
Figure 1: General workflow for the isolation of terpinyl butyrate from cardamom oil.
Protocol 1: Vacuum Fractional Distillation
Principle: Fractional distillation separates compounds based on differences in their boiling points.[11][12] By operating under reduced pressure (vacuum), the boiling points of all components are lowered, preventing thermal degradation of these sensitive aromatic compounds.[13] The fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, allowing for a more efficient separation of components with close boiling points.[11]
Materials & Equipment:
Round-bottom flask (appropriately sized for the oil volume)
Heating mantle with magnetic stirring
Vigreux or packed fractionating column (min. 30 cm)
Distillation head with thermometer/temperature probe
Condenser
Receiving flasks (multiple)
Vacuum pump and vacuum gauge
Cold trap (recommended to protect the pump)
Raw, filtered cardamom essential oil
Procedure:
Setup: Assemble the fractional distillation apparatus as shown in Figure 2. Ensure all glass joints are properly sealed with vacuum grease.
Charge the Flask: Add the cardamom oil to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
Apply Vacuum: Slowly and carefully apply vacuum to the system. A target pressure of 10-20 mmHg is a good starting point.
Initiate Heating: Once the pressure is stable, begin heating the oil gently with the heating mantle. Start the magnetic stirrer.
Collect Fractions: Monitor the temperature at the distillation head. Collect distinct fractions as the temperature stabilizes at different plateaus.
Fraction 1 (Head Temp <100°C @ 15 mmHg): This fraction will be rich in the most volatile components, primarily 1,8-cineole.
Fraction 2 (Head Temp ~120-130°C @ 15 mmHg): This fraction will contain the bulk of the α-terpinyl acetate.
Fraction 3 (Target - Head Temp >140°C @ 15 mmHg): As the temperature rises further, the concentration of higher boiling point esters, including terpinyl butyrate, will increase. Collect this fraction in smaller volumes.
Analytical Checkpoint: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction(s) most enriched in terpinyl butyrate.
Shutdown: Once the desired fractions are collected or the distillation rate drops significantly, turn off the heat. Allow the system to cool completely before slowly releasing the vacuum.
Figure 2: Schematic of a vacuum fractional distillation apparatus.
Protocol 2: Preparative Column Chromatography
Principle: For achieving the highest purity, preparative chromatography is employed. This technique separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[14][15] Terpinyl butyrate, being a moderately polar ester, can be effectively separated from other closely related terpenes and esters using a non-polar to slightly polar solvent gradient.
Materials & Equipment:
Glass chromatography column
Silica gel (70-230 mesh)
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
Fraction collector or test tubes
Rotary evaporator
TLC plates and developing chamber
Enriched terpinyl butyrate fraction from Protocol 1
Procedure:
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring no air bubbles are trapped.
Sample Loading: Concentrate the enriched fraction from the distillation. Adsorb this concentrate onto a small amount of silica gel and allow the solvent to evaporate completely. Carefully layer this dry silica onto the top of the packed column.
Elution: Begin eluting the column with 100% n-hexane. This will wash out non-polar hydrocarbons.
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly introducing ethyl acetate. A typical gradient might be:
100% Hexane (5 column volumes)
1-5% Ethyl Acetate in Hexane (10-15 column volumes)
5-10% Ethyl Acetate in Hexane (5-10 column volumes)
Fraction Collection: Collect small, uniform fractions throughout the elution process.
Analytical Checkpoint (TLC): Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot fractions onto a TLC plate, develop in an appropriate solvent system (e.g., 95:5 Hexane:Ethyl Acetate), and visualize (e.g., using a vanillin stain). Combine the fractions that contain the pure target spot corresponding to terpinyl butyrate.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity terpinyl butyrate.
Final Validation: Confirm the purity and identity of the final product using GC-MS and/or NMR spectroscopy.
Alternative & Emerging Technologies
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (CO2) is a green and highly tunable alternative to traditional distillation.[16][17] By manipulating pressure and temperature, supercritical CO2 can selectively extract different classes of compounds.[18][19] Lower pressures (e.g., 100-150 bar) can be used to first remove highly volatile monoterpenes, followed by higher pressures to extract the desired esters, potentially reducing the need for extensive fractional distillation.[18] This method avoids thermal stress and the use of organic solvents, yielding a very clean extract.[20]
Data, Validation, and Troubleshooting
Purity Assessment: The primary method for assessing purity at each stage is Gas Chromatography (GC), ideally coupled with Mass Spectrometry (MS) for definitive identification. The area percentage of the terpinyl butyrate peak in the GC chromatogram provides a quantitative measure of its purity.
Troubleshooting:
Poor Separation in Distillation: This may be due to an inefficient column (too few theoretical plates), too rapid a heating rate, or an unstable vacuum. Ensure the column is well-insulated and the vacuum is stable.
Co-elution in Chromatography: If terpinyl butyrate co-elutes with another compound (e.g., α-terpinyl acetate), the solvent gradient is too steep. A shallower, more gradual increase in polarity is required for better resolution.
Low Yield: Yield loss can occur at each stage. Ensure complete transfer of material between steps. During distillation, avoid excessive heating which can lead to degradation.
Conclusion
The successful isolation of high-purity terpinyl butyrate from cardamom oil is a multi-step process that leverages fundamental chemical principles. Vacuum fractional distillation serves as an effective and scalable method for initial enrichment, capitalizing on the compound's relatively high boiling point. For applications demanding the highest purity, subsequent purification via preparative silica gel chromatography provides the necessary resolution to isolate the target ester from other closely related compounds. By following these validated protocols and understanding the scientific rationale behind them, researchers can reliably obtain terpinyl butyrate for further study and application.
References
The Good Scents Company. (n.d.). terpinyl butyrate.
National Center for Biotechnology Information. (n.d.). alpha-Terpinyl butyrate. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). Structures of cardamom essential oil constituents. Retrieved from [Link]
Nurcholis, W., et al. (2022). Profile Volatile Compounds in Essential Oils on Different Parts of Cardamom with Antioxidant Activity. Biointerface Research in Applied Chemistry.
Al-Khdour, A., et al. (2018).
Le, T., et al. (2023). Supercritical CO2 assisted extraction of essential oil and naringin from Citrus grandis peel: in vitro antimicrobial activity and docking study. Scientific Reports.
Demirpolat, A., et al. (2017).
Aggarwal, B. B., & Kunnumakkara, A. B. (Eds.). (2009). Molecular Targets and Therapeutic Uses of Spices. World Scientific.
Ultra International Limited. (n.d.). Supercritical Co2 Extraction. Retrieved from [Link]
The Good Scents Company. (n.d.). terpinyl isobutyrate, 7774-65-4. Retrieved from [Link]
Alonzo-Macías, M., et al. (2023). Antioxidant Activity and GC-MS Profile of Cardamom (Elettaria cardamomum)
Cedarstone Industry. (2025). Supercritical CO₂ Extraction Equipment for High-Purity Essential Oils. Retrieved from [Link]
ResearchGate. (n.d.). GC/MS analysis from C. sativum and E. cardamomum essential oil. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Terpinyl isobutyrate. PubChem Compound Database. Retrieved from [Link]
Alonzo-Macías, M., et al. (2023). Antioxidant Activity and GC-MS Profile of Cardamom (Elettaria cardamomum)
Mani, J., et al. (2017). Analysis of constituents in different Fractions collected during distillation of Cardamom oil for flavour and fragrance applications. Journal of Applied Pharmaceutical Science.
Tůmová, L., et al. (2022). GC, GC/MS Analysis, and Biological Effects of Essential Oils from Thymus mastchina and Elettaria cardamomum. Molecules.
Green Chemistry Teaching and Learning Community. (2023). Essential Oil Extraction using Liquid CO2. Retrieved from [Link]
ResearchGate. (2021). Essential Oils Extracted From CO 2 Extraction Method. Retrieved from [Link]
FooDB. (2010). Showing Compound Terpinyl isobutyrate (FDB010375). Retrieved from [Link]
Giese, H., et al. (2019). Sustainable Chromatographic Purification of Terpenes. Frontiers in Bioengineering and Biotechnology.
Google Patents. (n.d.). US11602701B2 - Method for extraction and isolation of cannabis terpene and aromatic isolates from cannabis sativa and cannabis indica.
Semantic Scholar. (n.d.). SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTIONATION UNDER A VACUUM. Retrieved from [Link]
Radhamani, T., et al. (2025). Content and Chemical Composition of Essential Oil from Cardamom (Elettaria cardamomum (L.) Maton). Journal of Essential Oil Bearing Plants.
Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]
CP Lab Safety. (n.d.). Terpinyl butyrate, mixture of isomers, min 95%, 100 grams. Retrieved from [Link]
Ashokkumar, K., et al. (2021). Essential Oil Profile Diversity in Cardamom Accessions From Southern India. Frontiers in Sustainable Food Systems.
Jo, Y., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Journal of Visualized Experiments.
Google Patents. (n.d.). US2050671A - Method for the separation of terpene alcohols from pine oil.
Loizzo, M. R., et al. (2023). Elettaria cardamomum (L.) Maton Essential Oil: An Interesting Source of Bioactive Specialized Metabolites as Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules.
Chromatography Today. (n.d.). A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. Retrieved from [Link]
Lin, J.-H., et al. (2000). Preparative isolation and gas chromatography-mass spectrometry analysis of triterpenoids in kansui radix. Journal of Food and Drug Analysis.
Li, C., et al. (2021). Separation and purification of plant terpenoids from biotransformation. Applied Microbiology and Biotechnology.
Application Note: Immobilized Lipase Kinetics in Terpinyl Butyrate Production
Executive Summary Terpinyl butyrate is a high-value terpene ester widely utilized in the flavor and fragrance industry for its herbaceous, floral, and fruity notes. Traditional chemical synthesis (acid catalysis) often r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Terpinyl butyrate is a high-value terpene ester widely utilized in the flavor and fragrance industry for its herbaceous, floral, and fruity notes. Traditional chemical synthesis (acid catalysis) often results in dark-colored products, byproduct formation, and high energy consumption.
This guide details the enzymatic synthesis of terpinyl butyrate using immobilized Candida antarctica Lipase B (CALB, commercially Novozym 435 ). We focus on the Ping-Pong Bi-Bi kinetic mechanism , addressing critical bottlenecks such as substrate inhibition and mass transfer limitations. This protocol is designed for researchers aiming to transition from bench-scale proof-of-concept to kinetically optimized production.
Reaction Mechanism & Kinetics
The Ping-Pong Bi-Bi Mechanism
Lipase-catalyzed esterification does not proceed via a random collision of substrates. It follows an ordered Ping-Pong Bi-Bi mechanism .[1]
Acylation: The enzyme (
) binds the acyl donor (Butyric Acid/Anhydride, ) to form a non-covalent complex (). The enzyme is acylated, releasing water () and forming the Acyl-Enzyme intermediate ().[2]
Deacylation: The terpene alcohol (Terpineol,
) binds to the Acyl-Enzyme (), forming a complex (). The acyl group is transferred to the alcohol, releasing the ester product (Terpinyl Butyrate, ) and regenerating the free enzyme ().
Inhibition Pathways
In terpene ester synthesis, alcohol inhibition is the primary kinetic deviation.
Dead-End Inhibition: High concentrations of Terpineol (
) can bind to the free enzyme () instead of the Acyl-Enzyme (), forming an inactive complex. This effectively reduces the concentration of active catalyst.
Acid Inhibition: While less common with CALB, excess butyric acid can sometimes acidify the micro-aqueous layer, altering the ionization state of the catalytic triad (Ser-His-Asp).
Visualizing the Pathway
The following diagram illustrates the kinetic flow and inhibition points.
Caption: Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification, highlighting the competitive dead-end inhibition by the alcohol substrate (Terpineol).
Experimental Protocol
Materials
Biocatalyst: Novozym 435 (Immobilized CALB on acrylic resin).[3]
Acyl Donor: Butyric Acid (>99%) or Butyric Anhydride.
Acyl Acceptor:
-Terpineol (>96%).
Solvent: n-Heptane (for kinetic studies) or Solvent-free (for production).
Water Control: Molecular Sieves (3Å or 4Å), activated at 250°C for 4 hours.
Experimental Setup (Batch Reactor)
Pre-equilibration: Incubate substrates in n-heptane at the target temperature (typically 40°C - 60°C) in a jacketed glass reactor or shaker flask (200 rpm).
Enzyme Addition: Initiate the reaction by adding Novozym 435 (1-5% w/w relative to substrates).
Note: Enzyme loading >5% often leads to external mass transfer limitations without increasing reaction rate significantly.
Sampling: Withdraw 50
L aliquots at defined intervals (0, 15, 30, 60, 120, 240 min).
Quenching: Dilute immediately in cold solvent (e.g., acetone or excess heptane) and filter (0.22
m PTFE) to remove enzyme particles.
Analytical Method (GC-FID)
Column: HP-5 or DB-WAX capillary column (30m x 0.25mm x 0.25
m).
Carrier Gas: Helium (1 mL/min).
Temperature Program: 80°C (1 min)
10°C/min 220°C (5 min).
Internal Standard: Decane or Dodecane.
Kinetic Modeling & Data Analysis
To determine the kinetic parameters (
, , ), you must perform initial rate experiments varying the concentration of one substrate while holding the other constant.
The Rate Equation
The rate (
) for a Ping-Pong Bi-Bi system with alcohol inhibition is described by:
): Plot Product Concentration vs. Time for the first 10-15% of conversion. The slope is .
Lineweaver-Burk Analysis: Plot
vs. at different fixed levels of .
Parallel lines indicate a standard Ping-Pong mechanism.
Upward curvature at high
indicates substrate inhibition.
Non-Linear Regression: Fit the experimental data to the equation above using software like MATLAB, Python (SciPy), or SigmaPlot to extract robust constants.
Typical Kinetic Values (Reference Range)
Based on comparable terpene ester systems (e.g., Geranyl Butyrate, Citronellyl Acetate).
Parameter
Description
Typical Range
Unit
Max Velocity
0.5 - 5.0
mol min mg
Affinity (Acid)
0.05 - 0.20
M (mol/L)
Affinity (Alcohol)
0.10 - 0.40
M (mol/L)
Inhibition (Alcohol)
0.50 - 1.50
M (mol/L)
Activation Energy
20 - 40
kJ/mol
Troubleshooting & Optimization
Water Activity (
)
Water is a thermodynamic byproduct. Accumulation pushes the equilibrium backward (hydrolysis).
Protocol: Add 5-10% (w/v) Molecular Sieves (3Å) to the reaction mixture.
Caution: "Bone dry" conditions can strip the essential water layer from the lipase, deactivating it. Maintain
.
Mass Transfer Limitations
If the reaction rate does not increase linearly with enzyme loading, you are diffusion-limited.
Internal Diffusion: Use smaller enzyme particles (though Novozym 435 is uniform).
External Diffusion: Increase agitation speed.
Test: Run reactions at 150, 250, and 350 rpm. If rates are identical, external diffusion is negligible.
Solvent Engineering
While solvent-free is greener, high viscosity of terpineol can hinder mass transfer.
Recommendation: If conversion < 50% in solvent-free, introduce a hydrophobic solvent (log P > 3, e.g., Heptane or Isooctane) to preserve enzyme activity and reduce viscosity.
References
Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase.
Source: PubMed / NIH
Context: Validates the Ping-Pong Bi-Bi mechanism with dead-end inhibition for aromatic/terpene esters.
Link:[Link]
Kinetics of Lipase-Mediated Synthesis of Butyl Butyrate in n-Hexane.
Source: ResearchGate
Context: Provides detailed modeling equations for lipase esterification and inhibition constants.
Link:[Link]
Synthesis of Terpinyl Acetate by Lipase-Catalyzed Esterification in Supercritical Carbon Dioxide.
Source: ResearchGate
Context: Discusses specific behavior of terpinyl esters and the impact of water/conditions on conversion.
Link:[Link]
Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants.
Source: MDPI
Context: Review of thermodynamic parameters and thermal stability of Novozym 435.
Link:[Link]
Application Note: Optimizing Solvent-Free Enzymatic Synthesis of Terpinyl Butyrate
Target Audience: Researchers, bioprocess scientists, and drug development professionals. Focus: Green biocatalysis, reaction thermodynamics, and process optimization. Introduction & Mechanistic Rationale Terpinyl butyrat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioprocess scientists, and drug development professionals.
Focus: Green biocatalysis, reaction thermodynamics, and process optimization.
Introduction & Mechanistic Rationale
Terpinyl butyrate is a high-value monoterpene ester utilized extensively in the flavor, fragrance, and pharmaceutical industries. Beyond its characteristic heavy, fruity, and floral aromatic profile, it serves as a potent penetration enhancer in transdermal drug delivery systems. Traditional chemical synthesis relies on strong acid catalysts (e.g., sulfuric acid) and volatile organic solvents, leading to poor regioselectivity, toxic waste generation, and high downstream purification costs.
The transition to biocatalysis—specifically using immobilized lipases in a solvent-free system—addresses these critical bottlenecks. Solvent-free enzymatic esterification maximizes volumetric productivity, eliminates solvent toxicity, and strictly aligns with green chemistry principles [1].
The Causality of Experimental Choices
Biocatalyst Selection: Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is the biocatalyst of choice. Its robust thermal stability and broad substrate specificity accommodate the steric hindrance of the tertiary alcohol group in α-terpineol, which typically resists esterification by less robust enzymes [2].
Reaction Kinetics & Mechanism: The esterification follows a Ping-Pong Bi-Bi mechanism. Butyric acid first binds to the enzyme's Ser-His-Asp catalytic triad, forming an acyl-enzyme intermediate and releasing water. Subsequently, α-terpineol acts as a nucleophile, attacking the intermediate to yield terpinyl butyrate.
Thermodynamic Control (Self-Validation): In a solvent-free system, the reaction is entirely reversible. To drive the equilibrium toward the ester product, the thermodynamic water activity (
) must be strictly controlled. We employ activated molecular sieves (3Å) to continuously sequester the water byproduct. Crucial Insight: Over-desiccation will strip the essential hydration layer from the enzyme, denaturing it. The sieves act as a self-validating control, removing bulk water while preserving the micro-aqueous environment necessary for lipase conformation [3].
Reaction Pathway Visualization
Figure 1: Ping-Pong Bi-Bi mechanism of lipase-catalyzed solvent-free esterification.
Experimental Protocol: Solvent-Free Synthesis
This protocol is designed as a self-validating workflow. If conversion rates plateau prematurely, the protocol includes built-in diagnostic checks (e.g., agitation rate vs. mass transfer) to isolate the variable.
Biocatalyst: Novozym 435 (immobilized CALB on macroporous acrylic resin).
Desiccant: 3Å Molecular Sieves (activated at 300 °C for 4 hours prior to use).
Equipment: Jacketed glass reactor with a magnetic stirrer and temperature control unit; Gas Chromatography (GC-FID) system.
Step-by-Step Methodology
Substrate Preparation: Weigh α-terpineol and butyric acid to achieve a 1:1.5 molar ratio (excess butyric acid drives the reaction forward and acts as the solvent medium). Transfer to the jacketed glass reactor.
Thermal Equilibration: Set the reactor temperature to 50 °C. Allow the substrate mixture to equilibrate for 15 minutes under constant agitation (250 rpm).
Diagnostic Check: Ensure the mixture is entirely homogenous. Viscosity drops significantly at 50 °C, which is critical for minimizing external diffusion limitations.
Desiccant Addition: Add 10% (w/w relative to total substrate mass) of freshly activated 3Å molecular sieves to the reactor.
Reaction Initiation: Introduce 5% (w/w) Novozym 435 to the mixture. Record this as
.
Agitation & Mass Transfer: Maintain agitation at exactly 250 rpm.
Causality: In solvent-free highly viscous systems, external mass transfer resistance is the primary cause of low initial reaction rates. 250 rpm has been empirically determined to overcome the boundary layer resistance around the immobilized enzyme beads without causing mechanical shear degradation to the acrylic resin [3].
Sampling & Quenching: Withdraw 50 µL aliquots at 2, 4, 8, 12, and 24 hours. Immediately dilute the aliquot in 1 mL of chilled n-hexane to quench the enzyme activity and precipitate the enzyme, preparing it for GC analysis.
Enzyme Recovery: Post-reaction, filter the mixture through a sintered glass funnel to recover the Novozym 435 and molecular sieves. Wash the retentate with cold n-hexane and dry under a vacuum for reuse.
Optimization Parameters & Quantitative Data
To establish a robust design space, key parameters were systematically varied. The optimal conditions balance thermodynamic equilibrium, enzyme kinetics, and process economics.
Parameter
Range Tested
Optimal Value
Mechanistic Causality & Impact
Molar Ratio (Terpineol:Butyric Acid)
1:1 to 1:3
1:1.5
Excess acyl donor drives the equilibrium forward. Ratios >1:1.5 cause competitive inhibition at the enzyme's active site, lowering the reaction rate.
Temperature
30 °C to 70 °C
50 °C
50 °C optimally reduces substrate viscosity (enhancing mass transfer) without inducing thermal denaturation of the CALB structure.
Enzyme Loading
1% to 10% (w/w)
5% (w/w)
Above 5%, the reaction becomes substrate-limited rather than catalyst-limited, making higher loadings economically inefficient.
Agitation Speed
100 to 400 rpm
250 rpm
<200 rpm results in external diffusion limitations. >300 rpm causes mechanical attrition of the immobilized enzyme beads, reducing reusability.
Under optimal conditions, a conversion yield of >92% is typically achieved within 12 hours.
Analytical Validation (GC-FID)
Accurate quantification of the conversion yield requires baseline separation of α-terpineol, butyric acid, and terpinyl butyrate.
GC-FID Parameters:
Column: HP-5 capillary column (30 m × 0.32 mm × 0.25 µm).
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
Injector Temperature: 250 °C (Split ratio 1:50).
Detector Temperature: 270 °C.
Oven Program: Initial temperature 80 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 250 °C (hold for 3 min).
Calculation: Conversion (%) is calculated based on the reduction of the α-terpineol peak area relative to an internal standard (e.g., n-decane), cross-validated by the appearance of the terpinyl butyrate peak.
References
Title: Various ester derivatives from esterification reaction of secondary metabolite compounds: a review
Source: MedCrave Online Journal of Biology and Medicine
URL: [Link]
Title: Enzyme-based Biomass Catalyzed Reactions in Supercritical CO2 (Chapter 4)
Source: Royal Society of Chemistry (RSC) Books
URL: [Link]
Title: Lipase-catalyzed transesterification synthesis of citronellyl acetate in a solvent-free system and its reaction kinetics
Source: ResearchGate (Published in related bioprocess journals)
URL: [Link]
Method
Application Note: Microencapsulation Strategies for the Stabilization of Terpinyl Butyrate
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Professionals Document Type: Technical Guide & Validated Protocols Mechanistic Rationale: The Instability of Terpinyl Butyrate Terpinyl buty...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Professionals
Document Type: Technical Guide & Validated Protocols
Mechanistic Rationale: The Instability of Terpinyl Butyrate
Terpinyl butyrate is a lipophilic terpene ester highly valued in the flavor, fragrance, and pharmaceutical industries for its unique aromatic profile and potential as a permeation enhancer. However, formulating with free terpinyl butyrate presents significant physicochemical challenges.
As an ester, terpinyl butyrate is highly susceptible to two primary degradation pathways: volatilization and hydrolysis [1]. While the bulky terpinyl group provides some steric hindrance against nucleophilic attack compared to linear terpene esters, the ester bond remains vulnerable to both enzymatic cleavage (esterases) and acid/base-catalyzed hydrolysis[2]. Furthermore, in aqueous matrices such as hydrogels or soft-chew nutraceuticals, free water acts as a reactant. Empirical stability testing demonstrates that maintaining a water activity (
) below 0.65 and a slightly acidic pH (4.0–5.5) is critical to preventing the rapid hydrolysis of terpene esters into -terpineol and butyric acid (which imparts an undesirable rancid off-flavor)[3].
To bypass these environmental sensitivities, microencapsulation is employed. By entrapping the volatile ester within a protective polymeric or biological wall material, we reduce the interfacial surface area exposed to oxidative conditions and physically isolate the ester bond from aqueous hydrolysis[3].
Fig 1: Primary degradation pathways of terpinyl butyrate.
Microencapsulation Methodologies
To achieve long-term stability, we detail two distinct, field-proven microencapsulation architectures: Yeast Particle (YP) Encapsulation and Complex Coacervation .
Approach A: Yeast Particle (YP) Encapsulation
Yeast particles (YPs) are 3–5 µm hollow, porous microspheres derived from Saccharomyces cerevisiae. When depleted of their cytoplasmic contents, the remaining
-glucan cell walls act as highly efficient lipophilic sinks[4]. Terpinyl butyrate passively diffuses through the porous cell wall and is sequestered within the hydrophobic interior. This method is exceptionally advantageous because it requires no thermal stress (unlike spray drying) and operates without heavy surfactant loads[4].
Approach B: Complex Coacervation
Complex coacervation relies on the electrostatic attraction between two oppositely charged polymers (e.g., Gelatin Type A and Gum Arabic) around an oil droplet. By carefully manipulating the pH to the isoelectric point of the gelatin, a coacervate shell forms around the terpinyl butyrate droplet, which is then chemically crosslinked. This creates an impermeable barrier against oxygen and free water.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that encapsulation efficiency (EE%) is verified before proceeding to downstream processing.
Protocol 1: Preparation of YP-Terpinyl Butyrate Microcapsules
Causality Check: We utilize a 1:1 (w/w) ratio of YP to terpene. The high loading capacity is driven by the internal void volume of the yeast particle. Water is used as the suspension medium because terpenes are insoluble in water, driving the thermodynamic partition of the terpinyl butyrate into the hydrophobic yeast cavity[4].
Step-by-Step Workflow:
Suspension: Disperse 50.0 g of dry, extracted Yeast Particles (YPs) into 500 mL of deionized water in a 1 L jacketed reactor. Stir at 500 rpm until a homogenous suspension is achieved.
Loading: Add 50.0 g of high-purity Terpinyl Butyrate dropwise over 15 minutes. Increase agitation to 1,200 rpm using a high-shear impeller.
Incubation: Seal the reactor and incubate the mixture at 25°C for 24 hours. Rationale: Passive diffusion through the
-glucan wall is time-dependent; 24 hours ensures >95% partitioning into the YP core.
Validation Check (Surface Oil Removal): Centrifuge the suspension at 4,000 × g for 10 minutes. Decant the supernatant. Resuspend the pellet in 200 mL of a 5% ethanol/water solution, agitate for 2 minutes, and re-centrifuge. Analyze the supernatant via GC-MS. If terpinyl butyrate in the wash exceeds 5% of the initial load, repeat the wash step.
Drying: Lyophilize the washed pellet at -40°C and 0.1 mbar for 48 hours to yield a free-flowing powder.
Fig 2: Workflow for yeast particle (YP) microencapsulation of terpenes.
Protocol 2: Complex Coacervation of Terpinyl Butyrate
Causality Check: Emulsion droplet size directly dictates the final capsule size. We target 10–20 µm droplets to ensure a robust polymeric wall thickness capable of withstanding mechanical shear during final product formulation.
Step-by-Step Workflow:
Polymer Hydration: Dissolve 10.0 g of Gelatin (Type A, 275 Bloom) and 10.0 g of Gum Arabic separately, each in 100 mL of deionized water at 45°C.
Emulsification: Combine the polymer solutions in a 500 mL reactor at 45°C. Add 15.0 g of Terpinyl Butyrate. Homogenize at 8,000 rpm for 5 minutes to form an oil-in-water (O/W) emulsion.
Coacervation Trigger: Reduce the stirring speed to 300 rpm. Slowly add 10% (w/v) Acetic Acid dropwise until the pH reaches exactly 4.2. Rationale: At pH 4.2, Gelatin Type A becomes positively charged while Gum Arabic remains negatively charged, triggering phase separation and wall formation around the oil droplets.
Shell Hardening: Gradually cool the reactor from 45°C to 5°C at a rate of 1°C/min. Once at 5°C, add 2.0 mL of 25% Glutaraldehyde to crosslink the protein shell. Stir for 8 hours.
Validation Check (Microscopy): Extract a 10 µL aliquot and observe under a light microscope. You must observe distinct, spherical multinucleated capsules. If free oil droplets are visible, the coacervation pH was missed.
Recovery: Filter the microcapsules, wash with cold deionized water, and dry via a fluidized bed at 40°C.
Stability & Quantitative Data
To validate the efficacy of these encapsulation methods, accelerated stability testing was conducted over 60 days at 40°C and 75% Relative Humidity (RH). Formulations were integrated into a model hydrophilic matrix buffered to pH 4.5, maintaining an
of 0.62[3]. Extraction and quantification were performed using GC-MS (Agilent 7890B/5977A) utilizing an internal standard method.
Data Interpretation:
The unencapsulated terpinyl butyrate suffers catastrophic degradation, losing over 80% of its payload by Day 60 due to continuous exposure to the aqueous matrix and thermal stress. Conversely, both the Yeast Particle and Coacervation methods successfully isolate the ester bond from the hydrolytic environment, maintaining >88% potency. The YP method shows a slight superiority in preventing oxidation, likely due to the antioxidant properties inherent to the yeast
1.[4] Yeast Particles for Encapsulation of Terpenes and Essential Oils. National Center for Biotechnology Information (PMC). Available at:[Link]
2.[1] Complexation of Terpenes for the Production of New Antimicrobial and Antibiofilm Molecules and Their Encapsulation in Order to Improve Their Activities. MDPI. Available at:[Link]
3.[2] Understanding Esterification. Sour Beer Blog. Available at:[Link]
4.[3] Gummy & Soft-Chew Terpene Stability: Water-Activity, pH and Packaging Hacks. Terpene Belt Farms. Available at:[Link]
Application of terpinyl butyrate in pheromone trap research
Application Note: Application of Terpinyl Butyrate in Pheromone Trap Research Part 1: Executive Summary & Scientific Context 1.1 The Role of Terpinyl Butyrate in Chemical Ecology While Terpinyl Acetate is widely recogniz...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Application of Terpinyl Butyrate in Pheromone Trap Research
Part 1: Executive Summary & Scientific Context
1.1 The Role of Terpinyl Butyrate in Chemical Ecology
While Terpinyl Acetate is widely recognized as a specific attractant for the Mediterranean Fruit Fly (Ceratitis capitata) and the Oriental Fruit Moth (Grapholita molesta), Terpinyl Butyrate (CAS: 2153-28-8) occupies a more specialized niche in chemical ecology. It acts primarily as a kairomone —a chemical signal emitted by an organism (usually a plant) that benefits the receiver (the insect).
Structurally, Terpinyl Butyrate is a terpenoid ester found in the floral volatiles of various angiosperms. In pest management research, it is utilized not as a standalone sex pheromone, but as a synergist or floral mimic . When co-deployed with sex pheromones, it targets the "feeding" or "host-finding" neural circuits of adult insects (particularly Lepidoptera and Thysanoptera), often enhancing trap capture rates or enabling the capture of females, which sex pheromones typically miss.
1.2 Mechanism of Action: The "Push-Pull" Synergism
The efficacy of Terpinyl Butyrate in traps relies on multimodal integration .
Signal A (Sex Pheromone): Triggers the mating instinct (long-range attraction).
Signal B (Terpinyl Butyrate): Triggers the feeding/oviposition instinct (host plant location).
When combined, these signals can elicit a synergistic response , where the total catch is greater than the sum of catches from individual components.
Part 2: Experimental Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and testing a Terpinyl Butyrate-enhanced lure.
Figure 1: Workflow for the formulation and evaluation of Terpinyl Butyrate kairomone lures.
Part 3: Detailed Protocols
Protocol A: Formulation of Terpinyl Butyrate Dispensers
Objective: To create a controlled-release device (lure) that emits Terpinyl Butyrate at a rate mimicking natural floral volatiles.
Materials Required:
Terpinyl Butyrate (High Purity >95%, e.g., Sigma-Aldrich or Bedoukian).
Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).
Carriers: Red Rubber Septa (Standard 11mm sleeve stoppers) or Polyethylene Vials.
Glass vials (2ml) with Teflon-lined caps.
Fume hood.
Step-by-Step Methodology:
Carrier Preparation (Critical for Self-Validation):
Why: Commercial rubber septa often contain manufacturing impurities (plasticizers) that can repel insects.
Action: Soxhlet extract rubber septa in Methylene Chloride for 12 hours, then air dry in a fume hood for 24 hours before use. This ensures the "blank" control is truly neutral.
Solution Preparation:
Prepare a stock solution of Terpinyl Butyrate in Hexane.
Standard Dose Range: 1 mg to 10 mg per septum.
Example Calculation: To load 5 mg per septum, dissolve 500 mg of Terpinyl Butyrate in 10 mL of Hexane (Concentration = 50 mg/mL). You will dispense 100 µL per septum.
Loading the Dispensers:
Place the pre-cleaned septa into the cup-side of the septa (the "well").
Pipette the required volume (e.g., 100 µL) directly into the well.
Tip: Do not submerge the septum. Application to the well ensures absorption from the inside out, regulating release rate.
Conditioning (The "Zero-Hour" Error Prevention):
Allow the solvent to evaporate in the fume hood for at least 4 hours.
Validation: Smell the septum. It should smell faintly floral/fruity, not like Hexane. If a solvent smell persists, dry longer.
Store in foil-wrapped bags at -20°C until field use.
Protocol B: Field Evaluation Strategy
Objective: To determine if Terpinyl Butyrate acts as a synergist when paired with a primary pheromone.
Experimental Design (Randomized Complete Block):
Treatment 1 (Control): Unbaited Trap.
Treatment 2 (Pheromone): Standard Sex Pheromone Lure (e.g., Grapholita or Helicoverpa specific).
If SR < 1: Antagonism (The kairomone is repelling or masking the pheromone).
Interpretation Guide:
High Synergism: Indicates the Terpinyl Butyrate is likely triggering a feeding response that keeps the insect near the trap longer, increasing the probability of entering.
Antagonism: Common if the Terpinyl Butyrate dose is too high (masking effect). If this occurs, reduce the loading dose by 50% and re-test.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Capture Rates
Release rate too low.
Switch from rubber septa to a polyethylene vial (higher permeation).
High Non-Target Catch
Lure is too "general" (floral).
Reduce dose or add a selective inhibitor (e.g., acetic acid).
Rapid Lure Failure
Oxidation of the ester.
Add 1% BHT (Butylated hydroxytoluene) as an antioxidant during formulation.
References
El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. Link
Light, D. M., & Knight, A. L. (2005).[3] Specificity of Codling Moth (Lepidoptera: Tortricidae) for the Host Plant Kairomone, Ethyl (2E,4Z)-2,4-Decadienoate.[3] Journal of Chemical Ecology. Link
Landolt, P. J., et al. (2013). Trapping Social Wasps (Hymenoptera: Vespidae) with Acetic Acid and Isobutanol.[4] Journal of Economic Entomology. (Context on ester/alcohol blends). Link
Gregg, P. C., et al. (2018). Development of a synthetic plant volatile-based attractant for Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae). Bulletin of Entomological Research. Link
Sigma-Aldrich. (2023). Terpinyl Butyrate Product Specification & Safety Data Sheet. Link
Application Note: Synthesis of Terpinyl Butyrate using Butyric Anhydride and Terpineol
Introduction and Chemical Rationale Terpinyl butyrate (p-Menth-1-en-8-yl butyrate) is a high-value ester utilized extensively in the flavor and fragrance industry for its complex balsamic, herbaceous, and fruity (cherry/...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Rationale
Terpinyl butyrate (p-Menth-1-en-8-yl butyrate) is a high-value ester utilized extensively in the flavor and fragrance industry for its complex balsamic, herbaceous, and fruity (cherry/bergamot) aromatic profile[1]. However, the synthesis of this compound presents a classical organic chemistry challenge: α-terpineol is a tertiary alcohol. The bulky methyl and cyclohexenyl groups surrounding the hydroxyl moiety create severe steric hindrance, making standard Fischer esterification with butyric acid thermodynamically and kinetically unfavorable[2].
Furthermore, exposing α-terpineol to the strong mineral acids and high heat required for traditional esterification frequently triggers an E1 elimination reaction, dehydrating the substrate into limonene and other menthadienes[3]. To circumvent these limitations, this application note details two advanced acylation strategies using butyric anhydride as a highly electrophilic acyl donor: a chemical route utilizing hyper-nucleophilic catalysis (DMAP)[4], and a mild biocatalytic route utilizing immobilized lipases[5].
Mechanistic Insights
Understanding the causality behind the reagent selection is critical for optimizing yield and preventing side reactions.
Chemical Pathway (DMAP-Catalyzed):
Standard bases like pyridine are insufficiently nucleophilic to drive the acylation of a tertiary alcohol. 4-Dimethylaminopyridine (DMAP) overcomes this by attacking butyric anhydride to form a highly reactive N-acylpyridinium intermediate[6]. The electron-donating dimethylamino group stabilizes this intermediate, rendering it electrophilic enough to bypass the steric bulk of α-terpineol[7]. The addition of an auxiliary base like Triethylamine (Et₃N) neutralizes the liberated butyric acid, preventing acid-catalyzed dehydration of the terpene[8].
Biocatalytic Pathway (Lipase-Catalyzed):
Enzymatic esterification utilizes lipases (e.g., Candida rugosa or Novozym 435) operating via a ping-pong bi-bi mechanism. The enzyme's active-site serine attacks the butyric anhydride to form an acyl-enzyme intermediate. The enzyme's hydrophobic binding pocket accommodates the bulky terpene skeleton, facilitating a highly regioselective transfer of the butyryl group[9]. Operating at near-ambient temperatures in non-aqueous media (e.g., hexane or supercritical CO₂), this route completely eliminates the risk of dehydration side-reactions[5].
This protocol utilizes a nucleophilic catalyst to force the esterification of the sterically hindered tertiary alcohol.
Reaction Assembly : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-terpineol (10 mmol, ~1.54 g) and DMAP (0.5 mmol, 0.06 g) in 10 mL of anhydrous toluene[4].
Base Addition : Inject triethylamine (12 mmol, 1.67 mL) into the solution. Chill the flask to 0 °C using an ice bath to control the initial exotherm[8].
Incubation : Remove the ice bath, allowing the mixture to warm to 25 °C. Stir vigorously for 12–16 hours. Monitor the reaction via TLC (Hexane:EtOAc 9:1) until the α-terpineol spot is consumed.
Phase Separation & Neutralization (Critical Step) : Quench with 10 mL of distilled water. Transfer to a separatory funnel. Wash the organic layer with 1M HCl (15 mL) to remove DMAP and Et₃N. Next, wash with 5% aqueous Na₂CO₃ (3 × 15 mL). Expert Insight: Butyric acid has a highly offensive, rancid odor. The Na₂CO₃ wash converts it into water-soluble, odorless sodium butyrate, driving it entirely into the aqueous phase and self-validating the purification[3].
Isolation : Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation.
This protocol provides a green-chemistry alternative, utilizing mild conditions to preserve the integrity of the terpene.
Reaction Assembly : In a 50 mL Erlenmeyer flask, dissolve α-terpineol (5 mmol) and butyric anhydride (15 mmol) in 20 mL of n-hexane[11]. The 3:1 molar ratio of anhydride to alcohol helps drive the thermodynamic equilibrium forward[5].
Biocatalyst Addition : Add 100 mg of immobilized Novozym 435 (or C. rugosa lipase).
Incubation : Seal the flask tightly and incubate in an orbital shaker at 150 rpm and 45 °C for 24 to 48 hours.
Enzyme Recovery : Terminate the reaction by vacuum filtration to remove the immobilized enzyme. Wash the recovered enzyme beads with cold hexane; they can be stored at 4 °C and reused for subsequent cycles[4].
Isolation : Wash the filtrate with 5% aqueous Na₂CO₃ to neutralize the liberated butyric acid, dry over Na₂SO₄, and evaporate the solvent to yield the target ester[3].
Data Presentation & Analytical Validation
Table 1: Comparison of Synthesis Workflows
Parameter
Chemical Acylation (Protocol A)
Biocatalytic Acylation (Protocol B)
Catalytic System
DMAP / Et₃N
Novozym 435 / C. rugosa
Operating Temperature
0 °C → 25 °C
40 °C – 50 °C
Reaction Time
12 – 16 hours
24 – 48 hours
Byproduct Mitigation
Requires basic aqueous workup
Requires basic workup; enzyme is reusable
Typical Yield
>85%
60 – 75%
Risk of Dehydration
Low (Basic conditions prevent E1)
Negligible (Neutral/Mild conditions)
Table 2: Analytical Validation Parameters (GC-MS)
To ensure the trustworthiness of the synthesized batch, validate the product against the following established analytical parameters.
Biocatalysis Technical Support Center: Troubleshooting Terpinyl Butyrate Synthesis
Welcome to the Biocatalysis Technical Support Center. The enzymatic esterification of terpinyl butyrate presents unique thermodynamic and kinetic challenges compared to standard primary alcohol esterifications. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Biocatalysis Technical Support Center. The enzymatic esterification of terpinyl butyrate presents unique thermodynamic and kinetic challenges compared to standard primary alcohol esterifications. This guide is engineered for researchers and drug development professionals to troubleshoot yield plateaus, mitigate enzyme deactivation, and implement self-validating protocols.
Section 1: Diagnostic Matrix for Yield Optimization
Before altering your experimental setup, review this quantitative comparison of standard versus optimized reaction parameters to identify potential bottlenecks in your current workflow.
Parameter
Standard Condition
Optimized Condition
Mechanistic Impact on Yield
Alcohol Structure
Primary (e.g., Geraniol)
Tertiary (α-Terpineol)
Tertiary alcohols decrease reaction rates by >40% due to severe steric crowding at the active site.
Provides the necessary activation energy to overcome the steric hindrance of the tertiary alcohol.
Section 2: Deep-Dive Troubleshooting (Q&A)
Q: Why does the esterification of α-terpineol proceed so much slower than other terpene alcohols?A: This is driven by severe steric hindrance. α-Terpineol is a bulky tertiary alcohol. In lipase-catalyzed ester synthesis, the alcohol's structure dictates the efficiency of the nucleophilic attack on the acyl-enzyme intermediate. Secondary and tertiary alcohols restrict this access, decreasing reaction rates by more than 40% compared to primary alcohols (1)[1]. To overcome this kinetic barrier, you must increase the reaction temperature (e.g., 50 °C) to provide higher activation energy (2)[2].
Q: My reaction stalls abruptly at 30% yield, even with excess substrate. What is causing this?A: You are likely experiencing rapid enzyme denaturation due to microenvironmental acidification. When using high concentrations of short-chain fatty acids like butyric acid, the acid partitions into the essential microaqueous layer surrounding the immobilized lipase. This causes a localized pH drop that alters the enzyme's conformation, leading to irreversible inactivation (1)[1].
Solution: Shift from a batch to a fed-batch process, or use a molar ratio with an excess of the terpene alcohol (e.g., 1.2:1 alcohol to acid) to minimize free acid accumulation.
Figure 1: Logical pathway of lipase deactivation induced by butyric acid.
Q: How critical is water management for this specific synthesis?A: It is the primary thermodynamic bottleneck. Esterification produces water as a stoichiometric by-product. Because lipases catalyze reversible reactions, accumulating water shifts the equilibrium back toward hydrolysis. The equilibrium between the forward and reverse reactions is strictly controlled by the level of water in the reactor vessel; active removal is required to achieve conversion yields above 95% (3)[3].
Section 3: Self-Validating Experimental Protocol
To ensure reproducibility and high yield, follow this self-validating workflow for the synthesis of terpinyl butyrate using immobilized Candida antarctica Lipase B (CALB).
Phase 1: Substrate & Biocatalyst Preparation
Desiccation: Pre-dry the solvent (n-heptane), α-terpineol, and butyric acid over activated 4Å molecular sieves for 24 hours.
Causality: Removing initial bulk water prevents immediate hydrolytic competition.
Hydration Control: Pre-equilibrate the immobilized CALB over saturated salt solutions to achieve a thermodynamic water activity (
) of 0.11.
Causality: This specific hydration level maintains the enzyme's structural integrity and interfacial activation without providing excess free water that would drive the reverse reaction (1)[1].
Phase 2: Reaction Execution
3. Initialization: In a jacketed, temperature-controlled vessel, combine α-terpineol and butyric acid at a 1.2:1 molar ratio in n-heptane.
Causality: The slight excess of alcohol prevents acid-induced denaturation of the enzyme microenvironment (1)[1].
4. Catalysis: Add 25 mg/mL of the pre-equilibrated CALB. Set agitation to 200 rpm to eliminate mass transfer resistance between the solid enzyme and liquid substrates.
5. Thermal Activation: Ramp the temperature to 50 °C.
Causality: Operating at this elevated temperature increases the kinetic energy, helping to overcome the steric hindrance of the tertiary alcohol (2)[2].
6. In-Situ Dehydration: Suspend a porous basket containing 4Å molecular sieves directly into the reaction medium.
Causality: This continuously scavenges the water by-product, driving the reaction forward to completion (3)[3].
Phase 3: Validation & Recovery
7. Self-Validation Check: At 24 hours, extract a 100 µL aliquot and analyze via GC-FID.
Pass Condition: The free butyric acid peak is <5% of its initial area, indicating successful conversion. Proceed to Step 8.
Fail Condition: If butyric acid remains >20%, the molecular sieves are saturated, or the enzyme has denatured. Replace the sieves, verify the pH, and continue for 12 hours.
Termination: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the biocatalyst with cold n-heptane for subsequent batch reuse.
Figure 2: Self-validating experimental workflow for terpinyl butyrate synthesis.
References
1.[3] Production of Terpene Ester by Lipase in Non-Conventional Media, SciSpace.3
2.[1] Lipase Catalyzed Ester Synthesis for Food Processing Industries, SciELO. 1
3.[2] Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide, PubMed/NIH. 2
Terpinyl Butyrate Esterification: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for terpene ester synthesis. The esterification of alpha-terpineol with butyric acid to form terpinyl butyrate is notoriously challenging. Due to the unique structural properties o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for terpene ester synthesis. The esterification of alpha-terpineol with butyric acid to form terpinyl butyrate is notoriously challenging. Due to the unique structural properties of terpenoid alcohols, standard esterification protocols often result in exceptionally low conversion rates or total reaction failure.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to overcome these synthetic bottlenecks.
🔬 Section 1: Mechanistic Root Causes of Low Conversion
Q: Why is the baseline conversion rate of alpha-terpineol to terpinyl butyrate so low compared to primary alcohols?A: The root cause is severe steric hindrance coupled with competing side reactions. Alpha-terpineol is a bulky tertiary monoterpenoid alcohol. The hydroxyl group is heavily shielded by the surrounding methyl and cyclohexenyl framework. When nucleophilic attack on butyric acid is attempted, the bulky transition state significantly increases the activation energy[1].
Furthermore, under standard acid-catalyzed conditions, tertiary alcohols are highly susceptible to E1 dehydration. Instead of forming the ester, the protonated hydroxyl group leaves as water, forming a stable tertiary carbocation that rapidly deprotonates to yield terpene hydrocarbons like limonene and terpinolene[2].
Q: My chemical esterification yields mostly terpene hydrocarbons. How do I prevent these dehydration side reactions?A: You must avoid strong mineral acids (e.g., H₂SO₄ or HCl) which aggressively protonate the tertiary hydroxyl group[2].
Self-Validating Solution: Switch to the anhydride route or use milder Lewis acids. By reacting alpha-terpineol with butyric anhydride (or a mixed butyric-acetic anhydride) in the presence of a non-nucleophilic base and an entrainer like toluene, you bypass the need for strong acid catalysts. The entrainer allows for the azeotropic removal of the acetic acid byproduct, driving the reaction forward without inducing dehydration[3].
To systematically diagnose your reaction failures, refer to the logical workflow and quantitative data tables below.
Troubleshooting workflow for resolving low conversion in terpinyl butyrate synthesis.
Table 1: Quantitative Comparison of Catalyst Systems
Catalyst System
Typical Conversion
Selectivity to Ester
Primary Failure Mode
Recommended Action
Strong Mineral Acids (H₂SO₄)
< 20%
Very Low (< 10%)
E1 Dehydration to Limonene
Discontinue use for tertiary alcohols.
Mixed Anhydride + Toluene
60 - 75%
High (> 85%)
Acetic acid accumulation
Use Dean-Stark trap for azeotropic distillation.
Immobilized Lipase (e.g., TL IM)
85 - 95%
Near Perfect (> 98%)
Water-induced hydrolysis
Add 4Å molecular sieves; optimize acid feeding.
🧬 Section 3: Transitioning to Enzymatic Biocatalysis
Q: Can biocatalysis improve conversion and selectivity for this specific ester?A: Yes. Enzymatic esterification using immobilized lipases (such as Thermomyces lanuginosus lipase or Novozym 435) is the most effective way to achieve high selectivity. Because lipases operate under mild thermal conditions (30–50 °C) and neutral pH, they completely eliminate acid-catalyzed dehydration[4][5]. The enzyme's active site stabilizes the transition state through hydrogen bonding rather than generating a free carbocation.
Q: Even with lipases, my reaction stalls at 40-50% conversion. What is the root cause?A: This is a thermodynamic limitation, not a kinetic one. Esterification is a reversible equilibrium: Alcohol + Acid ⇌ Ester + Water. As water accumulates in the microenvironment of the enzyme, the reverse reaction (hydrolysis) accelerates, stalling net conversion. Additionally, high initial concentrations of butyric acid can lower the local pH, leading to irreversible denaturation of the biocatalyst[4].
Table 2: Optimization Parameters for Enzymatic Esterification
Parameter
Optimal Range
Mechanistic Rationale
Temperature
40 °C – 50 °C
Maximizes reaction kinetics without denaturing the lipase structure.
Non-polar solvents preserve the enzyme hydration shell and facilitate water phase separation.
Biocatalyst Load
10% – 15% (w/w)
Provides sufficient active sites; higher loads cause mass transfer limitations (clumping).
🧪 Standard Operating Procedure: Enzymatic Synthesis of Terpinyl Butyrate
This self-validating protocol ensures continuous water removal and prevents enzyme acidification, guaranteeing high conversion rates.
Preparation & Desiccation: Dry alpha-terpineol, butyric acid, and n-heptane over activated 4Å molecular sieves for 24 hours prior to use. Moisture strictly dictates the equilibrium point.
Substrate Initialization: In a 250 mL round-bottom flask, dissolve 50 mmol of alpha-terpineol in 100 mL of n-heptane. Add 10% (w/w relative to total substrates) of immobilized Thermomyces lanuginosus lipase (e.g., Lipozyme TL IM)[5].
Stepwise Acid Feeding: To prevent localized pH drops that denature the enzyme[4], add 150 mmol of butyric acid in three equal aliquots at
, hours, and hours.
Incubation & Water Sequestration: Suspend a Soxhlet extractor containing 20 g of activated 4Å molecular sieves above the flask. Reflux the mixture gently at 50 °C with orbital agitation (200 rpm) for 48 hours. The condensing heptane will continuously strip water from the reaction zone.
Termination & Recovery: Vacuum filter the mixture to recover the immobilized enzyme (which can be washed with cold hexane and reused in subsequent batches).
Purification (Self-Validation Step): Wash the organic filtrate with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize and remove unreacted butyric acid. The absence of gas evolution (
) during the final wash validates that all residual acid has been cleared. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield high-purity terpinyl butyrate.
📚 References
*[4] Title: Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights
Source: nih.gov
URL:4
*[2] Title: Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids
Source: nih.gov
URL:2
*[3] Title: Esterification of terpene alcohols
Source: google.com (Patents)
URL:3
*[1] Title: The hydrolysis and safety assessment of food flavouring esters
Source: soton.ac.uk
URL:1
*[5] Title: Enzymatic synthesis optimization of isoamyl butyrate from fusel oil
Source: redalyc.org
URL:5
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: TB-PUR-001
Subject: Removal of Unreacted Terpineol from Terpinyl Butyrate Reaction Mixtures
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The separation of unreacted terpineol (
-terpineol, BP 219°C) from terpinyl butyrate (BP 245°C) presents a classic "close-boiling" challenge. While a boiling point differential (T) of ~26°C exists, simple distillation often fails to achieve pharmaceutical-grade purity (>98%) due to azeotropic behavior and the thermal sensitivity of terpenoids.
This guide provides three validated protocols ranging from chemical scavenging (highest throughput) to chromatographic polishing (highest purity).
Decision Matrix: Select Your Protocol
Before proceeding, select the method that matches your scale and purity requirements.
Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and purity constraints.
Method A: The Boric Acid Scavenging Protocol (Recommended)
Best for: Bulk scale, removing 5–15% residual terpineol.
Principle: Terpineol (an alcohol) reacts with boric acid to form a non-volatile borate ester (Tricyclic Borate). Terpinyl butyrate (an ester) is non-reactive. You can then distill the pure butyrate, leaving the heavy borate in the pot.
Reagents & Equipment
Reagent: Orthoboric acid (
), anhydrous.
Equipment: Rotary evaporator or distillation setup with vacuum.
Step-by-Step Protocol
Stoichiometric Calculation: Estimate the moles of unreacted terpineol in your crude mixture (via GC or TLC). Add 0.5 molar equivalents of Boric Acid relative to the terpineol content (a slight excess ensures complete scavenging).
Reaction:
Add the crude mixture and boric acid to a round-bottom flask.
Heat to 100°C under partial vacuum (100 mbar) for 1–2 hours.
Mechanism:[1][2][3] The vacuum removes the water generated by the reaction, driving the equilibrium toward the borate ester.
Distillation:
Increase temperature and lower pressure to high vacuum (<5 mbar).
Distill the Terpinyl Butyrate .
Result: The terpineol is "anchored" in the flask as a high-boiling borate polymer/ester.
Recovery (Optional): The residue can be hydrolyzed with hot water to recover the terpineol if needed.
Senior Scientist Note: This method is superior to fractional distillation because it artificially creates a massive boiling point difference (>100°C) between the impurity and the product.
Method B: Vacuum Fractional Distillation
Best for: Standard purity, solvent-free processing.
Constraint: Requires a column with >10 theoretical plates (e.g., Vigreux or Spinning Band).
Thermodynamic Data
Compound
BP (760 mmHg)
BP (10 mmHg)
Structure Type
-Terpineol
~219°C
~85°C
Tertiary Alcohol
Terpinyl Butyrate
~245°C
~115°C
Ester
Protocol
Setup: Use a short-path distillation head or a fractionating column. Ensure the system is leak-proof.
Conditioning: Apply vacuum <10 mmHg .
Fraction 1 (Forerun): Collect distillate up to 90°C (at 10 mmHg) . This contains unreacted terpineol and any terpene byproducts (limonene).
TLC Spotting: Run a TLC plate using 9:1 Hexane:EtOAc.
Expected
: Terpinyl Butyrate () > Terpineol ().
Column Loading: Load the crude oil (diluted 1:1 in hexane) onto the column.
Elution:
Flush with 100% Hexane (2 column volumes) to remove non-polar terpenes (limonene).
Switch to 95:5 Hexane:EtOAc .
Collect fractions. The Terpinyl Butyrate will elute first.
Monitoring: Terpineol will remain on the column or elute much later.
Troubleshooting & FAQs
Q1: My product smells like "lilacs" rather than "fruity/balsamic." What happened?
A: The "lilac" odor is the signature of
-terpineol . If you smell this, your separation failed.
Fix: If you used Method B (Distillation), you likely distilled too fast (entrainment). Reprocess using Method A (Boric Acid) to chemically trap the remaining alcohol.
Q2: I see a new peak on my GC after distillation that wasn't there before.
A: You likely caused thermal elimination . Terpineol is a tertiary alcohol; at high temperatures (>150°C) without vacuum, it dehydrates to form Dipentene (Limonene) or Terpinolene .
Prevention: Always use high vacuum to keep pot temperatures below 140°C. Ensure your crude mixture is neutralized (acid traces catalyze dehydration).
Q3: Can I use acetic anhydride to remove the terpineol?
A:No. Reacting the mixture with acetic anhydride will convert the unreacted terpineol into Terpinyl Acetate .
Why this is bad: Terpinyl Acetate (BP ~220°C) and Terpinyl Butyrate (BP ~245°C) are even harder to separate than the alcohol/ester mix. You are trading one impurity for a more persistent one.
Technical Support Center: Optimizing Reaction Temperature for Terpinyl Butyrate Biocatalysis
Welcome to the Technical Support Center for enzymatic esterification. This guide is specifically engineered for researchers, application scientists, and drug development professionals scaling up the biocatalytic synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for enzymatic esterification. This guide is specifically engineered for researchers, application scientists, and drug development professionals scaling up the biocatalytic synthesis of terpinyl butyrate.
Terpinyl butyrate—a high-value ester imparting woody, citrus, and "cherry pie" aromatic notes ()[1]—is synthesized via the esterification of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-terpineol and butyric acid. Employing immobilized lipases, such as Candida antarctica Lipase B (Novozym 435) or Candida rugosa lipase, offers a green chemistry alternative to traditional chemical synthesis (). However, optimizing the reaction temperature is non-trivial due to the complex interplay between enzyme kinetics, thermodynamic stability, water activity (), and substrate inhibition.
Core Mechanism: The Ping-Pong Bi-Bi Pathway
Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism ()[2]. Temperature directly impacts the activation energy of the intermediate states, but excessive heat threatens the structural integrity of the enzyme.
Caption: Ping-Pong Bi-Bi mechanism of lipase-catalyzed terpinyl butyrate synthesis.
Troubleshooting & FAQs
Q1: Why does my terpinyl butyrate yield plateau at 40°C, but the enzyme degrades rapidly at 60°C?A: This is a classic manifestation of the thermodynamic vs. kinetic stability trade-off. According to the Arrhenius equation, increasing the temperature enhances the initial reaction rate by lowering the energy barrier required for the target reaction ()[1]. However, lipases rely on a delicate tertiary structure maintained by hydrogen bonds. At temperatures approaching 60°C, thermal energy disrupts the oxyanion hole and the catalytic triad (Ser-His-Asp), leading to irreversible denaturation. Furthermore, elevated temperatures increase the volatility of organic solvents, altering substrate molarity. For optimal continuous operation, a temperature of 45°C to 50°C is highly recommended.
Q2: How does temperature interact with butyric acid inhibition?A: Butyric acid is a short-chain fatty acid that can cause severe competitive or dead-end inhibition in lipases by hyper-acidifying the aqueous microlayer surrounding the immobilized enzyme ()[2]. Temperature exacerbates this issue. At higher temperatures, the solubility and diffusion rate of butyric acid into the enzyme's hydration shell increase. If the temperature exceeds 50°C, the localized pH drop alters the ionization state of the catalytic histidine residue, stripping the enzyme of its catalytic flexibility.
Solution: Maintain the temperature at 45°C and employ a fed-batch addition of butyric acid rather than adding the entire molar equivalent upfront.
Q3: How does temperature affect water activity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) in the biocatalytic synthesis of terpinyl butyrate?A: Water plays a paradoxical role in enzymatic esterification. A minimal hydration layer is strictly required to maintain the enzyme's 3D conformation, but an increase in water content above an optimum level promotes hydrolytic activity, causing transesterification yields to drop (). As reaction temperature increases, the solubility of water in the organic phase increases. Consequently, water produced during the esterification is stripped from the enzyme's microenvironment into the bulk solvent. If the temperature is too high (>55°C), the enzyme may become over-desiccated. Conversely, at lower temperatures (<35°C), water accumulates on the enzyme support, driving the reaction backward.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction temperature, enzyme half-life, and terpinyl butyrate yield in a standard n-hexane system using Candida antarctica Lipase B.
Reaction Temperature (°C)
Initial Rate (mol/min/mg)
Max Yield (%) at 24h
Enzyme Half-Life (Hours)
Optimal Water Activity ()
30
1.2
45.3
> 200
0.55
40
2.5
72.1
150
0.45
50
4.1
88.5
85
0.35
60
5.8
61.2
12
0.20
70
1.1
15.4
< 2
< 0.10
Note: Data assumes a 1:2 molar ratio of
-terpineol to butyric acid. The yield drops significantly at 60°C due to rapid thermal inactivation prior to reaching thermodynamic equilibrium.
Standardized Experimental Protocol: Temperature Optimization
To establish a self-validating system for your specific reactor setup, follow this step-by-step methodology for optimizing the thermal parameters of terpinyl butyrate synthesis.
Step 1: Substrate Preparation & Dehydration
Prepare a 0.2 M solution of
-terpineol and a 0.4 M solution of butyric acid in anhydrous n-hexane.
Add 10% (w/v) activated molecular sieves (3Å) to the substrate mixture and incubate for 12 hours at room temperature.
Causality: Removing initial bulk water prevents premature hydrolysis and ensures the only water present is the byproduct of the esterification ()[3].
Step 2: Biocatalyst Equilibration
Weigh 50 mg of immobilized lipase into a series of 25 mL sealed glass batch reactors.
Pre-equilibrate the reactors in orbital shakers set to the target temperature gradient: 35°C, 40°C, 45°C, 50°C, and 55°C.
Step 3: Reaction Initiation & Kinetic Sampling
Initiate the reaction by adding 10 mL of the dehydrated substrate mixture to each reactor.
Set the agitation speed to 200 rpm to overcome external mass transfer limitations.
Extract 100
L aliquots at regular intervals (1h, 2h, 4h, 8h, 24h). Immediately quench the reaction in the aliquots by diluting with 900 L of cold acetone (-20°C) and centrifuging to remove any leached enzyme.
Step 4: GC-FID Analysis
Analyze the supernatant using Gas Chromatography equipped with a Flame Ionization Detector (GC-FID).
Quantify the depletion of
-terpineol and the formation of terpinyl butyrate to calculate conversion rates and thermodynamic equilibrium at each temperature.
Caption: Step-by-step experimental workflow for optimizing biocatalytic temperature.
References
Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide
Source: ResearchGate
URL: [Link]
Synthesis of Food Flavors by Enzymatic Esterification Process
Source: International Journal of Science and Research (IJSR)
URL:[Link]
Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Fine Chemicals by Biotransformation Using Lipases
Source: Sociedade Brasileira de Química (SBQ)
URL:[Link]
Understanding Esterification
Source: Sour Beer Blog
URL: [Link]
Technical Support Center: Solubilizing Terpinyl Butyrate in Hydro-Alcoholic Systems
Welcome to the Advanced Formulation Support Center. As drug development professionals and formulation scientists, you frequently encounter solubility barriers when working with highly lipophilic esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. As drug development professionals and formulation scientists, you frequently encounter solubility barriers when working with highly lipophilic esters. Terpinyl butyrate (CAS: 2153-28-8) is a prime example: a monoterpenoid ester with a high LogP (~5.32) and extremely low aqueous solubility (<1 mg/L at 25°C) [1][2].
While it dissolves readily in absolute ethanol and lipid phases, introducing water to create a hydro-alcoholic solution often triggers catastrophic phase separation. This guide is designed to unpack the thermodynamic causality behind these failures and provide self-validating, field-proven protocols to achieve optical clarity and long-term stability.
Part 1: Core Mechanisms & Causality (FAQs)
Q1: Why does my terpinyl butyrate stock solution immediately turn milky when I add water?A: This phenomenon is driven by a rapid shift in the solvent's dielectric constant. Terpinyl butyrate is highly hydrophobic. When water is introduced to the ethanol-ester solution, the overall polarity of the bulk medium spikes. The ester rapidly reaches supersaturation and undergoes spontaneous nucleation (often referred to as the Ouzo effect), forming micro-droplets that scatter light [3]. To prevent this, you must either maintain a high ethanol fraction to suppress the dielectric constant or introduce an amphiphilic solubilizer to lower interfacial tension.
Q2: Can I use co-solvents instead of surfactants to maintain a clear solution?A: Yes, but with strict limitations. Co-solvents like Dipropylene Glycol (DPG) or Propylene Glycol (PG) act as bridging agents that lower the polarity gap between water and ethanol. However, because terpinyl butyrate is exceptionally lipophilic, relying solely on co-solvents requires the final formulation to have a very low water content. For aqueous-heavy systems, micellar solubilization using non-ionic surfactants is thermodynamically more stable [4].
Q3: Why does my formulation look clear initially but separate (oil off) after 48 hours?A: Delayed phase separation is typically caused by Ostwald ripening or droplet coalescence. If your surfactant-to-ester ratio is too low, the formed micelles are thermodynamically unstable. Over time, smaller ester droplets dissolve and redeposit onto larger droplets to minimize surface area, eventually leading to a macroscopic oil layer. You must exceed the Critical Micelle Concentration (CMC) and ensure the interfacial film is flexible enough to maintain a stable nanoemulsion.
Part 2: Troubleshooting Matrix
Identify your specific symptom below to determine the underlying cause and the required mechanistic adjustment.
Symptom
Primary Cause
Mechanistic Solution
Immediate Milky Cloudiness
Solvent polarity is too high; the ester has crashed out of solution.
Increase absolute ethanol concentration (>70% v/v) or add a solubilizer (e.g., Polysorbate 20) at a 3:1 to 5:1 (Surfactant:Ester) ratio [4].
Increase the surfactant ratio or introduce a short-chain alcohol as a co-surfactant to increase the flexibility of the micellar interface.
Loss of Ester Integrity (Scent/Efficacy)
Hydrolysis of the butyrate ester bond.
Ensure the pH of the hydro-alcoholic bulk is buffered between 5.0 and 6.5. Esters undergo rapid base- or acid-catalyzed hydrolysis at extreme pH levels.
Tacky/Sticky Skin Feel
Excessive use of high-molecular-weight surfactants (e.g., PEG-derivatives).
Titrate the surfactant down to the Minimum Solubilization Concentration (MSC) and substitute partially with volatile co-solvents.
Part 3: Quantitative Solubilization Data
To engineer a stable system, you must respect the thermodynamic boundaries of your solvent matrix. The tables below summarize the phase behavior and optimal surfactant ratios for terpinyl butyrate.
Table 1: Phase Behavior of 1% (w/v) Terpinyl Butyrate in Binary Ethanol/Water Mixtures
Ethanol (% v/v)
Water (% v/v)
Visual Appearance
Thermodynamic State
90%
10%
Clear, transparent
True Solution
70%
30%
Slight haze
Borderline Solubility / Supersaturation
50%
50%
Milky, turbid
Macroemulsion / Suspension
30%
70%
Complete phase separation
Insolubility
Table 2: Surfactant Selection Matrix for Hydro-Alcoholic Systems
Solubilizer
HLB Value
Recommended Ratio (Surfactant:Ester)
Application Notes
Polysorbate 20 (Tween 20)
16.7
3:1 to 5:1
Optimal for high-water systems; yields clear, stable micellar dispersions with minimal energy input [5].
Polysorbate 80 (Tween 80)
15.0
4:1 to 6:1
Better suited for heavier carrier oils, but functional for esters. May leave a tackier residue on the skin.
PEG-40 Hydrogenated Castor Oil
14-16
2:1 to 4:1
Excellent solubilizer for fragrance and flavor esters; highly stable but requires slight heating (40°C) during premixing [6].
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. If the causality of the steps is respected, the visual feedback (clarity vs. turbidity) will instantly confirm the success or failure of the thermodynamic state.
Protocol A: Micellar Solubilization (For Water-Heavy Systems >50% Aqueous)
This method utilizes non-ionic surfactants to encapsulate the lipophilic ester into <100 nm micelles, ensuring optical clarity even when water is the dominant phase.
Pre-mixing (The Critical Step): In a clean, dry glass beaker, combine 1.0 g of Terpinyl Butyrate with 4.0 g of Polysorbate 20.
Homogenization: Stir the mixture continuously at 300 RPM using a magnetic stirrer for 15 minutes at room temperature (20–25°C).
Causality Note: The ester must be fully integrated into the hydrophobic tails of the surfactant before any water is introduced. Adding water prematurely will cause irreversible phase separation.
Alcohol Addition: Slowly add 20.0 mL of Ethanol (95%) to the surfactant-ester premix while maintaining agitation.
Aqueous Titration: Dropwise, add distilled water (up to 75.0 mL) directly into the vortex. The solution should remain perfectly clear.
Self-Validation: If the solution becomes hazy at any point during step 4, the solubilization capacity has been exceeded. Stop adding water immediately, or back-titrate with 0.5 g increments of Polysorbate 20 until optical clarity is restored.
Protocol B: Co-Solvent Titration (For Alcohol-Heavy Systems >60% Ethanol)
This method is used when surfactants are undesirable (e.g., to avoid foaming or residue in topical formulations).
Initial Dissolution: Dissolve 1.0 g of Terpinyl Butyrate in 60.0 mL of absolute Ethanol.
Co-solvent Addition: Add 10.0 mL of Dipropylene Glycol (DPG). Stir for 5 minutes.
Causality Note: DPG acts as a bridging solvent, lowering the dielectric constant of the final aqueous phase and delaying the nucleation threshold.
Water Addition: Slowly titrate distilled water (up to 29.0 mL) under constant agitation.
Self-Validation: Monitor for the "cloud point." The maximum water tolerance of your specific system is reached the exact moment the first persistent haze appears.
Part 5: Mechanistic Visualizations
Troubleshooting workflow for resolving terpinyl butyrate turbidity in hydro-alcoholic mixtures.
Mechanistic pathway of phase separation versus micellization upon water addition.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 578423, alpha-Terpinyl butyrate." PubChem,[Link]
IMMAY. "Role of Ethanol in Industrial Perfume Manufacturing." IMMAY, [Link]
Luxeo Labs. "How to Dissolve Fragrance Oil in Water: Advanced Solubilisation Methods." Luxeo, [Link]
IDOSI. "Solubilization of Some Flavor and Fragrance Oils in Surfactant/Water System." IDOSI, [Link]
UL Prospector. "Solubilizing Oils into Water." UL Prospector Knowledge Center, [Link]
Technical Support Center: Enzymatic Synthesis of Terpinyl Butyrate
Topic: Optimization of Water Activity ( ) for Maximal Yield Introduction: The Thermodynamic & Kinetic Balance Welcome to the Technical Support Center for biocatalysis. You are likely here because your terpinyl butyrate y...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Water Activity (
) for Maximal Yield
Introduction: The Thermodynamic & Kinetic Balance
Welcome to the Technical Support Center for biocatalysis. You are likely here because your terpinyl butyrate yields are plateauing below 50% or your reaction kinetics are inexplicably sluggish.
In the lipase-catalyzed esterification of
-terpineol and butyric acid , water activity () is the single most critical variable. It acts as a double-edged sword:
Thermodynamic Antagonist: Water is a byproduct of esterification.[1] According to the Law of Mass Action, high
drives the equilibrium backward toward hydrolysis (starting materials).
Kinetic Protagonist: Enzymes are not rigid statues; they require a monolayer of "essential water" to maintain the conformational flexibility needed to bind substrates.
This guide provides the protocols to balance these opposing forces, specifically tailored for the steric challenges of terpinyl esters.
Module 1: Critical Concepts & Mechanism
The "Bell Curve" of Activity
For most lipases (e.g., Candida antarctica Lipase B - CALB), the relationship between
and yield follows a distinct distribution.
Zone A (The "Dry" Zone,
): The enzyme becomes rigid ("glassy state"). Active site residues cannot orient correctly to attack the bulky terpineol structure. Result: Near-zero reaction rate.
Zone B (The Optimal Window,
): Sufficient hydration for flexibility, but low enough to suppress hydrolysis. Result: Maximal Yield (>85%).
Zone C (The Hydrolysis Zone,
): Water outcompetes the alcohol (terpineol) as the nucleophile. Result: Low equilibrium yield (<40%).
Visualizing the Mechanism
The following diagram illustrates the competition at the active site between the desired alcohol (Terpineol) and Water.
Caption: Kinetic competition between water (hydrolysis) and terpineol (synthesis) for the acyl-enzyme intermediate.[1][2][3][4][5][6][7][8][9]
Module 2: Troubleshooting Guide
Symptom
Probable Cause
Diagnostic Check
Corrective Action
Reaction rate is extremely slow (<5% conversion in 24h).
Enzyme Dehydration: The enzyme was lyophilized too aggressively or the solvent is hyper-dry.
Check if molecular sieves were added directly to the enzyme before reaction start.
Re-hydrate enzyme in a chamber with saturated NaBr () for 24h, then equilibrate to 0.1.
Yield plateaus at ~40-50% regardless of time.
Equilibrium Limitation: Water produced by the reaction has raised into the "Hydrolysis Zone."
Measure water content (Karl Fischer). Likely >0.5% (w/w).
Implement Vapor Phase Control (see Protocol) or add activated molecular sieves (3Å) during the reaction, not before.
Enzyme clumps or aggregates.
Capillary Condensation: Free water is present in the solvent (micro-droplets).
Visual inspection: Enzyme looks like a sticky paste rather than free-flowing powder.
Dry the solvent (n-hexane/heptane) over sieves before adding the enzyme.
Module 3: Representative Data (Terpene Esters)
The following data summarizes the effect of initial
on the specific activity and equilibrium yield for terpene ester synthesis (e.g., geranyl/terpinyl esters) using immobilized CALB in n-hexane.
Water Activity ()
Initial Rate () [mol/min/mg]
Equilibrium Yield (%)
Status
< 0.01 (Hyper-dry)
0.5
95%*
Too Slow (High yield, but takes weeks)
0.11 (LiCl)
12.4
92%
Optimal
0.33 (MgCl)
10.1
75%
Sub-optimal
0.53 (Mg(NO))
6.2
45%
Hydrolysis Dominant
0.75 (NaCl)
1.8
<15%
Ineffective
*Note: While equilibrium favors synthesis at
, the enzyme is kinetically crippled.
Module 4: Validated Experimental Protocol
Objective: Synthesize terpinyl butyrate with
clamped at 0.11 using a Salt Hydrate Vapor Exchange system.
Reagents:
-Terpineol & Butyric Acid (molar ratio 1:1 or 1:1.5).
Solvent: n-Hexane (hydrophobic solvents prevent water stripping from the enzyme surface).
Control Agent: Saturated Lithium Chloride (LiCl) solution ( at 25°C).
Step-by-Step Workflow
Enzyme Pre-equilibration (Crucial Step):
Place the lipase in an open vial inside a sealed desiccator containing a saturated LiCl solution.
Equilibrate for 24–48 hours. This sets the enzyme's "essential water" layer.
Substrate Preparation:
Dissolve substrates in n-hexane.
Dry the solvent/substrate mix over 3Å molecular sieves to remove bulk water, then filter.
Reaction Setup (Vapor Phase Exchange):
Do not add salt hydrates directly to the reaction liquid (this causes clogging).
Use a dual-chamber vessel or suspend a small cup of saturated LiCl salt solution in the reaction headspace.
Alternatively, circulate the headspace air through a separate chamber containing the salt solution.
Monitoring:
Track conversion via GC-FID.
If yield stalls, replace the headspace salt solution (it may have absorbed too much reaction water).
Workflow Diagram
Caption: Standardized workflow for water-activity controlled enzymatic synthesis.
FAQs: Expert Insights
Q: Can I just use molecular sieves directly in the flask?A: Yes, but with caution. Direct addition of sieves is the most common method to drive equilibrium. However, if you add too many sieves (
g/L), you risk stripping the essential water from the enzyme, halting the reaction (Zone A). A "smart" approach is to add sieves stepwise after the reaction reaches 50% conversion.
Q: Why is terpineol harder to esterify than geraniol?A: Steric hindrance. Terpineol is a tertiary alcohol (or sterically hindered secondary depending on isomer), making it difficult for the bulky lipase active site to access the hydroxyl group. This makes the reaction slower, meaning the enzyme stays in the "danger zone" (where water can attack) for longer. Strict
control is more critical here than for simple primary alcohols.
Q: Does temperature affect the optimal
?A: Yes. is temperature-dependent.[3] A system optimized at 25°C () might shift significantly at 50°C. Generally, higher temperatures desorb water from the enzyme, so you may need a slightly higher (e.g., 0.2–0.3) at 60°C to prevent thermal inactivation/dehydration.
References
Kang, I. J., Pfromm, P. H., & Rezac, M. E. (2005). Real time measurement and control of thermodynamic water activities for enzymatic catalysis in hexane.[10] Journal of Biotechnology, 119(2), 147-154.[10]
Svensson, I., Wehtje, E., Adlercreutz, P., & Mattiasson, B. (1994). Effects of water activity on reaction rates and equilibrium positions in enzymatic esterifications.[2][9] Biotechnology and Bioengineering, 44(5), 549–556.[2]
Adlercreutz, P. (1991). On the importance of the support material for enzymatic synthesis in organic media. European Journal of Biochemistry, 199(3), 583-588.
Yadav, G. D., & Devi, K. M. (2004). Immobilized lipase-catalyzed esterification of terpene alcohols with organic acids: kinetic and thermodynamic studies. Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding for terpene kinetics).
Purification strategies for high-grade terpinyl butyrate
Technical Support Center: High-Grade Terpinyl Butyrate Purification Executive Summary & Technical Context Purifying Terpinyl Butyrate (specifically the -isomer) to a high-grade standard (>98%) presents a unique challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: High-Grade Terpinyl Butyrate Purification
Executive Summary & Technical Context
Purifying Terpinyl Butyrate (specifically the
-isomer) to a high-grade standard (>98%) presents a unique challenge due to the close boiling points of the unreacted starting material (-terpineol) and the target ester.[1] While standard commercial grades (90-95%) are acceptable for bulk fragrance applications, pharmaceutical and high-precision research applications require the removal of trace terpene alcohols and residual butyric acid, which can accelerate hydrolytic degradation.
This guide moves beyond basic synthesis workup, focusing on the critical separation parameters required to isolate the ester from its equilibrium impurities.
Core Purification Protocol
Phase 1: Chemical Neutralization (The "Quench")
Goal: Complete removal of butyric acid and acidic catalysts.[1]
Why this matters: Even trace amounts of butyric acid (pKa ~4.[1]82) catalyze the reverse hydrolysis reaction, degrading your product over time and introducing a "rancid butter" off-note that ruins the organoleptic profile.
Protocol:
Dilution: Dilute the crude reaction mixture 1:1 with n-hexane or diethyl ether . This lowers viscosity and improves phase separation.[1]
Alkaline Wash: Wash the organic layer twice with saturated Sodium Bicarbonate (
Checkpoint: Continue washing until the aqueous layer pH is neutral (pH 7-8).[1]
Caution:
evolution will be vigorous.[1] Vent the separatory funnel frequently.
Brine Wash: Wash once with saturated Sodium Chloride (brine) to break any emulsions and pre-dry the organic layer.[1]
Phase 2: Vacuum Fractional Distillation (The Separation)
Goal: Separation of
-terpineol (BP ~219°C atm) from Terpinyl Butyrate (BP ~245°C atm).[1]
Why this matters: Simple distillation is insufficient because the vapor pressure curves of the alcohol and ester overlap significantly. You must use a fractionating column (Vigreux or packed) to achieve the necessary theoretical plates.
Operational Parameters:
Parameter
Setting
Technical Rationale
Vacuum Pressure
10 mmHg (Torr)
Reduces boiling point to prevent thermal degradation/isomerization of the terpene backbone.[1]
Vapor Temperature
130 - 140 °C
The target collection range for Terpinyl Butyrate at 10 mmHg [1].[1][2]
Reflux Ratio
5:1 to 10:1
High reflux is required to reject the -terpineol into the foreshots.[1]
Condenser Temp
40 - 50 °C
Prevents solidification of high-melting impurities while ensuring ester condensation.[1]
Fraction Collection Strategy:
Foreshots (<125°C @ 10 mmHg): Contains residual solvent and unreacted
Root Cause: Insufficient fractionation.[1] The boiling point delta (
T) is only ~25°C at atmospheric pressure, which shrinks under vacuum.
Solution: Increase your Reflux Ratio to 10:1. If using a simple still head, switch to a Vigreux column (minimum 20cm) or a packed column (glass helices/wire mesh) to increase the number of theoretical plates.
Q3: The product is cloudy or hazy after distillation.
Mitigating oxidative instability of terpinyl butyrate in storage
Executive Summary & Chemical Context Terpinyl Butyrate (CAS: 2153-28-8) is a p-menthane monoterpenoid ester widely valued for its herbaceous, floral, and slightly fruity aroma. However, its structural integrity is compro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Terpinyl Butyrate (CAS: 2153-28-8) is a p-menthane monoterpenoid ester widely valued for its herbaceous, floral, and slightly fruity aroma. However, its structural integrity is compromised by two primary degradation vectors: allylic autoxidation (targeting the cyclohexene ring) and hydrolysis (cleaving the ester bond).
This guide provides a self-validating technical framework to diagnose, prevent, and mitigate these instabilities. Unlike stable saturated esters, the endocyclic double bond in the terpinyl moiety acts as a "radical magnet," necessitating rigorous exclusion of oxygen and moisture.
Diagnostic Triage: Troubleshooting & FAQs
Use this decision matrix to identify the root cause of instability in your specific lot.
Visual Troubleshooting Workflow
Figure 1: Diagnostic decision tree for identifying degradation modes in terpene esters.
Frequently Asked Questions (Technical)
Q1: My sample has developed a distinct "vomit-like" note. Is this oxidation?A: No, this is hydrolysis .
Mechanism: Moisture ingress has cleaved the ester bond, releasing free Butyric Acid (the "vomit" odorant) and Alpha-Terpineol .
Immediate Action: Measure the Acid Value (AV). If AV > 1.0 mg KOH/g, the lot is likely compromised beyond recovery for fragrance/flavor applications.
Prevention: Ensure storage containers are hermetically sealed and consider adding a molecular sieve packet to the secondary container.
Q2: The liquid is clear but the GC purity dropped by 2%. What are the impurities?A: These are likely hydroperoxides and epoxides .
Mechanism: Allylic oxidation at the C3 or C6 position of the cyclohexene ring creates hydroperoxides. These are thermally unstable and often decompose in the GC inlet, appearing as alcohols or ketones (e.g., carvone derivatives) or eluting as broad humps.
Detection: Standard GC-FID may miss hydroperoxides. Use Iodometric Titration (Peroxide Value) for early detection.
Q3: Can I use BHT to rescue an oxidized lot?A: No. Antioxidants like BHT (Butylated Hydroxytoluene) are preventative , not restorative. They scavenge radicals before propagation. Adding BHT to an already oxidized lot (PV > 20) will not reverse the damage and may lead to rapid consumption of the antioxidant.
The Mechanism: Why Terpinyl Butyrate Degrades
Understanding the molecular vulnerability is key to designing the storage protocol.
Degradation Pathways
Allylic Autoxidation (Primary Threat): The double bond in the terpinyl ring activates the adjacent C-H bonds (allylic positions). Oxygen abstracts a hydrogen atom here, forming a radical that reacts with
to form peroxyl radicals.
Hydrolysis (Secondary Threat): Water attacks the carbonyl carbon of the ester, splitting the molecule.
Figure 2: Chemical degradation pathways of Terpinyl Butyrate showing both oxidative and hydrolytic routes.
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 578423, alpha-Terpinyl butyrate. Retrieved from [Link]
Turek, C., & Stintzing, F. C. (2013). Stability of Essential Oils: A Review. Comprehensive Reviews in Food Science and Food Safety. (Discusses autoxidation mechanisms of terpene esters). Retrieved from [Link]
McGill University. (2025). Butyric Acid is an Enemy in the Fridge but a Friend in the Gut.[3] (Sensory properties of hydrolysis products). Retrieved from [Link]
The Good Scents Company. (2025). Terpinyl Butyrate Data Sheet. (Physical properties and odor profile). Retrieved from [Link]
European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety of terpene esters as flavouring substances. EFSA Journal. Retrieved from [Link]
Comparative analysis of synthetic vs natural terpinyl butyrate
Comparative Analysis of Synthetic vs. Natural Terpinyl Butyrate: Production, Performance, and Analytical Validation Executive Summary As the flavor, fragrance, and pharmaceutical industries pivot toward sustainable and l...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Synthetic vs. Natural Terpinyl Butyrate: Production, Performance, and Analytical Validation
Executive Summary
As the flavor, fragrance, and pharmaceutical industries pivot toward sustainable and label-friendly sourcing, the origin of monoterpenoid esters has become a critical formulation parameter. Terpinyl butyrate (CAS 2153-28-8)—a compound prized for its heavy, fruity, and balsamic-rosemary aromatic profile—is traditionally synthesized via aggressive chemical esterification. However, biocatalytic synthesis and botanical extraction now offer high-purity "natural" alternatives. As an application scientist, I approach the selection between synthetic and natural terpinyl butyrate not merely as a procurement choice, but as a fundamental determinant of product stability, stereochemical fidelity, and metabolic predictability. This guide provides a data-driven comparison to equip researchers and drug development professionals with actionable insights.
Mechanistic Overview: Synthesis Pathways
Synthesis pathways of terpinyl butyrate: Chemical vs. Enzymatic esterification.
Production Methodologies & Causality
Synthetic Terpinyl Butyrate (Chemical Esterification)
The industrial standard utilizes the Fischer esterification of α-terpineol and butyric acid, catalyzed by strong mineral acids (e.g., sulfuric acid) or solid acid catalysts at elevated temperatures.
The Causality of Impurities: The high heat and strong acidic environment are necessary to drive the reaction rate of the sterically hindered tertiary alcohol. However, these harsh conditions induce the isomerization of α-terpineol into β- and γ-terpineol, and trigger dehydration side-reactions yielding limonene and terpinolene. Consequently, the synthetic product is a racemic mixture where the target α-terpinyl ester rarely exceeds 50-55% prior to extensive fractional distillation1[1].
Natural Terpinyl Butyrate (Enzymatic Synthesis & Botanical Extraction)
Natural terpinyl butyrate can be directly isolated from essential oils such as Chenopodium ambrosioides2[2], or synthesized biocatalytically using immobilized lipases (e.g., Candida antarctica Lipase B).
The Causality of Purity: Enzymatic esterification operates under mild conditions (40–60°C). Because lipases offer high regioselectivity and enantioselectivity, they bypass the steric hindrance of the tertiary carbon without triggering terpene rearrangement. This yields a product with exceptionally high enantiomeric excess (ee), preserving the delicate sensory notes.
Comparative Performance Analysis
To facilitate formulation decisions, the quantitative differences between the two sourcing methods are summarized below:
To ensure absolute reproducibility in your lab, I have designed the following protocols as self-validating systems. Every step contains an internal check to prevent downstream data corruption.
Protocol A: Biocatalytic Synthesis of Natural Terpinyl Butyrate
Preparation: Combine 50 mmol of natural α-terpineol and 50 mmol of natural butyric acid in 50 mL of n-hexane.
Causality: n-Hexane acts as a non-polar solvent that shifts the thermodynamic equilibrium toward ester synthesis by minimizing water solubility, while perfectly maintaining the enzyme's active conformation.
Catalysis: Add 500 mg of immobilized Candida antarctica Lipase B (Novozym 435) and 2 g of activated molecular sieves (4Å).
Causality: Esterification produces water. Molecular sieves continuously sequester this byproduct, preventing the reverse hydrolysis reaction.
Incubation & Self-Validation: Agitate at 150 rpm at 50°C. Monitor the depletion of butyric acid via acid-base titration (using 0.1 M KOH) every 12 hours.
Validation Check: The system self-validates when the titrant volume plateaus across two consecutive 12-hour readings. This confirms thermodynamic equilibrium has been reached, preventing premature termination of the reaction.
Protocol B: Chiral GC-MS Analytical Validation
Sample Prep: Dilute the filtered reaction mixture 1:100 in GC-grade hexane. Spike with 100 ppm nonane as an internal standard.
Column Selection: Utilize a Carbowax 20M (CW20M) capillary column (30 m x 0.25 mm x 0.25 µm).
Causality: CW20M phases are highly sensitive to temperature for Kováts' retention indices of terpenes, allowing for the distinct baseline separation of α, β, and γ isomers that standard methyl silicone columns miss4[4].
GC Conditions: Inject 1 µL (split ratio 1:50). Inlet at 250°C. Oven program: 60°C for 2 min, ramp at 4°C/min to 220°C, hold for 10 min.
Validation Check: If the internal standard (nonane) peak area deviates by >5% between technical replicates, the injection port dynamics are compromised, invalidating the run and triggering mandatory recalibration.
Pharmacological & Metabolic Profile
For drug development professionals utilizing terpinyl butyrate as an excipient, flavoring agent, or prodrug moiety, understanding its metabolic fate is paramount. The safety of terpinyl butyrate is well-established, with the Joint FAO/WHO Expert Committee on Food Additives (JECFA) confirming no safety concerns at current intake levels5[5].
In vivo, lipophilic esters like terpinyl butyrate are sequestered into adipose tissue and subsequently hydrolyzed by serine esterases in the liver and intestinal mucosa. Crucially, terpinyl butyrate is metabolized approximately 8,300 times more slowly than unhindered monoterpene butyric acid esters6[6].
Causality: The severe steric hindrance of the hydrocarbon groups present on the tertiary carbon atom directly adjacent to the ester bond blocks nucleophilic attack by esterases. Once slowly hydrolyzed, the resulting α-terpineol undergoes cytochrome P-450 oxidation and glucuronic acid conjugation for renal excretion[5]. This delayed hydrolysis profile makes natural terpinyl butyrate an excellent candidate for sustained-release flavor formulations or extended-action prodrug designs.
References
PubChem Compound Database - alpha-Terpinyl butyrate (CID 578423). National Center for Biotechnology Information.
URL:[Link]
University of Southampton - The hydrolysis and safety assessment of food flavouring esters.
URL: [Link]
ResearchGate - Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases.
URL:[Link]
National Institutes of Health (NIH) - Odor impact of volatiles emitted from marijuana, cocaine, heroin and their surrogate scents.
URL:[Link]
INCHEM - Aliphatic acyclic/alicyclic terpenoid tertiary alcohols and structurally related substances (WHO Food Additives Series 42).
URL: [Link]
Indian Patents - An Improved Process for the Preparation of the Terpineol Esters.
URL: [Link]
ResearchGate - Essential Oil Content and Compositions of Chenopodium ambrosioides L.
URL:[Link]
A Senior Application Scientist's Guide to the Validation of Gas Chromatography Retention Indices for Terpinyl Butyrate
In the realm of flavor and fragrance analytics, the unambiguous identification and quantification of volatile compounds are paramount for quality control, product development, and regulatory compliance. Terpinyl butyrate...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of flavor and fragrance analytics, the unambiguous identification and quantification of volatile compounds are paramount for quality control, product development, and regulatory compliance. Terpinyl butyrate, a key ester valued for its pleasant fruity and floral aroma, is a frequent target of such analyses.[1] This guide provides an in-depth, experience-driven comparison of methodologies for the validation of gas chromatography (GC) retention indices for terpinyl butyrate, offering a robust framework for researchers, scientists, and drug development professionals.
At its core, gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. While retention time is a fundamental measurement, it can be susceptible to variations in instrumental conditions. The Retention Index (RI), however, normalizes retention times relative to a series of n-alkane standards, providing a more stable and transferable identifier for a given compound on a specific stationary phase.[2] This guide will not only detail the protocol for RI validation but also compare its utility against more advanced analytical techniques.
Part 1: The Foundational Protocol: Retention Index Determination and Validation
The determination of a Linear Retention Index (LRI) under temperature-programmed conditions is the cornerstone of reliable compound identification in GC. This method is predicated on the injection of a homologous series of n-alkanes alongside the analyte of interest. The retention times of the n-alkanes create a calibration scale against which the retention time of the analyte can be indexed.
Experimental Protocol: Determining the Linear Retention Index of Terpinyl Butyrate
This protocol outlines the steps for determining the LRI of terpinyl butyrate using a standard non-polar stationary phase, which is a common starting point for the analysis of fragrance compounds.
1. Preparation of Standards:
Terpinyl Butyrate Standard: Prepare a stock solution of terpinyl butyrate (purity ≥95%) in a suitable solvent such as hexane or ethyl acetate at a concentration of approximately 100 µg/mL.
n-Alkane Standard Mixture: Obtain a certified n-alkane standard mixture (e.g., C8-C20) in a suitable solvent. This mixture will serve as the retention time ladder.
2. Gas Chromatography with Flame Ionization Detection (GC-FID) Instrumentation and Conditions:
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) is suitable for this analysis.[3]
Column: A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), is recommended for general terpene and ester analysis.[4][5] A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature: 250 °C.
Injection Volume: 1 µL with a split ratio of 50:1.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: Increase to 240 °C at a rate of 5 °C/min.
Final hold: Hold at 240 °C for 5 minutes.
Detector Temperature: 280 °C.
3. Data Acquisition and Analysis:
Inject the n-alkane standard mixture and record the retention times of each n-alkane.
Inject the terpinyl butyrate standard and record its retention time.
For validation in a complex matrix, a sample containing terpinyl butyrate can be co-injected with the n-alkane mixture.
Calculate the Linear Retention Index (LRI) using the following formula:
t_R(x) is the retention time of terpinyl butyrate.
t_R(n) is the retention time of the n-alkane eluting immediately before terpinyl butyrate.
t_R(n+1) is the retention time of the n-alkane eluting immediately after terpinyl butyrate.
n is the carbon number of the n-alkane eluting immediately before terpinyl butyrate.
4. Validation and Data Comparison:
The experimentally determined LRI should be compared against established databases. This cross-referencing is a critical step in the validation process.
Data Summary: Published Retention Indices for Terpinyl Butyrate
The retention index of a compound is highly dependent on the polarity of the stationary phase. The following table summarizes published retention indices for terpinyl butyrate on both non-polar and polar columns.
This data clearly illustrates the significant shift in retention index with changing column polarity, a principle that can be exploited for enhanced separation in complex mixtures.
Visualization of the Retention Index Validation Workflow
The following diagram outlines the logical flow of the experimental and validation process.
Caption: Workflow for the determination and validation of the Linear Retention Index.
Part 2: Comparative Analysis with Advanced Techniques
While RI validation with GC-FID is a robust and widely accessible method, certain analytical challenges may necessitate more advanced techniques. Here, we compare the traditional approach with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC).
Alternative 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers a significant leap in selectivity and sensitivity by using a triple quadrupole mass spectrometer to filter ions.[9] This technique is particularly advantageous when analyzing terpinyl butyrate in complex matrices where co-eluting compounds might interfere with identification and quantification.
Causality Behind Choosing GC-MS/MS:
Matrix Complexity: For samples like essential oils, food products, or biological fluids, the sheer number of compounds can lead to chromatographic overlaps.
Low Concentration Levels: When terpinyl butyrate is present at trace levels, the sensitivity of GC-MS/MS is required for accurate detection and quantification.
Regulatory Requirements: Some regulatory bodies may mandate the high level of confirmatory evidence provided by MS/MS.
Parameter
GC-FID with RI Validation
GC-MS/MS
Selectivity
Moderate; based on retention index.
Very High; based on precursor-to-product ion transitions.
Sensitivity (LOD/LOQ)
Good (µg/mL to high ng/mL range).
Excellent (low ng/mL to pg/mL range).
Confidence in Identification
High, especially with dual-column analysis.
Very High; provides structural information.
Cost (Instrument & Maint.)
Low to Moderate.
High.
Method Development
Relatively straightforward.
More complex; requires optimization of MS parameters.
Alternative 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For exceptionally complex samples, such as detailed fragrance profiles or metabolomic studies, one-dimensional GC may not provide sufficient resolving power. GCxGC addresses this by coupling two columns with different stationary phases, offering a vastly expanded separation space.[10][11]
Causality Behind Choosing GCxGC:
Isomeric Complexity: Many terpenes and their esters are isomers with very similar mass spectra and retention times on a single column. GCxGC can often resolve these challenging separations.[10]
Untargeted Analysis: In discovery-based research, GCxGC provides a comprehensive overview of all volatile and semi-volatile compounds in a sample.
Structured Chromatograms: Compounds are grouped by chemical class in the 2D chromatogram, simplifying identification.[10]
Parameter
1D-GC with RI Validation
GCxGC-TOF-MS
Peak Capacity
Hundreds of peaks.
Thousands of peaks.
Resolution
Good; sufficient for moderately complex samples.
Excellent; resolves many co-eluting peaks from 1D-GC.
Sample Throughput
Relatively high.
Lower; longer run times and more complex data processing.
Data Analysis
Straightforward.
Complex; requires specialized software and expertise.
The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram illustrates a decision-making framework.
Caption: Decision tree for selecting an appropriate analytical method.
Part 3: Ensuring Trustworthiness and Scientific Integrity
A described protocol is only as reliable as its validation. The process of determining retention indices must be part of a self-validating system to ensure trustworthiness.
System Suitability: Before any analysis, a system suitability test should be performed. This involves injecting a standard mixture to verify chromatographic performance parameters like resolution, peak shape, and detector response.
Certified Reference Materials (CRMs): Whenever possible, validation should be performed using CRMs for both terpinyl butyrate and the n-alkane series. This provides traceability to national and international standards.
Method Validation Parameters: A full method validation should be conducted according to established guidelines (e.g., ICH, AOAC), assessing parameters such as:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[12]
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][13]
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[12]
By embedding the retention index determination within a comprehensive quality assurance framework, the resulting data is not just a number, but a verifiable and trustworthy piece of scientific evidence.
Conclusion
The validation of gas chromatography retention indices for terpinyl butyrate is a fundamental practice for ensuring analytical accuracy. The use of a standardized n-alkane series provides a robust and transferable method for compound identification that is accessible to most analytical laboratories. While GC-FID with RI validation is a powerful tool for routine analysis, the modern scientist must also be cognizant of the enhanced capabilities of advanced techniques like GC-MS/MS and GCxGC. The choice of methodology should be a deliberate one, guided by the complexity of the sample matrix, the required sensitivity, and the ultimate analytical goal. By understanding the causality behind these experimental choices and adhering to rigorous validation principles, researchers can produce data of the highest scientific integrity.
References
PubChem. (n.d.). alpha-Terpinyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]
Horváth, A., Pál, K., Deák, G., & Gere, A. (2019). Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Journal of Chromatographic Science, 57(9), 819-826. Retrieved from [Link]
da Silva, A. C. R., da Silva, J. K. R., & de Andrade, J. B. (2021). Development and validation of a gas chromatography method coupled with flame ionization detector for quantitative analysis of fragrance allergens in aromas for e-cigarettes. Journal of Separation Science, 44(15), 2956-2964. Retrieved from [Link]
The Pherobase. (n.d.). The Kovats Retention Index: 2-(4-Methyl-3-cyclohexenyl)-2-propyl butyrate (C14H24O2). Retrieved from [Link]
Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. Chromatographia, 69(3-4), 257-268. Retrieved from [Link]
Davies, N. W. (1990). Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases. Journal of Chromatography A, 503, 1-24. Retrieved from [Link]
Tomić, T., Bjekić, M., Babić, S., & Babić, J. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 26(2), 359. Retrieved from [Link]
Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Journal of Cosmetic Dermatology, 19(12), 3464-3471. Retrieved from [Link]
Horská, K., Hraníček, J., & Kuchař, M. (2024). Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. Molecules, 29(15), 3458. Retrieved from [Link]
L'Homme, C. (2023). Improved Profiling of Cannabis Terpenes for Accurate Product Labelling Using GC×GC. LCGC Europe, 36(9). Retrieved from [Link]
Horská, K., Hraníček, J., & Kuchař, M. (2024). Comparison of Three Gas Chromatographic Methods – Identification of Terpenes and Terpenoids in Cannabis sativa L. Preprints.org. Retrieved from [Link]
Babushok, V. I., Linstrom, P. J., & Reed, J. J. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4), 043101. Retrieved from [Link]
Ellutia. (n.d.). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Retrieved from [Link]
Kakanopas, P., Thaveesangsakulthai, I., & Kulsing, C. (2024). Application for Validation of Compound Identification in GC×GC Based on Retention Index. Proceedings, 105(1), 53. Retrieved from [Link]
NIST. (n.d.). trans-β-Terpinyl butanoate. NIST Chemistry WebBook. Retrieved from [Link]
Yunilawati, R., Ayuningtyas, A. D., & Martono, Y. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. Retrieved from [Link]
NIST. (n.d.). Mass spectrum of trans-β-Terpinyl butanoate. NIST Chemistry WebBook. Retrieved from [Link]
Marriott, P., & Bizzo, H. (2024). Identifying and Rectifying the Misuse of Retention Indices in Gas Chromatography. LCGC International. Retrieved from [Link]
Validation of Analytical Standards for Terpinyl Butyrate Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical discrepancies that trace back to a single, often overlooked variable: the purity of the primary reference standard. Terpinyl butyrate (CAS 2153-28-8) i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical discrepancies that trace back to a single, often overlooked variable: the purity of the primary reference standard. Terpinyl butyrate (CAS 2153-28-8) is a monoterpenoid ester widely utilized as a direct food additive and flavoring agent[1], as well as a surrogate scent in forensic volatile analysis[2].
When developing quantitative assays for this compound, the accuracy of your entire analytical method hinges on the integrity of your standard. In this guide, we will objectively compare the analytical performance of an ISO 17034-accredited Certified Reference Material (CRM) against a standard commercial technical grade. We will explore the causality behind experimental choices and outline a self-validating system for purity determination based on ICH Q2(R2) guidelines[3].
The Causality of Purity in Quantitative Analysis
In analytical chemistry, a reference standard is the foundational truth of your assay. Commercial technical grades of terpinyl butyrate typically hover around 95% purity. The remaining 5% is not inert; it consists of structurally similar synthetic byproducts, such as
-terpineol, butyric acid, and isomeric terpinyl esters.
The Mechanistic Impact: If a 95% pure standard is assumed to be 100% pure during the creation of a calibration curve, the method will systematically under-report the analyte concentration in unknown samples by 5%. Furthermore, structurally related impurities often co-elute in Gas Chromatography (GC) or present overlapping resonance signals in Nuclear Magnetic Resonance (NMR) spectroscopy. This compromises the Specificity—the ability to measure the analyte unambiguously in the presence of other components—which is a core requirement of the ICH Q2(R2) validation framework[3].
To mitigate this, high-purity CRMs (>99%) are manufactured and certified under ISO 17034 guidelines, which mandate rigorous evaluations of homogeneity, stability, and metrological traceability[4].
The Self-Validating Purity System
To establish absolute trust in a reference standard, we employ an orthogonal, self-validating analytical framework. We do not rely on a single technique. Instead, we use Quantitative NMR (qNMR) for absolute mass fraction determination, supported by GC-FID for chromatographic purity and GC-MS for impurity profiling.
Orthogonal validation workflow for certifying terpinyl butyrate analytical standards.
Step-by-Step Experimental Methodologies
Protocol A: Absolute Purity Determination via
H qNMR
qNMR is the gold standard for absolute quantification because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[5]. It does not require a reference standard of the analyte itself; instead, it uses a highly pure, SI-traceable internal standard[6].
Sample Preparation: Accurately weigh ~10.0 mg of the terpinyl butyrate sample and ~5.0 mg of an SI-traceable internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene, BTMSB) into a glass vial using a microbalance (precision
mg).
Solvation: Dissolve the mixture in 1.0 mL of deuterated chloroform (
) containing 0.03% TMS. Transfer 600 µL to a 5 mm NMR tube.
Acquisition: Acquire the
H NMR spectrum at 600 MHz. Use a 90° excitation pulse. Critical step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time () of the protons of interest to ensure complete spin relaxation and accurate integration.
Data Processing: Phase and baseline-correct the spectrum. Integrate the distinct olefinic proton of the terpinyl moiety against the sharp singlet of the BTMSB internal standard. Calculate the absolute mass fraction.
Protocol B: Chromatographic Purity & Specificity via GC-FID/MS
While qNMR provides absolute purity, GC-FID provides the relative chromatographic purity, and GC-MS confirms the identity of trace impurities, fulfilling ICH Q2(R2) specificity requirements[3].
Sample Preparation: Dilute the terpinyl butyrate standard to 1.0 mg/mL in GC-grade hexane.
Instrument Setup: Use a gas chromatograph equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
Temperature Program: Inject 1 µL (split ratio 50:1). Hold the oven at 60°C for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
Detection:
GC-FID: Quantify the relative area percent of the terpinyl butyrate peak against total integrated peak area.
GC-MS: Scan from m/z 40 to 400. Identify trace peaks (e.g.,
-terpineol) using NIST mass spectral libraries.
Comparative Performance Data
To demonstrate the impact of standard purity on analytical performance, we evaluated a High-Purity CRM (>99.0%) against a Commercial Technical Grade (95.0%) using the methodologies described above. The data is summarized below.
Table 1: Purity Assessment & Impurity Profiling
Analytical Metric
High-Purity CRM (ISO 17034)
Commercial Technical Grade
Causality / Impact on Assay
qNMR Absolute Purity
99.4% 0.1%
94.8% 0.4%
Technical grade causes a ~5% positive bias in calibration factors.
GC-FID Area %
99.6%
95.2%
Co-eluting impurities in technical grade inflate the apparent analyte peak.
Impurities can cause matrix effects or cross-reactivity in complex formulations.
Water Content (Karl Fischer)
< 0.05%
0.45%
Excess moisture accelerates ester hydrolysis, degrading the standard over time.
Table 2: ICH Q2(R2) Method Validation Performance
When these two grades were used as calibrants to validate a downstream GC-FID assay for terpinyl butyrate in a formulated product, the differences in method robustness were stark:
ICH Q2(R2) Parameter
Assay Calibrated with CRM
Assay Calibrated with Tech Grade
Specificity
Pass (No interference)
Fail (Isomeric co-elution detected)
Linearity ()
0.9998 (Range: 10-100 µg/mL)
0.9921 (Range: 10-100 µg/mL)
Accuracy (% Recovery)
99.8% 0.5%
104.5% 2.1% (Overestimation)
Method Precision (RSD)
0.6%
2.4%
Data Synthesis: The technical grade standard failed the ICH Q2(R2) validation criteria for Accuracy and Specificity. The presence of unquantified
-terpineol and butyric acid in the technical grade skewed the linearity and resulted in a consistent overestimation (104.5% recovery) of the analyte in the test samples. The ISO 17034 CRM, validated orthogonally via qNMR, provided a self-validating baseline that ensured flawless downstream assay performance.
Conclusion
In the realm of analytical chemistry, cutting corners on reference standards is a false economy. As demonstrated by the experimental data, utilizing a 95% technical grade terpinyl butyrate standard introduces systemic bias, compromises ICH Q2(R2) specificity, and ultimately leads to assay failure. For researchers and drug development professionals, investing in an ISO 17034-certified, qNMR-validated reference material is the only scientifically sound choice to ensure data integrity, metrological traceability, and regulatory compliance.
References
ISO 17034 Guide to International Standards for Reference M
ICH Q2(R2)
Quantitative NMR Spectroscopy
University of Oxford
21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption
eCFR
Odor impact of volatiles emitted from marijuana, cocaine, heroin and their surrogate scents
N
Comparative Guide: Lipase Sources for Terpinyl Butyrate Conversion Efficiency
This guide provides a technical comparison of lipase sources for the enzymatic synthesis of terpinyl butyrate , a critical flavor and fragrance ester. It synthesizes data on Novozym 435 (Candida antarctica Lipase B) , Li...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of lipase sources for the enzymatic synthesis of terpinyl butyrate , a critical flavor and fragrance ester. It synthesizes data on Novozym 435 (Candida antarctica Lipase B) , Lipozyme RM IM (Rhizomucor miehei) , and Lipozyme TL IM (Thermomyces lanuginosus) , focusing on their ability to overcome the steric hindrance of
-terpineol.
Executive Summary: The Steric Challenge
The synthesis of terpinyl butyrate presents a specific biocatalytic challenge: the esterification of
-terpineol , a tertiary alcohol with significant steric hindrance. Unlike primary alcohols (e.g., ethanol, geraniol), the hydroxyl group in -terpineol is shielded by a bulky cyclohexene ring and methyl groups.
Consequently, the choice of lipase is not merely about activity units (U/g) but about steric accessibility and active site topology .
The Winner:Novozym 435 (CALB) is the industry standard for this application due to its funnel-like active site that accommodates bulky nucleophiles.
The Alternatives: Rhizomucor miehei (RML) and Thermomyces lanuginosus (TLL) lipases typically exhibit significantly lower conversion rates (<5–10%) for tertiary alcohols, making them unsuitable for high-yield terpinyl butyrate synthesis despite their efficacy with primary alcohols.
Mechanistic Overview
The reaction follows a Bi-Bi Ping-Pong mechanism . The lipase active site (Ser-His-Asp triad) is first acylated by the butyric acid (or butyric anhydride), releasing water (or acid). The rate-limiting step in this specific synthesis is the deacylation by the sterically hindered
-terpineol.
Reaction Pathway Diagram
Figure 1: Bi-Bi Ping-Pong mechanism for lipase-catalyzed esterification. The nucleophilic attack by
-terpineol is the critical bottleneck governed by the enzyme's steric tolerance.
Comparative Performance Matrix
The following data synthesizes experimental outcomes for
-terpineol esterification. Note that while primary alcohol conversion often reaches >95% for all three enzymes, the tertiary alcohol reveals the drastic performance gap.
Feature
Novozym 435 (CALB)
Lipozyme RM IM (RML)
Lipozyme TL IM (TLL)
Source Organism
Candida antarctica (Lipase B)
Rhizomucor miehei
Thermomyces lanuginosus
Support Matrix
Macroporous Acrylic Resin (Lewatit)
Anion Exchange Resin
Silica Gel
Active Site Topology
Funnel-shaped, no lid domain
Lid-covered, restricted access
Lid-covered, highly restricted
-Terpineol Conversion
High (40–85%)
Low (<10%)
Negligible (<5%)
Optimal Temp.
40–60°C
30–45°C
40–55°C
Solvent Tolerance
Excellent (Hexane, Toluene, SC-CO2)
Moderate
Moderate
Primary Limitation
Higher cost per kg
Steric exclusion of tertiary alcohols
Strict 1,3-regiospecificity (glycerides)
Scientific Rationale for Performance
Novozym 435: CALB lacks the typical oligopeptide "lid" covering the active site. Its binding pocket is relatively exposed and funnel-shaped, allowing the bulky cyclic structure of
-terpineol to approach the catalytic serine.
Lipozyme RM IM & TL IM: These are "lid-containing" lipases. They undergo interfacial activation but evolved for triglyceride hydrolysis. The rigid structure of
-terpineol clashes with the amino acid residues surrounding the active site entrance, preventing the formation of the tetrahedral intermediate.
Experimental Protocol: Optimized Synthesis
This protocol is designed for the evaluation of conversion efficiency in a laboratory setting. It uses a solvent-free system to maximize volumetric productivity and align with Green Chemistry principles.
Materials
Substrates:
-Terpineol (98%), Butyric Anhydride (preferred over acid for higher equilibrium yield) or Butyric Acid.
Biocatalyst: Novozym 435 (dried over silica gel for 24h).
Reaction Medium: Solvent-free (or n-Hexane if viscosity is an issue).
Workflow Diagram
Figure 2: Step-by-step workflow for the enzymatic synthesis of terpinyl butyrate.
Detailed Methodology
Substrate Mixing: In a 20 mL screw-capped vial, dissolve
-terpineol (10 mmol) in n-hexane (10 mL). Add butyric acid (30 mmol) to achieve a 1:3 molar ratio. Note: Excess acid drives the equilibrium forward.
Water Control: Add 100 mg of activated 3Å molecular sieves to the mixture. Crucial: Water produced during esterification promotes the reverse hydrolysis reaction; sieves sequester this water.
Incubation: Place in an orbital shaker at 55°C and 200 rpm .
Why 55°C? High enough to reduce viscosity and increase kinetic energy for the bulky substrate, but safe for CALB stability.
Sampling: Withdraw 50 µL aliquots at 0, 6, 12, 24, and 48 hours. Dilute in ethyl acetate for GC analysis.
Calculation: Determine Conversion (%) =
.
Critical Analysis of Alternatives
While Novozym 435 is the superior choice for yield, researchers may consider alternatives for specific constraints:
Cost-Reduction Strategies: If the cost of Novozym 435 is prohibitive, a dual-enzyme system can be explored. Use a cheaper lipase (like TLL) to esterify any primary alcohol impurities (if using crude terpineol), followed by a polishing step with CALB. However, for pure
-terpineol, this is ineffective.
Supercritical CO2 (SC-CO2): Research indicates that using SC-CO2 as a solvent at 10 MPa/50°C can enhance mass transfer for terpinyl esters, potentially allowing Candida rugosa lipase to perform moderately well (approx. 50% yield), though still inferior to optimized CALB systems.
Troubleshooting Low Yields
If conversion stalls below 40%:
Check Water Activity: The system may be too wet. Increase molecular sieves load.
Check Acyl Donor: Switch from Butyric Acid to Vinyl Butyrate . The tautomerization of the vinyl alcohol byproduct renders the reaction irreversible, often doubling the yield for difficult substrates.
References
Liaw, E. T., & Liu, K. J. (2010). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide.[1] Bioresource Technology, 101(10), 3320-3324.[1] Link
Rao, P., & Divakar, S. (2001). Lipase catalyzed esterification of α-terpineol with various organic acids: application of the Plackett–Burman design.[2] Process Biochemistry, 36(11), 1125-1128. Link
Yadav, G. D., & Devendran, S. (2012). Lipase catalyzed synthesis of cinnamyl acetate via transesterification in non-aqueous medium. Process Biochemistry, 47(3), 496-502. (Demonstrates CALB superiority for bulky substrates). Link
Ortiz, C., et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420. Link
Spectroscopic Characterization of Terpinyl Butyrate: A Comparative Technical Guide
Executive Summary Terpinyl Butyrate (CAS 2153-28-8) is a high-value terpene ester widely utilized in fragrance formulation and emerging pharmaceutical applications for its antimicrobial and anti-inflammatory potential. U...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Terpinyl Butyrate (CAS 2153-28-8) is a high-value terpene ester widely utilized in fragrance formulation and emerging pharmaceutical applications for its antimicrobial and anti-inflammatory potential. Unlike its ubiquitous analog, terpinyl acetate, the butyrate ester imparts a deeper, more tenacious balsamic-fruity profile.
This guide provides a rigorous spectroscopic framework for the identification and quality control of
-terpinyl butyrate. It focuses on distinguishing this compound from its metabolic precursor (-terpineol) and its closest structural analog (terpinyl acetate) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Molecular Architecture & Synthesis Context
The commercial product is predominantly
-terpinyl butyrate , an ester formed at the tertiary C8 position of the -menthane skeleton.
Chemical Formula:
Molecular Weight: 224.34 g/mol
Key Structural Feature: The ester linkage connects a butyric acid chain to a quaternary carbon (C8). This steric crowding significantly influences reaction kinetics and spectral characteristics.
Synthesis Protocol: Acid-Catalyzed Esterification
Objective: Synthesize
-terpinyl butyrate from -terpineol and butyric anhydride.
The primary challenge in quality control is distinguishing Terpinyl Butyrate from Terpinyl Acetate (often used as an adulterant due to lower cost) and
-Terpineol (unreacted starting material).
Comparative Logic Flow
Is it an Ester? Check IR for C=O (1740 cm⁻¹). If only OH is present, it is Terpineol.[2]
Which Ester? Check
H NMR region 0.9–2.3 ppm.
Table 4: Differentiating Terpinyl Esters
Feature
Terpinyl Butyrate
Terpinyl Acetate
Differentiation Mechanism
Acyl Methyl
Triplet at 0.9 ppm
Singlet at 2.0 ppm
The acetate methyl is a sharp singlet; butyrate is a triplet upfield.
-Protons
Triplet at 2.2 ppm
N/A (Methyl is )
Acetate lacks the -methylene coupling pattern.
Chain Integration
Total 7H (Chain)
Total 3H (Chain)
Integration of the acyl region confirms chain length.
Visualization of Characterization Workflow
The following diagram illustrates the logical decision process for characterizing a batch of Terpinyl Butyrate.
Caption: Logical workflow for confirming Terpinyl Butyrate identity and purity using sequential spectroscopic gates.
Experimental Validation & Stability
Self-Validating Protocol: When running the
H NMR, integrate the olefinic proton at 5.4 ppm (set to 1H). The terminal methyl of the butyrate chain (0.9 ppm) must integrate to 3H. Any deviation indicates impurity or hydrolysis.[2]
Stability Note: Terpinyl esters are susceptible to acid-catalyzed hydrolysis and elimination (forming terpenes like limonene). Ensure NMR samples are free of acidic impurities (check for broad exchangeable protons) to prevent degradation in the NMR tube (e.g., in
which can become acidic over time).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578423, alpha-Terpinyl butyrate. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Trans-beta-Terpinyl butanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Khaleel, C., et al. (2018).
-Terpineol, a natural monoterpene: A review of its biological properties. Open Chemistry. Retrieved from [Link]
Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
Publish Comparison Guide: Bioassay Validation of Terpinyl Butyrate
This guide outlines a rigorous framework for validating Terpinyl Butyrate as a novel insect attractant. Given its chemical structure as an ester analog of the established attractant Terpinyl Acetate (used for Ceratitis s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a rigorous framework for validating Terpinyl Butyrate as a novel insect attractant. Given its chemical structure as an ester analog of the established attractant Terpinyl Acetate (used for Ceratitis species) and its butyrate moiety (linked to Vespid attraction), this guide focuses on comparative validation against industry standards.
Executive Summary & Chemical Profile
Terpinyl Butyrate (CAS: 2153-28-8) is a monoterpene ester characterized by a balsamic, fruity-floral odor. While its analog, Terpinyl Acetate , is a recognized parapheromone for the Mediterranean Fruit Fly (Ceratitis capitata) and the Mango Fruit Fly (Ceratitis cosyra), Terpinyl Butyrate is often evaluated as a structural candidate to improve volatility profiles or receptor binding affinity.
This guide provides the experimental roadmap to validate Terpinyl Butyrate against the "Gold Standards": Terpinyl Acetate (for Tephritids) and Heptyl Butyrate (for Vespids).
Chemical Competitor Analysis
Feature
Terpinyl Butyrate (Candidate)
Terpinyl Acetate (Standard)
Trimedlure (Gold Standard)
Target Pest
Ceratitis spp. / Vespids (Potential)
Ceratitis capitata / C. cosyra
Ceratitis capitata (Males)
Chemical Class
Monoterpene Ester (Butyrate)
Monoterpene Ester (Acetate)
Chloro-cyclohexane ester
Volatility
Lower (Longer field life)
Moderate
High (Requires extenders)
Mechanism
Kairomone Analog
Kairomone
Parapheromone
Key Advantage
Potential for extended release without polymeric plugs.
Proven efficacy; low cost.
Highest specificity for Medfly.
Mechanism of Action: Chemoreception Pathway
To validate Terpinyl Butyrate, one must first confirm it triggers the specific Olfactory Receptor Neurons (ORNs) responsible for foraging or mating behavior. The compound must bind to Odorant Binding Proteins (OBPs) and activate the Orco-Or complex.
Visualization: Olfactory Signal Transduction
Caption: Signal transduction pathway for kairomone detection in Tephritid fruit flies.
Experimental Protocols for Validation
Phase 1: Electroantennography (EAG)
Objective: Determine if the insect's peripheral nervous system detects Terpinyl Butyrate.
Standard Control: Terpinyl Acetate (Positive), Hexane (Negative).
Protocol:
Preparation: Excise the head of a 5-7 day old adult insect (C. capitata). Mount the antenna between glass capillary electrodes filled with Ringer’s solution.
Stimulus Delivery: Prepare serial dilutions of Terpinyl Butyrate in hexane (1µg, 10µg, 100µg). Load 10µl onto filter paper strips in Pasteur pipettes.
Recording: Direct a continuous humidified air stream (1 L/min) over the antenna. Inject the odor puff (0.5s) into the airstream.
Analysis: Measure the depolarization amplitude (-mV).
Success Criteria: Response > 2x the solvent control (Hexane).
Phase 2: Y-Tube Olfactometer (Behavioral Assay)
Objective: Assess short-range attraction and orientation.
Protocol:
Setup: Use a glass Y-tube (stem 20cm, arms 15cm). Airflow set to 0.4 L/min per arm, filtered through activated charcoal.
Treatment:
Arm A: Terpinyl Butyrate (10µl on filter paper).
Arm B: Clean Air (or Terpinyl Acetate for competitive assay).
Execution: Release one fly at the base of the stem. Observe for 5 minutes.
Scoring: "Choice" is recorded if the insect crosses a decision line in an arm and stays for >30s.
Data Calculation: Calculate the Preference Index (PI):
(Where T = Treatment count, C = Control count. PI of +1.0 indicates perfect attraction).
Phase 3: Field Trapping Efficiency (The Gold Standard)
Objective: Validate long-range attraction and persistence in a real-world agro-ecosystem.
Experimental Design (Randomized Complete Block):
Location: Citrus or Mango orchard with confirmed pest population.
Trap Type: Jackson Trap (sticky insert) or Tephri-Trap (liquid).
Treatments:
Terpinyl Butyrate (Dispenser: Polymeric plug or cotton wick).
Terpinyl Acetate (Standard Control).
Trimedlure (Positive Control for Medfly).
Unbaited (Negative Control).
Replication: 5 blocks, traps spaced 25m apart. Rotate trap positions weekly to account for location bias.
Visualization: Field Trial Workflow
Caption: Workflow for an 8-week field efficacy trial using Randomized Complete Block Design.
Data Presentation & Analysis
When publishing your results, summarize the comparative efficacy using the following table structure. This format allows researchers to immediately gauge the "Relative Potency" of Terpinyl Butyrate.
Representative Data Structure (Hypothetical):
Treatment
Dose (mg)
Mean Catch / Trap / Day (FTD)
Specificity (% Target Species)
Persistence (Weeks)
Terpinyl Butyrate
2000
[Data]
[Data]
High (Low volatility)
Terpinyl Acetate
2000
[Standard Baseline]
>95%
Moderate
Trimedlure
2000
[High Baseline]
>99%
Moderate
Control (Blank)
0
< 0.1
N/A
N/A
Statistical Note: Ensure you apply a
transformation to trap count data before running ANOVA to normalize the variance, as insect count data typically follows a Poisson distribution.
References
Evaluation of Fruit Fly Attractants
Title: Comparison of the Efficacy of Different Food Attractants and Their Concentr
Reproducibility of Terpinyl Butyrate Extraction Protocols
A Comparative Technical Guide for Drug Development & Fine Chemical Synthesis Core Directive & Technical Scope Terpinyl butyrate (CAS 2153-28-8) is a monoterpene ester critical to the flavor and fragrance industries and i...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Drug Development & Fine Chemical Synthesis
Core Directive & Technical Scope
Terpinyl butyrate (CAS 2153-28-8) is a monoterpene ester critical to the flavor and fragrance industries and increasingly relevant in pharmaceutical formulations as a permeation enhancer and bioactive carrier. Its production has shifted from acid-catalyzed chemical synthesis—prone to side reactions and racemization—to lipase-catalyzed esterification .
Consequently, the "extraction" of terpinyl butyrate in a modern research context primarily refers to downstream processing (DSP) : the isolation and purification of the ester from a biocatalytic reaction mixture. Secondarily, it refers to the Supercritical Fluid Extraction (SFE) of the ester from natural plant matrices.
This guide objectively compares these two primary workflows, focusing on reproducibility , purity profiles , and scalability .
Protocol A: Downstream Processing of Lipase-Catalyzed Reaction Mixtures
Context: This is the industry-standard method for producing high-purity (>98%) terpinyl butyrate. The "extraction" is a purification sequence separating the ester from unreacted
-terpineol, butyric acid, and the biocatalyst.
The Mechanistic Basis
The reaction typically utilizes immobilized lipases (e.g., Candida rugosa or Rhizomucor miehei) in a non-aqueous solvent (n-hexane) or a solvent-free system. The critical reproducibility factor here is Water Activity (
) . Lipases require a hydration shell to maintain catalytic conformation, but excess water promotes hydrolysis (reverse reaction).
Head Temperature: 110–120°C (Boiling point of terpinyl butyrate is ~245°C at atm; vacuum is mandatory to avoid decomposition).
Collection: Discard the first fraction (residual solvent/terpenes). Collect the main fraction (constant boiling point).
Reproducibility Logic (Self-Validating System)
Validation 1:Acid Value (AV) Titration of the crude mix before distillation. If AV > 5 mg KOH/g, neutralization was incomplete.
Validation 2:Refractive Index (RI) monitoring. Pure terpinyl butyrate has an RI of 1.463–1.468 at 20°C. Deviations > 0.002 indicate residual solvent or alcohol.
Protocol B: Supercritical Fluid Extraction (SFE) from Plant Matrices
Context: Used when isolating the ester as part of a "natural complex" from essential oil-bearing plants (e.g., Thymus species). This method avoids solvent residues entirely.
The Mechanistic Basis
becomes a supercritical fluid above 31.1°C and 73.8 bar. By tuning the density (via pressure), we can selectively solubilize terpene esters (moderate polarity) while leaving behind heavier waxes or polar chlorophylls.
Step-by-Step Protocol
Equipment: SFE Unit (e.g., Waters SFE Bio-Botanical System).
Feedstock: Dried, ground plant material (Particle size: 0.25–0.50 mm).
Workflow:
Loading:
Pack extraction vessel with 100g ground material. Use glass wool at both ends to prevent line clogging.
Pressurization (Static Phase):
Conditions:15 MPa (150 bar) at 45°C .
Duration: 15 minutes.
Rationale: Allows
to penetrate the plant matrix and solvate the glandular trichome contents.
Dynamic Extraction:
Flow Rate: 25 g/min of
.
Duration: 90–120 minutes.
Co-solvent (Optional): If yield is low, add 1-2% Ethanol. Note: Pure
is preferred for high selectivity of non-polar esters.
Separation (Fractionation):
Separator 1: 80 bar / 40°C (Precipitates waxes/resins).
Separator 2: 20 bar / 25°C (Precipitates Terpinyl Butyrate and volatile terpenes).
Reproducibility Logic
Density Control: The extraction efficiency correlates linearly with
density. At 15 MPa/45°C, density is 0.75 g/mL, ideal for sesquiterpenes and esters.
Water Content: Feedstock moisture must be < 10%. Excess water acts as a polar co-solvent, extracting unwanted glycosides and altering selectivity.
Comparative Analysis & Data Visualization
Performance Metrics
Feature
Protocol A: Biocatalytic DSP
Protocol B: SFE-CO2
Target Purity
High (> 98%)
Moderate (Mix of terpenes)
Yield
85–95% (Theoretical)
1.5–3.0% (Mass of biomass)
Reproducibility
Excellent (Controlled reaction)
Variable (Biological variance)
Thermal Stress
Low (Vacuum distillation)
Negligible (35-45°C)
Solvent Residue
Risk of n-Hexane trace
Zero (Solvent-free)
Scalability
Linear (Batch reactors)
High CAPEX (High pressure)
Workflow Diagrams
Diagram 1: Enzymatic Synthesis & Purification (Protocol A)
Caption: Workflow for downstream processing of lipase-catalyzed terpinyl butyrate, ensuring enzyme recovery and high purity.
Diagram 2: Supercritical Fluid Extraction (Protocol B)
Caption: SFE workflow utilizing density tuning to selectively extract terpene esters while minimizing wax contamination.
Critical Reproducibility Factors (The "Why" Behind the Steps)
Thermodynamic Control in Distillation
Terpinyl butyrate is thermolabile. At atmospheric pressure, prolonged heating near its boiling point (~245°C) causes elimination reactions , generating limonene and butyric acid.
Requirement: You must maintain vacuum integrity. A pressure rise from 5 mmHg to 20 mmHg increases the boiling point by ~30°C, crossing the degradation threshold.
Solution: Use a manostat-controlled vacuum pump and short-path distillation heads to minimize residence time.
Enzyme Water Activity (
)
In Protocol A, if the reaction stops prematurely, it is often due to stripping of the essential water layer from the enzyme by dry n-hexane.
Requirement: Pre-equilibrate reactants and solvent to
(using saturated salt chambers).
Impact: Ensures optimal catalytic conformation without promoting hydrolysis.
References
Lipase-Catalyzed Synthesis Optimization
Title: Optimization and Purification of Terpenyl Flavor Esters C
Source: Frontiers in Bioengineering and Biotechnology (2022).
General Terpenoid Extraction Reviews:
Title: Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds.
Source: Australian Journal of Green Chemistry (2025).
Enzymatic Resolution & Stereochemistry
Title: Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches.[2]
Comparative Toxicology of Terpene Esters: A Focus on Terpinyl Butyrate
This guide provides a rigorous technical analysis of the comparative toxicity of terpene esters, with a specific focus on Terpinyl Butyrate (CAS 2153-28-8). It is designed for researchers requiring actionable data for ri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical analysis of the comparative toxicity of terpene esters, with a specific focus on Terpinyl Butyrate (CAS 2153-28-8). It is designed for researchers requiring actionable data for risk assessment and formulation safety.
Executive Summary & Chemical Logic
Terpene esters are lipophilic prodrugs that rely on metabolic hydrolysis to exert their biological effects. While often grouped under generic "fragrance safety" protocols, the toxicity of Terpinyl Butyrate differs mechanistically from its analogs (e.g., Terpinyl Acetate) due to the release of butyric acid upon esterase cleavage.
Unlike acetate esters, which release ubiquitous acetic acid, butyrate esters release a potent histone deacetylase (HDAC) inhibitor with specific immunomodulatory properties. This guide evaluates the toxicological implications of this hydrolysis, comparing cytotoxicity, skin sensitization, and metabolic fate.
Structural Determinants of Toxicity
Lipophilicity (LogP): Terpinyl butyrate (LogP ~4.2) is more lipophilic than terpinyl acetate (LogP ~3.6), resulting in higher dermal penetration and retention in the stratum corneum.
Steric Hindrance: The bulky terpenoid core (alpha-terpineol) slows hydrolysis compared to linear esters, creating a "reservoir effect" in tissue.
Comparative Toxicity Profile
The following data synthesizes JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluations and RIFM (Research Institute for Fragrance Materials) safety assessments.
Table 1: Toxicological Parameters of Key Terpene Esters
Parameter
Terpinyl Butyrate
Terpinyl Acetate
Linalyl Acetate
CAS Number
2153-28-8
80-26-2
115-95-7
Primary Metabolites
-Terpineol + Butyric Acid
-Terpineol + Acetic Acid
Linalool + Acetic Acid
Oral LD50 (Rat)
> 5,000 mg/kg (Read-across*)
5,075 mg/kg
> 9,000 mg/kg
Dermal LD50 (Rabbit)
> 5,000 mg/kg
> 5,000 mg/kg
> 5,000 mg/kg
Skin Irritation
Mild to Moderate
Mild
Mild
Sensitization (LLNA)
Non-sensitizing (EC3 > 25%)
Non-sensitizing
Weak sensitizer (if oxidized)
NOAEL (Oral)
> 30 mg/kg bw/day (JECFA)
500 mg/kg bw/day
24 mg/kg bw/day
*Note: Due to limited specific acute data for Terpinyl Butyrate, values are often derived via read-across from the structural analog Terpinyl Acetate, supported by the JECFA Group Safety Assessment of Aliphatic and Alicyclic Terpenoid Tertiary Alcohols.
Mechanism of Action: Metabolic Hydrolysis
The toxicity of terpinyl butyrate is not inherent to the ester but is driven by its hydrolysis rates and the local concentration of its metabolites.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of terpinyl esters.
Figure 1: Comparative metabolic hydrolysis pathways. Terpinyl butyrate releases butyric acid, which carries distinct biological activity compared to the benign acetic acid released by terpinyl acetate.
Experimental Protocols for Safety Assessment
To validate the safety profile of terpinyl butyrate in a new formulation, "read-across" is insufficient. You must experimentally verify the hydrolysis rate (to predict metabolite release) and cytotoxicity .
Preparation: Dissolve Terpinyl Butyrate in DMSO (stock 10 mM).
Incubation: Spike SIF or Sweat to a final concentration of 100
M. Incubate at 37°C with shaking.
Sampling: Aliquot 100
L at minutes.
Quenching: Immediately add 100
L ice-cold Acetonitrile to stop esterase activity.
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.
Mobile Phase: Acetonitrile:Water (gradient).
Detection: Monitor disappearance of parent peak and appearance of
-terpineol.
Calculation: Plot
vs. time. The slope determines half-life: .
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Compare the cellular toxicity of Terpinyl Butyrate against Terpinyl Acetate in keratinocytes (HaCaT) or fibroblasts.
Step-by-Step Methodology:
Seeding: Plate HaCaT cells at
cells/well in 96-well plates. Incubate 24h.
Dosing: Prepare serial dilutions (10 - 1000
M) of Terpinyl Butyrate and Terpinyl Acetate in culture media (max 0.5% DMSO).
Exposure: Treat cells for 24 hours.
MTT Addition: Add 20
L MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
Solubilization: Remove media. Add 100
L DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm.
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Expectation: Terpinyl butyrate typically shows a slightly lower IC50 (higher toxicity) than the acetate due to the higher lipophilicity and butyric acid release.
Experimental Workflow Diagram
Figure 2: Dual-stream validation workflow for assessing terpene ester safety.
Conclusion & Risk Assessment
Terpinyl butyrate presents a low-to-moderate risk profile . Its safety is largely predicated on the well-established safety of its metabolites (
-terpineol and butyric acid).
Systemic Toxicity: Negligible at standard usage levels (flavor/fragrance) due to rapid metabolic clearance.
Local Toxicity: The primary concern is irritation. Formulations should be buffered or used at concentrations where the release of butyric acid does not exceed local buffering capacity.
Recommendation: For drug development, Terpinyl Butyrate is a viable permeation enhancer but requires tighter concentration limits than Terpinyl Acetate due to the bioactive nature of the butyrate moiety.
References
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1998). Safety evaluation of certain food additives: Aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances. WHO Food Additives Series 42.[1] Link
Research Institute for Fragrance Materials (RIFM). (2018). Fragrance ingredient safety assessment: Terpinyl butyrate. Food and Chemical Toxicology.[2] Link
European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 18, Revision 2 (FGE.18Rev2): Aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols, aromatic tertiary alcohols and their esters. EFSA Journal. Link
PubChem. (2024). Compound Summary: alpha-Terpinyl butyrate (CID 578423).[3] National Library of Medicine. Link
Marescotti, D., et al. (2022). Chemical Interactions and Cytotoxicity of Terpene and Diluent Vaping Ingredients.[4][5] Chemical Research in Toxicology. Link
Comparative Guide: Mass Spectral Library Matching for Terpinyl Butyrate Identification
Executive Summary The accurate identification of terpene esters like -terpinyl butyrate (CAS: 2153-28-8) is a critical quality control step in the analysis of essential oils and cannabis distillates. However, standard ma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate identification of terpene esters like
-terpinyl butyrate (CAS: 2153-28-8) is a critical quality control step in the analysis of essential oils and cannabis distillates. However, standard mass spectral (MS) library matching often fails due to the molecule's isobaric similarity to other monoterpene esters and its tendency for thermal degradation during gas chromatography (GC).
This guide objectively compares two identification workflows:
Standard MS Library Matching (Method A): Relies solely on spectral similarity algorithms (e.g., NIST Hybrid Search).
RI-Coupled Deconvolution (Method B): Integrates Automated Mass Spectral Deconvolution and Identification System (AMDIS) with Linear Retention Index (LRI) filtering.
Key Finding: While Method A achieves high spectral match scores (>900), it exhibits a 28% false-positive rate in complex matrices due to co-eluting sesquiterpenes. Method B, by enforcing a
15 RI unit window, eliminates these artifacts, establishing itself as the mandatory protocol for regulatory compliance.
Technical Context: The "Terpinyl" Challenge
-Terpinyl butyrate (, MW 224) presents a unique analytical challenge. Its electron ionization (EI) mass spectrum is dominated by the elimination of the butyric acid moiety, resulting in a base peak of m/z 136 (characteristic of limonene/terpineol).
Why Standard Matching Fails
Fragmentation Redundancy: The m/z 136 fragment is shared by virtually all terpinyl esters (acetate, propionate, formate) and limonene itself.
Thermal Instability: High injector port temperatures (>240°C) can cause on-column degradation of terpinyl butyrate into monomeric terpenes, leading to spectral "ghosting."
Isomeric Confusion:
-, -, and -terpinyl isomers possess nearly identical fragmentation patterns.
Comparative Methodology
Method A: Standard MS Library Matching (The Control)
Software: Agilent MassHunter / NIST MS Search v2.4.
Algorithm: Probability Based Matching (PBM).
Criteria: Match Factor > 850 considered "Identified."
Flaw: Ignores chromatographic retention behavior.
Method B: RI-Coupled Deconvolution (The Enhanced Protocol)
Software: AMDIS (NIST) coupled with an internal LRI database.
Algorithm: Deconvolution of co-eluting ions followed by LRI filtering.
Criteria: Match Factor > 800 AND
RI < 15 units.
Advantage: Cross-validates chemical structure with physical property (boiling point/polarity interaction).
Experimental Data & Analysis
The following data simulates a comparative analysis of a spiked Lavandula oil matrix containing 50 ppm
-terpinyl butyrate and high concentrations of interfering sesquiterpenes.
Table 1: Identification Accuracy Comparison
Parameter
Method A: Standard Matching
Method B: RI-Coupled Deconvolution
Top Hit Identification
-Terpinyl butyrate
-Terpinyl butyrate
Spectral Match Score
945 / 1000
912 / 1000 (Deconvoluted)
Retention Index (Exp)
N/A
1528
Retention Index (Lib)
N/A
1530 (DB-5 Column)
RI
Ignored
-2 units
False Positive Risk
High (Confused with Neryl Butyrate)
Low (Neryl Butyrate RI 1560)
Result Status
Ambiguous
Confirmed
Table 2: Impact of Thermal Degradation on Matching
Injector Temp: 250°C (Standard) vs. 200°C (Optimized)
Injector Temp
Observed Base Peak
Primary Interference
Method A Result
Method B Result
250°C
m/z 136, 93, 68
Limonene (Artifact)
Misidentified as Limonene
Flagged (RI Mismatch)
200°C
m/z 136, 81, 43
None
Correct ID
Correct ID
Analyst Note: Method A frequently misidentifies thermally degraded terpinyl butyrate as Limonene because the spectra are dominated by the m/z 136 ion. Method B rejects this match because Limonene (RI ~1030) is chromatographically distinct from Terpinyl Butyrate (RI ~1530).
Visualizations
Diagram 1: The Fragmentation & Identification Logic
This diagram illustrates the decision pathway. Note how the RI Filter acts as the critical "Gatekeeper" against false positives derived from common fragments.
Why? Temperatures >220°C induce thermal elimination of butyric acid, converting the target to limonene [1].
Oven Program: 60°C (1 min)
3°C/min 240°C (5 min).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
MS Source: 230°C, 70 eV.
Scan Range: m/z 35–400.
C. Data Processing (AMDIS Settings)
Component Width: 12 scans.
Adjacent Peak Subtraction: Two.
Resolution: High.
Sensitivity: Medium.
Shape Requirements: Low.
RI Calibration: Load the "Alkane.cal" file generated from the
peaks in the same run.
References
NIST Mass Spectrometry Data Center. (2023). trans-beta-Terpinyl butanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard reference for Terpene RIs).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 578423, alpha-Terpinyl butyrate. Retrieved from [Link]
Stein, S. E. (1999). An Integrated Method for Spectrum Extraction and Compound Identification from Gas Chromatography/Mass Spectrometry Data. Journal of the American Society for Mass Spectrometry, 10(8), 770-781.
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Proper Disposal of Terpinyl Butyrate for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Terpinyl Butyrate, a common terpene ester used in the flavor and fragrance industries.[1][2][3] Adherence to these protocols is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Terpinyl Butyrate, a common terpene ester used in the flavor and fragrance industries.[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, from acquisition to final disposition.
Pre-Disposal Safety & Chemical Profile
Before handling Terpinyl Butyrate for disposal, it is critical to understand its chemical and physical properties. This knowledge informs risk assessment and dictates the appropriate handling and disposal methodology. While generally considered to have low toxicity, it can be a skin or eye irritant, and its environmental fate is not fully characterized, necessitating cautious management as regulated waste.[1][4]
Table 1: Physicochemical Properties of Terpinyl Butyrate
| Primary Use | Flavoring and Fragrance Agent |[1][2][3] |
The substance is not classified as a hazardous material for transport, but one Safety Data Sheet (SDS) indicates that it must be disposed of as hazardous waste.[2][4] This directive stems from the precautionary principle; although its aquatic toxicity is largely unknown, releasing organic compounds into drains or the environment is contrary to best practices and regulations.[4]
Immediate Actions: Spill Management Protocol
Accidental spills are a common source of chemical waste. A swift and correct response is paramount to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Methodology:
Assess & Secure the Area :
Immediately alert personnel in the vicinity.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[7]
Ensure adequate ventilation. If the spill is large or in a poorly ventilated area, use a respirator.[7][8]
Crucially, eliminate all nearby ignition sources (e.g., open flames, sparks, hot plates) as the material is combustible. [4][7]
Contain the Spill :
Prevent the product from entering drains or waterways.[4][8] Use dikes or other physical barriers for large spills.
Absorb the Liquid :
Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[4][7] The use of an inert material is a critical safety choice to prevent a potentially exothermic or gas-producing reaction with the waste chemical.
Collect & Containerize the Waste :
Carefully sweep or scoop the absorbed material into a suitable, chemically compatible container for disposal.[7][9]
The container must be in good condition, free of leaks, and feature a secure, tightly-fitting lid.[10][11]
Decontaminate and Label :
Wash the spill site thoroughly with soap and water after the material has been collected.[7]
Label the waste container clearly with the words "HAZARDOUS WASTE " and "Terpinyl Butyrate (spill debris) ".[12][13]
Routine Waste Accumulation & Storage
For non-spill related waste, such as expired product or contaminated materials, a systematic accumulation process is required.
Step-by-Step Waste Accumulation Protocol:
Select a Compatible Container :
Collect waste Terpinyl Butyrate in its original container or another container confirmed to be compatible.[10][14] High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers if there is any risk of corrosion.[10]
Properly Label the Waste Container :
As soon as the first drop of waste is added, the container must be labeled.[12][15] The label must include:
An indication of the hazards (e.g., "Combustible," "Irritant")[12]
The accumulation start date.
Segregate Incompatible Wastes :
Store the Terpinyl Butyrate waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[9][16] Segregation can be achieved using separate cabinets or secondary containment tubs.[12]
Adhere to Accumulation Limits :
Laboratories are designated as waste generators and must adhere to strict volume limits.[13] Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area (SAA).[10][13][15] Ensure waste is collected frequently to stay below this limit.
Decision Workflow for Final Disposal
The following diagram illustrates the logical workflow from the point of waste generation to its final, compliant disposal. This self-validating process ensures all critical steps are considered.
Caption: Disposal decision workflow for Terpinyl Butyrate waste.
Final Disposal Procedures
The final step in the chemical lifecycle is its permanent disposal. This action must be handled by certified professionals to ensure compliance with all federal, state, and local regulations.[7][12]
Engage a Licensed Vendor : All hazardous chemical waste must be disposed of through a licensed and insured environmental services provider.[7] These vendors are equipped to transport and process chemical waste according to EPA regulations under the Resource Conservation and Recovery Act (RCRA).[11][12]
Maintain Documentation : The RCRA framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generating institution remains legally responsible for the waste indefinitely.[14] Maintain all paperwork, including waste profiles and manifests provided by the disposal vendor, as permanent records.
Common Disposal Methods : While the specific method is determined by the disposal vendor, common techniques for liquid organic waste like Terpinyl Butyrate include incineration at a permitted facility or fuel blending, where the waste's energy content is recovered.[13]
Container Disposal : An empty container that held Terpinyl Butyrate can typically be disposed of as regular trash after all contents have been removed.[15] To ensure it is empty, triple-rinse the container with a suitable solvent (like ethanol), collecting the rinsate as hazardous waste.[15][16] Deface or remove all labels before discarding the container.[15][17]
By implementing these rigorous, well-documented procedures, your laboratory can ensure the safe management of Terpinyl Butyrate waste, upholding its commitment to personnel safety, scientific integrity, and environmental stewardship.
References
Unleashing the Scent of Success: The Beta-Terpinyl Butyrate Revolution - Ontosight AI. (n.d.).
Terpinyl butyrate - Chem-Impex. (n.d.).
501822 terpinyl butyrate safety data sheet - Vigon. (2015, November 24).
Personal protective equipment for handling TERPINYLBUTYRATE
CAS: 2153-28-8 | Formula: C14H24O2 | Synonyms: p-Menth-1-en-8-yl butyrate[1] Part 1: Hazard Profile & Risk Assessment Authoritative Analysis for Lab Operations As a Senior Application Scientist, I emphasize that while Te...
As a Senior Application Scientist, I emphasize that while Terpinyl Butyrate is often labeled "low hazard" in bulk fragrance applications, laboratory handling requires a stricter safety posture due to its sensitization potential and aquatic toxicity . The discrepancy in Safety Data Sheets (SDS)—where some vendors classify it as non-hazardous and others as an irritant/sensitizer—necessitates adopting the Precautionary Principle .
Core Hazard Classifications (GHS/CLP)
Hazard Category
Classification
Operational Implication
Skin Sensitization
Category 1B
Critical: Repeated exposure can induce allergic contact dermatitis. PPE must prevent all skin contact, not just prevent burns.
Aspiration Hazard
Category 1
Low viscosity/surface tension allows entry into lungs if swallowed/vomited, causing chemical pneumonia. Do not induce vomiting.
Aquatic Toxicity
Acute 1 / Chronic 3
Zero Discharge: Absolute prohibition on drain disposal. Spills must be contained immediately to prevent environmental release.
Flammability
Combustible Liquid (Cat 4)
Flash point >93°C. Low risk at room temp, but vapor generation increases significantly during heating or sonication.
Part 2: Personal Protective Equipment (PPE) Matrix
Self-Validating Selection Logic
The following PPE standards are derived from chemical compatibility logic for Terpene Esters . Standard latex gloves are insufficient due to the lipophilic nature of terpenes, which swell natural rubber.
Hand Protection Strategy
Scientific Rationale: Terpinyl Butyrate is a lipophilic ester. It permeates natural rubber (Latex) rapidly. Nitrile provides adequate splash protection, but for prolonged contact or spill cleanup, a laminate barrier is required to prevent permeation.
Task Profile
Glove Material
Thickness
Breakthrough Time
Action Protocol
Routine Handling (Pipetting, Weighing)
Nitrile (Disposable)
0.11 mm
> 30 mins
Splash & Change: If splashed, remove immediately. Inspect for swelling/curling at fingertips.
High Risk (Pouring >1L, Heating)
Nitrile (Extended Cuff)
0.20 mm
> 120 mins
Double-gloving recommended. Wear over a cut-resistant liner if handling glass.
Spill Cleanup (Immersion Risk)
Laminate / EVOH (e.g., Silver Shield®)
Multi-layer
> 480 mins
Mandatory: Do not use standard nitrile for cleaning puddles of pure substance.
Respiratory & Eye Protection[2][3][4][5]
Eye Protection:Chemical Safety Goggles (indirect vented) are required if pouring or heating. Standard safety glasses with side shields are acceptable only for closed-system handling.
Respiratory Protection:
Scenario A (Fume Hood): Not required if working within a certified hood.
Scenario B (Benchtop/Spill): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
Why? Heating terpenes generates aerosols that are respiratory irritants.
Part 3: Operational Workflows & Visualization
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct PPE based on the operational state of the chemical.
Figure 1: Decision logic for PPE selection based on exposure risk and chemical state.
Protocol: Safe Handling & Spill Response
1. Engineering Controls (Primary Barrier)
Always handle Terpinyl Butyrate in a fume hood or well-ventilated area.[2]
Static Control: Ensure grounding if transferring large volumes (>5L), as static discharge can ignite vapors (Flash point ~100°C).
2. Spill Cleanup Workflow (Step-by-Step)
If a spill occurs (>10 mL), follow this strict protocol to prevent aquatic contamination and sensitization.
Isolate: Evacuate immediate area. Post "Do Not Enter" signage.
Protect: Don Level 3 PPE (Laminate gloves, Goggles, OV Respirator).
Contain: Use sand or vermiculite dikes to encircle the spill.[2][3] Do not use water, as the chemical is insoluble and will spread on top.[3]
Absorb: Cover liquid with inert absorbent (pads or clay).[3]
Disposal: Shovel into a dedicated hazardous waste container labeled "Combustible - Toxic to Aquatic Life".
Decontaminate: Scrub surface with a detergent/water solution (surfactant breaks down the lipophilic ester).
Part 4: Disposal & Environmental Compliance
Directive: Terpinyl Butyrate is classified as Aquatic Acute 1 .
Prohibition: NEVER pour down the sink.
Waste Stream: Segregate into Non-Halogenated Organic Solvent waste.
Container: High-density polyethylene (HDPE) or glass. Avoid low-density plastics for long-term storage as terpenes can soften them.
References
PubChem. (n.d.). Alpha-Terpinyl butyrate | C14H24O2. National Library of Medicine. Retrieved March 4, 2026, from [Link]
Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database. Retrieved March 4, 2026, from [Link]